molecular formula C14H23NO2S B595406 ALEPH-4 CAS No. 123643-26-5

ALEPH-4

Katalognummer: B595406
CAS-Nummer: 123643-26-5
Molekulargewicht: 269.40 g/mol
InChI-Schlüssel: BCWCXWKCQMBFBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane is a synthetic phenylalkylamine research chemical of significant interest in neuroscience and neuropharmacology for investigating serotonergic systems . As a member of the DOx structural class, it shares a core phenethylamine scaffold characterized by 2,5-dimethoxy aryl substitutions . The 4-i-propylthio substituent is a pivotal structural feature, as systematic exploration of 4-position substitutions has been fundamental to establishing structure-activity relationships within this compound family . Compounds with lipophilic substituents at this position typically exhibit high-affinity agonist activity at serotonin 5-HT2 receptor subtypes . The primary research value of this compound lies in its application as a pharmacological tool for elucidating the complex roles of 5-HT2A, 5-HT2B, and 5-HT2C receptors in brain function and behavior . Serotonergic psychedelic agents, including related DOx compounds, are receiving renewed scientific attention for their potential therapeutic mechanisms in neuropsychiatric disorders such as treatment-resistant depression . In research settings, studies on analogous agonists like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) have demonstrated 5-HT2A receptor-mediated effects, such as increased cortical extracellular glutamate levels, which are critical for understanding the neuromodulatory mechanisms of hallucinogens . This compound enables researchers to probe these mechanisms further and explore the impact of specific 4-position thioalkyl substitutions on receptor binding affinity, functional selectivity, and efficacy.

Eigenschaften

IUPAC Name

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCXWKCQMBFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043040
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123643-26-5
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEPH-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of ALEPH-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. First synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)," ALEPH-4 is a structural analog of other psychoactive compounds in the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the phenyl ring.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of ALEPH-4, intended for a scientific audience engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

ALEPH-4 is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine.[1] Its structure features a dimethoxyphenethylamine backbone with an isopropylthio group at the fourth position of the aromatic ring and a methyl group at the alpha position of the ethylamine (B1201723) side chain.

Table 1: Chemical and Physical Properties of ALEPH-4 [1]

PropertyValue
IUPAC Name 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine
Synonyms 2,5-Dimethoxy-4-isopropylthioamphetamine, 4-iPrS-DMA
Molecular Formula C₁₄H₂₃NO₂S
Molecular Weight 269.40 g/mol
CAS Number 123643-26-5
Appearance White crystalline solid (as hydrochloride salt)
Melting Point (HCl salt) 146-147 °C (with prior sintering at 144 °C)
SMILES CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC

Experimental Protocols

Synthesis of ALEPH-4

The synthesis of ALEPH-4, as described by Alexander Shulgin, is a multi-step process starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the formation of a nitropropene intermediate followed by its reduction to the final amine.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene

A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is treated with 0.4 g of anhydrous ammonium (B1175870) acetate. The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of methanol (B129727) and then diluted with 15 mL of boiling 95% ethanol (B145695). Upon cooling, orange crystals of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration. Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.

Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to ALEPH-4

A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm, anhydrous tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow, cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) solution, and finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter cake is washed with additional THF. The combined filtrate and washings are evaporated under vacuum to yield a pale, oily residue.

Step 3: Formation and Purification of ALEPH-4 Hydrochloride

The oily residue from the previous step is dissolved in 6 mL of isopropanol (B130326) and neutralized with concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200 mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine hydrochloride (ALEPH-4 HCl) slowly precipitates. The product is collected by filtration, washed with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.

Synthesis_Workflow cluster_step1 Step 1: Nitropropene Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation Benzaldehyde 2,5-dimethoxy-4- (isopropylthio)benzaldehyde Nitropropene 1-(2,5-dimethoxy-4- isopropylthiophenyl)-2-nitropropene Benzaldehyde->Nitropropene Heat, 12h Nitroethane Nitroethane Nitroethane->Nitropropene Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Nitropropene ALEPH4_base ALEPH-4 (freebase) Nitropropene->ALEPH4_base Reflux, 24h LAH Lithium Aluminum Hydride LAH->ALEPH4_base THF Tetrahydrofuran THF->ALEPH4_base ALEPH4_HCl ALEPH-4 HCl ALEPH4_base->ALEPH4_HCl HCl Hydrochloric Acid HCl->ALEPH4_HCl Isopropanol Isopropanol Isopropanol->ALEPH4_HCl Diethyl_Ether Diethyl Ether Diethyl_Ether->ALEPH4_HCl

Figure 1: Synthesis workflow for ALEPH-4 hydrochloride.

Pharmacological Profile

Mechanism of Action

The 5-HT₂A receptor is coupled to the Gq/G₁₁ signaling pathway. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/G₁₁, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-HT₂A agonists.

Signaling_Pathway ALEPH4 ALEPH-4 5HT2A 5-HT2A Receptor ALEPH4->5HT2A Agonist Binding Gq_G11 Gq/G11 5HT2A->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Ca_release->PKC Psychedelic_Effects Psychedelic Effects PKC->Psychedelic_Effects

Figure 2: Postulated 5-HT₂A receptor signaling pathway for ALEPH-4.
Human Dosage and Duration

According to Alexander Shulgin's qualitative human bioassays, the oral dosage of ALEPH-4 ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours. Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]

Table 2: Dosage and Duration of Effects for ALEPH Compounds [2][4][5]

CompoundDosage (oral)Duration
ALEPH-1 (DOT) 5 - 10 mg6 - 8 hours
ALEPH-2 4 - 8 mg8 - 16 hours
ALEPH-4 7 - 12 mg12 - 20 hours
ALEPH-7 4 - 7 mg15 - 30 hours

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for ALEPH-4 are not widely available in the peer-reviewed literature. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum of ALEPH-4 is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the alpha-methyl group (a doublet), and the protons of the ethylamine side chain. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the various substituents on the phenyl ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield region.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of ALEPH-4 would likely show a molecular ion peak (M⁺) at m/z 269. The fragmentation pattern would be expected to involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic fragmentations would include loss of the isopropyl group and cleavages within the thioether linkage.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of ALEPH-4 would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).

Conclusion

ALEPH-4 is a structurally intriguing psychedelic compound with a limited history of scientific investigation. Its synthesis has been well-documented, providing a clear path for its preparation for research purposes. While its precise pharmacological profile remains to be fully elucidated through modern receptor binding and functional assays, its structural relationship to other potent 5-HT₂A agonists provides a strong basis for its presumed mechanism of action. Further research into ALEPH-4 and its analogs could provide valuable insights into the structure-activity relationships of psychedelic phenethylamines and contribute to the broader understanding of serotonergic neurotransmission and its modulation. The lack of comprehensive spectroscopic and pharmacological data highlights an opportunity for further scientific inquiry into this unique molecule.

References

ALEPH-4: A Technical Guide on the Presumed Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ALEPH-4" is not extensively characterized in publicly available scientific literature. This guide presents a hypothesized mechanism of action based on the known pharmacology of the broader class of psychedelic phenethylamines, particularly serotonin (B10506) 2A receptor (5-HT₂A) agonists. The data and protocols described herein are representative examples intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

ALEPH-4 is hypothesized to be a potent psychedelic compound whose primary mechanism of action is mediated by its activity as a high-affinity partial agonist at the serotonin 2A receptor (5-HT₂A). Its psychoactive effects are believed to stem from the modulation of glutamatergic neurotransmission and cortical network dynamics, driven by the activation of specific intracellular signaling cascades in key brain regions, including the prefrontal cortex. This document outlines the presumed receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate such a mechanism.

Receptor Binding and Functional Activity Profile

The initial characterization of a novel compound involves determining its binding affinity (Ki) and functional potency (EC₅₀) at a panel of relevant CNS receptors. ALEPH-4 is predicted to show high affinity and selectivity for the 5-HT₂A receptor.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the hypothetical binding affinities and functional potencies of ALEPH-4 at key serotonin and dopamine (B1211576) receptors. Data is presented as the mean of multiple experimental determinations.

Receptor TargetBinding Affinity (Ki, nM)Functional Assay TypePotency (EC₅₀, nM)Efficacy (% of 5-HT)
5-HT₂A 2.5 IP₃ Accumulation 8.1 85% (Partial Agonist)
5-HT₂C15.7IP₃ Accumulation45.370% (Partial Agonist)
5-HT₂B89.2IP₃ Accumulation> 1000Not Determined
5-HT₁A120.5cAMP Inhibition> 1000Not Determined
D₂ (Dopamine)> 2000cAMP Inhibition> 2000Not Determined

Core Signaling Pathway: 5-HT₂A Receptor Activation

The canonical signaling pathway initiated by the activation of the 5-HT₂A receptor is central to the mechanism of action of psychedelic compounds. This G-protein coupled receptor (GPCR) is primarily coupled to the Gαq/11 protein.

  • Ligand Binding: ALEPH-4 binds to the orthosteric site of the 5-HT₂A receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq/11. The Gα subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • PLC Activation: The activated Gαq-GTP subunit then stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

    • DAG and elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates numerous downstream protein targets, leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the profound effects on perception and cognition.

Gq_Signaling_Pathway ALEPH4 ALEPH-4 HT2AR 5-HT₂A Receptor ALEPH4->HT2AR Binds Gq Gαq/11 G-Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Ca->PKC Co-activates Response Modulation of Neuronal Excitability & Plasticity PKC->Response Phosphorylates Targets

Fig 1. Presumed 5-HT₂A receptor Gq signaling cascade initiated by ALEPH-4.

Key Experimental Protocols

The characterization of ALEPH-4's mechanism of action would rely on a suite of standard, validated neuropharmacology assays.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ALEPH-4 for the 5-HT₂A receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

  • Radioligand: [³H]ketanserin, a well-characterized 5-HT₂A antagonist, is used at a concentration near its Kd (e.g., 1 nM).

  • Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of the unlabeled competitor drug (ALEPH-4), ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: The reaction mixture is incubated for 60 minutes at 25°C to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of ALEPH-4 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Membranes HEK293 cell membranes (expressing 5-HT₂A) Start->Membranes Radioligand [³H]ketanserin (Radioligand) Start->Radioligand Competitor ALEPH-4 (Varying concentrations) Start->Competitor Incubate Incubate mixture (60 min @ 25°C) Membranes->Incubate Radioligand->Incubate Competitor->Incubate Filter Rapid Vacuum Filtration (Separates bound/free) Incubate->Filter Count Liquid Scintillation Counting (Quantify radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End: Determine Ki Analyze->End

Fig 2. Experimental workflow for a competitive radioligand binding assay.
Protocol: In Vitro Functional Assay (IP₃ Accumulation)

Objective: To determine the functional potency (EC₅₀) and efficacy of ALEPH-4 as an agonist at the 5-HT₂A receptor.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are cultured in appropriate media. Cells are seeded into 96-well plates.

  • Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).

  • Drug Stimulation: Cells are stimulated with increasing concentrations of ALEPH-4 (or the reference agonist, 5-HT) for 60 minutes at 37°C.

  • Lysis and Extraction: The stimulation is terminated by lysing the cells with a suitable acid (e.g., formic acid).

  • IPs Isolation: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Quantification: The amount of accumulated [³H]IPs is quantified by liquid scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the amount of IP accumulation against the log concentration of ALEPH-4. The EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal response) are determined using non-linear regression. Efficacy is often expressed as a percentage of the Emax produced by the endogenous agonist, 5-HT.

Pharmacological Profile of 4-isopropylthio-2,5-dimethoxyamphetamine (2C-T-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-isopropylthio-2,5-dimethoxyamphetamine, commonly known as 2C-T-4, is a psychedelic phenethylamine. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available data on its receptor binding affinities, functional activity, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's mechanism of action and potential applications. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex biological processes.

Introduction

2C-T-4 belongs to the 2C family of psychedelic phenethylamines, first synthesized and described by Alexander Shulgin.[1] It is characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring, with an isopropylthio group at the 4-position. Like other classical psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor. This guide delves into the specifics of its interactions with various monoamine receptors and transporters, providing a detailed quantitative and qualitative analysis of its pharmacological properties.

Receptor Binding and Functional Activity

The primary pharmacological activity of 2C-T-4 is mediated through its interaction with serotonin receptors, particularly the 5-HT2 subfamily. It also exhibits affinity for other monoamine receptors.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2C-T-4 at various human receptors, compiled from in vitro studies.[2][3]

Table 1: Receptor Binding Affinities (Ki, nM) of 2C-T-4

ReceptorKi (nM)
5-HT2A1 - 54
5-HT2C40 - 350
5-HT1AData suggests binding
Adrenergic α1Data suggests binding
Adrenergic α2Data suggests binding
Dopamine D1-3Low affinity
Histamine H1Low affinity
Monoamine Transporters (DAT, NET, SERT)> 4000
Rat TAAR15 - 68
Human TAAR1No significant interaction

Table 2: Functional Activity (EC50, nM and Emax, %) of 2C-T-4

ReceptorAssayEC50 (nM)Emax (%)Classification
5-HT2ACa2+ Mobilization1 - 53Partial AgonistPartial Agonist
5-HT2BCa2+ Mobilization44 - 370Partial AgonistPartial Agonist

Note: The ranges in the tables reflect data from multiple studies on the 2C-T series of compounds, with 2C-T-4 falling within these ranges.

Signaling Pathways

The psychedelic effects of 2C-T-4 are primarily attributed to its partial agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Cascade

Upon binding of 2C-T-4 to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates the following canonical signaling pathway:

5-HT2A Signaling Pathway 2C-T-4 2C-T-4 5-HT2A Receptor 5-HT2A Receptor 2C-T-4->5-HT2A Receptor Binds Gq Gq 5-HT2A Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (e.g., HEK293 cells expressing receptor) Incubate Incubate membranes, radioligand, and 2C-T-4 together Membrane_Prep->Incubate Radioligand Radioligand Solution (e.g., [125I]DOI) Radioligand->Incubate Test_Compound 2C-T-4 Solution (Varying concentrations) Test_Compound->Incubate Filtration Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing Receptor (e.g., HEK293 cells) Dye_Loading Load Cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Compound Add 2C-T-4 (Varying concentrations) Dye_Loading->Add_Compound Measure_Fluorescence Measure Fluorescence Change (Indicates intracellular Ca2+) Add_Compound->Measure_Fluorescence EC50_Emax Determine EC50 and Emax Measure_Fluorescence->EC50_Emax

References

A Technical Guide to Alexander Shulgin's Research on ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of Alexander Shulgin's research on ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine), a psychedelic phenethylamine. The information is compiled from Shulgin's book PiHKAL: A Chemical Love Story, and other scientific literature, and is intended for researchers, scientists, and drug development professionals.

Compound Overview

ALEPH-4 is a synthetic psychedelic compound belonging to the phenethylamine, amphetamine, and DOx families of drugs.[1] It is a sulfur-substituted analogue of the DOx series.[2] First described by Alexander Shulgin and colleagues in 1978, a more detailed account of its synthesis and effects was published in his 1991 book, PiHKAL.[1]

Chemical and Physical Data
PropertyValue
IUPAC Name 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine[1]
Other Names ALEPH-4; DOT-4; 4-Isopropylthio-2,5-dimethoxyamphetamine[1]
Chemical Formula C₁₄H₂₃NO₂S[1]
Molar Mass 269.40 g·mol⁻¹[1]
CAS Number 123643-26-5[1]

Pharmacological Data

The primary mechanism of action for ALEPH-4 and related compounds is believed to be partial agonism at the serotonin (B10506) 5-HT₂A receptor.[2] This interaction is thought to mediate the profound psychedelic effects observed with this class of compounds.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for ALEPH-4 as reported by Alexander Shulgin.

ParameterValueRoute of Administration
Dosage 7 - 12 mg[1][3]Oral
Duration of Effects 12 - 20 hours[1][3]Oral

Note: Shulgin expressed concerns about potential toxicity at dosages exceeding 12 mg.[1]

Qualitative Effects

Human bioassays, as described by Shulgin, indicate a complex and potent psychedelic experience. Reports at a 7 mg dose noted an initial period of tension and depression, which evolved into a positive and profound experience. One report described it as "one of the most profound and deep learning experiences".[1] Reported effects include intense closed-eye imagery, enhanced visual appreciation, and significant emotional changes.[1]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and bioassay of ALEPH-4, based on the procedures outlined in PiHKAL.

Synthesis of ALEPH-4

The synthesis of ALEPH-4 is a multi-step process starting from 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene

  • A solution of 2.0 g of 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde in 12 mL of nitroethane is prepared.

  • To this solution, 0.4 g of anhydrous ammonium (B1175870) acetate (B1210297) is added.

  • The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature.

  • The excess solvent and reagent are removed under vacuum, yielding a heavy, deep orange, two-phase oily mass.

  • The residue is brought into a single phase with 2 mL of methanol (B129727) (MeOH), which is then removed under vacuum.

  • The residue is dissolved in 5 mL of boiling MeOH and allowed to cool.

  • The resulting orange crystals of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene are collected by filtration, washed sparingly with cold MeOH, and air-dried. This yields 2.0 g of product with a melting point of 96-98 °C.[3]

  • Recrystallization from 15 mL of boiling 95% ethanol (B145695) (EtOH) yields 1.6 g of orange crystals with a melting point of 99-100 °C.[3]

Step 2: Reduction to 2,5-dimethoxy-4-(i)-propylthioamphetamine (ALEPH-4)

  • A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and heated to a gentle reflux.[3]

  • A solution of 1.2 g of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise to the LAH suspension.[3]

  • The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours.

  • The reaction is quenched by the slow and cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) (NaOH), and finally another 3 mL of water.

  • Stirring is continued until the mixture becomes white and granular.

  • The solids are removed by filtration, and the filter cake is washed with additional THF.

  • The filtrate and washings are combined, and the solvent is removed under vacuum to yield 1.1 g of a nearly white oil.[3]

Step 3: Formation of the Hydrochloride Salt

  • The resulting oil is dissolved in 6 mL of isopropanol (B130326) (IPA).

  • The solution is neutralized with concentrated hydrochloric acid (HCl) (approximately 10 drops).

  • The neutralized solution is diluted with 200 mL of anhydrous diethyl ether (Et₂O).

  • The slightly turbid solution is clarified by filtration through a sintered glass filter.

  • The clear, slightly yellow filtrate is allowed to stand, during which a fine white crystalline product of 2,5-dimethoxy-4-(i)-propylthioamphetamine hydrochloride (ALEPH-4) slowly separates.[3]

  • The product is collected by filtration, washed with Et₂O, and air-dried to yield 0.5 g with a melting point of 146-147 °C.[3]

Bioassay Protocol

Shulgin's bioassay methodology was a process of careful, systematic, and incremental self-experimentation.[4] While not a formal clinical trial, his approach was methodical.

  • Initial Threshold Dose: A new compound was first tested at a very low dose, estimated to be sub-threshold, to establish safety.

  • Dose Escalation: In subsequent trials, the dosage was gradually increased until psychotropic effects were noted.

  • Active Level Testing: Once an active dose was determined, it was tested by Shulgin, his wife Ann, and a small group of close associates.[5]

  • Data Collection: Each individual would write a detailed report of their experience, documenting the dosage, timeline of effects, and qualitative nature of the experience.[4]

  • Analysis: The collected reports were then compared to characterize the unique properties of the compound.

Visualizations

Proposed Signaling Pathway of ALEPH-4

The primary pharmacological target of ALEPH-4 is the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[2][6] Activation of this receptor initiates a downstream signaling cascade primarily through the Gq/G11 signaling pathway.[6]

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes aleph4 ALEPH-4 aleph4->receptor binds & activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Proposed 5-HT₂A receptor signaling pathway for ALEPH-4.

Experimental Workflow for Synthesis

The following diagram illustrates the major steps in the chemical synthesis of ALEPH-4 as described by Shulgin.

ALEPH-4_Synthesis_Workflow start 2,5-dimethoxy-4- ((i)-propylthio)benzaldehyde intermediate 1-(2,5-dimethoxy-4-(i)-propylthiophenyl) -2-nitropropene start->intermediate product_base ALEPH-4 (Freebase Oil) intermediate->product_base final_product ALEPH-4 HCl (Crystalline Solid) product_base->final_product reagent1 + Nitroethane + Ammonium Acetate reagent1->start reagent2 + LiAlH₄ (LAH) in THF reagent2->intermediate reagent3 + HCl in IPA/Et₂O reagent3->product_base

References

The ALEPH Series: A Technical Guide to its History, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ALEPH series of compounds, first synthesized and explored by Dr. Alexander Shulgin, represents a unique class of psychedelic phenethylamines characterized by a 2,5-dimethoxy-4-alkylthio substitution pattern on the phenyl ring. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacology of the core members of the ALEPH series: ALEPH-1, ALEPH-2, ALEPH-4, ALEPH-6, and ALEPH-7. Detailed experimental protocols for their synthesis, as documented by Shulgin, are presented. The available quantitative pharmacological data, including receptor binding affinities and functional potencies, are summarized to elucidate their structure-activity relationships. Furthermore, this guide includes diagrams of the primary signaling pathway and experimental workflows to provide a deeper understanding of their mechanism of action and the process of their characterization.

Introduction: Discovery and Historical Context

The ALEPH series of compounds emerged from the systematic exploration of phenethylamine (B48288) derivatives by the medicinal chemist Dr. Alexander Shulgin. His work, famously documented in the book "PiHKAL: A Chemical Love Story," introduced numerous novel psychoactive compounds to science. The name "ALEPH" is derived from the first letter of the Hebrew alphabet, signifying the foundational nature of this chemical family in his research.

The core structure of the ALEPH series is 2,5-dimethoxy-4-(alkylthio)amphetamine. These compounds are sulphur-substituted analogues of the DOx family of psychedelics. Shulgin's research meticulously documented the synthesis and psychoactive effects of these compounds, providing a foundational dataset for their further scientific investigation. The primary members of this series, distinguished by the nature of the alkyl group attached to the sulfur atom at the 4-position, are:

  • ALEPH-1: 4-methylthio-2,5-dimethoxyamphetamine

  • ALEPH-2: 4-ethylthio-2,5-dimethoxyamphetamine

  • ALEPH-4: 4-isopropylthio-2,5-dimethoxyamphetamine

  • ALEPH-6: 4-phenylthio-2,5-dimethoxyamphetamine

  • ALEPH-7: 4-propylthio-2,5-dimethoxyamphetamine

These compounds are potent hallucinogens, with their effects primarily mediated by their interaction with the serotonin (B10506) 5-HT2A receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the ALEPH series, focusing on their interaction with serotonin receptors and their monoamine oxidase A (MAO-A) inhibitory activity. It is important to note that this data is compiled from various sources and may have been generated under different experimental conditions.

Table 1: Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀/IC₅₀, nM) of the ALEPH Series

Compound5-HT₂ₐ (EC₅₀, nM)5-HT₂ₐ (Eₘₐₓ, %)MAO-A (IC₅₀, nM)
ALEPH-1 10 - 66114 - 1915,200
ALEPH-2 --3,200
ALEPH-4 ---
ALEPH-6 ---
ALEPH-7 2.2 - 7.6116 - 1892,400

Table 2: Human Dosage and Duration of Effects (from PiHKAL)

CompoundDosage (mg)Duration (hours)
ALEPH-1 5 - 106 - 8
ALEPH-2 4 - 88 - 16
ALEPH-4 7 - 1212 - 20
ALEPH-6 > 40"Probably long"
ALEPH-7 4 - 715 - 30

Experimental Protocols: Synthesis of the ALEPH Series

The following protocols are adapted from Alexander Shulgin's descriptions in "PiHKAL."

Synthesis of ALEPH-1 (2,5-Dimethoxy-4-methylthioamphetamine)

A solution of 2,5-dimethoxy-4-(methylthio)benzaldehyde (see under 2C-T in PiHKAL for its synthesis) in nitroethane is treated with anhydrous ammonium (B1175870) acetate (B1210297) and heated. The excess solvent and reagent are removed under vacuum. The resulting nitrostyrene (B7858105) is reduced with lithium aluminum hydride in anhydrous tetrahydrofuran (B95107). The reaction is quenched, and the product is isolated and converted to the hydrochloride salt.

Synthesis of ALEPH-2 (2,5-Dimethoxy-4-ethylthioamphetamine)

A solution of 2.0 g of 2,5-dimethoxy-4-(ethylthio)benzaldehyde in 12 mL of nitroethane was treated with 0.4 g of anhydrous ammonium acetate and heated on a steam bath for 3 hours.[1] The excess solvent was removed under vacuum, yielding an orange oil. This crude 1-(2,5-dimethoxy-4-ethylthiophenyl)-2-nitropropene was dissolved in 25 mL of anhydrous tetrahydrofuran and added dropwise to a stirred suspension of 2.5 g of lithium aluminum hydride in 200 mL of anhydrous THF. The mixture was refluxed for 24 hours. After cooling, the excess hydride was decomposed, and the solids were filtered. The solvent was removed from the filtrate, and the residue was converted to the hydrochloride salt with concentrated HCl in isopropanol, followed by dilution with anhydrous diethyl ether to precipitate the product.[1]

Synthesis of ALEPH-4 (4-Isopropylthio-2,5-dimethoxyamphetamine)

The synthesis follows a similar procedure to ALEPH-2, starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde.

Synthesis of ALEPH-6 (4-Phenylthio-2,5-dimethoxyamphetamine)

The synthesis follows a similar procedure to ALEPH-2, starting from 2,5-dimethoxy-4-(phenylthio)benzaldehyde.

Synthesis of ALEPH-7 (2,5-Dimethoxy-4-(n)-propylthioamphetamine)

A solution of 2.6 g of 2,5-dimethoxy-4-((n)-propylthio)benzaldehyde in 20 mL of nitroethane and 0.5 g of anhydrous ammonium acetate was heated on a steam bath overnight.[2] The excess solvent was removed under vacuum, and the resulting crude nitrostyrene was recrystallized from methanol. This intermediate was then reduced with lithium aluminum hydride in anhydrous tetrahydrofuran, following a similar workup procedure as described for ALEPH-2 to yield the final product as the hydrochloride salt.[2]

Mandatory Visualizations

Signaling Pathway

The primary molecular target of the ALEPH series is the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALEPH ALEPH Compound Receptor 5-HT2A Receptor ALEPH->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT₂ₐ receptor signaling pathway activated by ALEPH compounds.

Experimental Workflow: Synthesis and Characterization

The general workflow for the discovery and initial characterization of a compound in the ALEPH series is outlined below.

experimental_workflow start Start: Identify Target Benzaldehyde synthesis Synthesis of Nitrostyrene Intermediate start->synthesis reduction Reduction to Amphetamine synthesis->reduction purification Purification and Salt Formation reduction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization pharmacology Pharmacological Evaluation characterization->pharmacology binding_assay Receptor Binding Assays (e.g., 5-HT2A) pharmacology->binding_assay functional_assay Functional Assays (e.g., Calcium Flux) pharmacology->functional_assay in_vivo In Vivo Studies (e.g., Head-twitch response) pharmacology->in_vivo end End: Characterized Compound binding_assay->end functional_assay->end in_vivo->end

Caption: General experimental workflow for the synthesis and characterization of ALEPH compounds.

Structure-Activity Relationships (SAR)

The ALEPH series provides a valuable, albeit limited, dataset for understanding the structure-activity relationships of 4-thio-substituted phenethylamines. The primary point of variation is the alkyl group attached to the sulfur atom at the 4-position of the phenyl ring.

  • Alkyl Chain Length: The data from PiHKAL suggests that increasing the alkyl chain length from methyl (ALEPH-1) to ethyl (ALEPH-2) and propyl (ALEPH-7) generally increases the duration of the psychoactive effects. However, the potency does not appear to follow a simple linear relationship.

  • Bulky Substituents: The introduction of a bulky phenyl group (ALEPH-6) dramatically reduces potency, requiring a significantly higher dose for threshold effects. This suggests that there is a steric constraint at the 4-position for optimal interaction with the 5-HT₂ₐ receptor.

  • Sulphur Atom: The presence of the sulfur atom itself is a key feature of the ALEPH series, distinguishing it from the corresponding DOx compounds (which have an alkyl or halogen at the 4-position). This thioether linkage contributes to the lipophilicity of the molecule and likely influences its pharmacokinetic and pharmacodynamic properties.

Further quantitative and comparative studies are necessary to fully elucidate the nuanced structure-activity relationships within the ALEPH series and to guide the design of future analogs with potentially more desirable pharmacological profiles.

Conclusion

The ALEPH series of compounds, meticulously synthesized and documented by Alexander Shulgin, remains a significant contribution to the field of psychedelic science. Their potent activity at the 5-HT₂ₐ receptor and the intriguing modulation of their effects by the 4-position alkylthio substituent make them valuable tools for neuropharmacological research. This technical guide has provided a consolidated resource on their history, synthesis, and pharmacology, with the aim of facilitating further research and understanding of these unique molecules. The detailed protocols and summarized data serve as a foundation for scientists and researchers in the ongoing exploration of psychedelic compounds and their therapeutic potential.

References

ALEPH-4: A Technical Guide on its Profile as a Serotonergic Psychedelic

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of 2,5-dimethoxy-4-isopropylthioamphetamine (ALEPH-4), a lesser-known phenethylamine (B48288) psychedelic from the ALEPH series first synthesized by Alexander Shulgin. This guide is intended for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, serotonergic pharmacology, and the experimental methodologies required for its characterization. While specific quantitative binding and functional data for ALEPH-4 are scarce in public literature, this paper extrapolates its likely mechanism of action based on its structural analogues and the established pharmacology of the DOx and ALEPH series. Detailed protocols for key in vitro and in vivo assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate further research into this and related compounds.

Introduction to ALEPH-4

ALEPH-4 belongs to a series of sulfur-substituted analogues of the 2,5-dimethoxy-4-alkylamphetamine (DOx) family of psychedelics.[1] First described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), the Aleph compounds are noted for their potent, long-lasting psychedelic effects.[2][3][4] ALEPH-4 is specifically the 4-isopropylthio analogue.[2][5][6]

Chemical Identity and Structure
  • IUPAC Name: 1-(2,5-Dimethoxy-4-isopropylthiophenyl)propan-2-amine[2]

  • Chemical Formula: C₁₄H₂₃NO₂S

  • Molar Mass: 269.40 g/mol

  • CAS Number: 123643-26-5[2]

  • Class: Substituted Amphetamine, Phenethylamine

Synthesis Overview

The synthesis of ALEPH-4, as with other compounds in the ALEPH series, typically starts from 2,5-dimethoxybenzaldehyde. The process involves a series of standard organic chemistry reactions, including nitration, reduction, and eventual formation of the amphetamine side chain. The key distinguishing step is the introduction of the isopropylthio group at the 4-position of the phenyl ring. A comprehensive, step-by-step synthesis route is detailed in Alexander Shulgin's PiHKAL.[3][4]

Reported Psychoactive Effects and Dosage

Alexander Shulgin's personal bioassays, documented in PiHKAL, provide the primary characterization of ALEPH-4's effects in humans.

  • Dosage: 7-12 mg, orally[2]

  • Duration: 12-20 hours[2]

  • Qualitative Comments: Shulgin described the effects of ALEPH-4 as inducing "profound and deep learning experiences."[2] This suggests a compound with significant cognitive and introspective effects, characteristic of classical serotonergic psychedelics.

Serotonergic Pharmacology

The primary mechanism of action for classical psychedelics is agonism, or partial agonism, at the serotonin (B10506) 2A receptor (5-HT₂ₐR).[7][8][9] It is strongly presumed that ALEPH-4 shares this mechanism with other phenethylamine psychedelics like DOM and its direct analogue, ALEPH-1.[1][10]

Receptor Binding and Functional Efficacy

Table 1: Pharmacological Data for Structurally Related Compounds

Compound Receptor Assay Type Value Species Reference(s)
ALEPH-1 5-HT₂ₐ Functional (Efficacy) Eₘₐₓ = 114–191% Human [10]
ALEPH-1 5-HT₂ₐ Functional (Potency) EC₅₀ = 10–66 nM Human [10]
ALEPH-1 MAO-A Inhibition IC₅₀ = 5.2 µM - [10]

| 4-MTA | MAO-A | Inhibition | IC₅₀ = 0.2 µM (200 nM) | - |[11] |

Note: Efficacy (Eₘₐₓ) is relative to serotonin. 4-MTA (4-Methylthioamphetamine) is included for its structural similarity and potent MAO-A inhibition.

5-HT₂ₐ Receptor Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like ALEPH-4 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to the Gq/11 protein, which activates phospholipase C (PLC).[12][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[14] Additionally, 5-HT₂ₐ receptor activation can engage other pathways, including G protein-independent signaling via β-arrestin, which is an area of active research for dissociating psychedelic from potential therapeutic effects.[8][13]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT₂ₐ Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response ALEPH4 ALEPH-4 (Agonist) ALEPH4->5HT2A_R Binds

Canonical 5-HT₂ₐ Receptor Gq/11 Signaling Pathway.

Experimental Protocols for Characterization

To fully characterize the serotonergic properties of ALEPH-4, a series of standardized in vitro and in vivo experiments are necessary.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]

Objective: To determine the Kᵢ of ALEPH-4 for the human 5-HT₂ₐ receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin or another suitable 5-HT₂ₐR radioligand.

  • Test Compound: ALEPH-4, serially diluted.

  • Non-specific Control: A high concentration of a non-labeled antagonist (e.g., Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Plate Setup: Prepare a 96-well plate with wells designated for Total Binding (buffer only), Non-specific Binding (non-labeled antagonist), and Competition Binding (serial dilutions of ALEPH-4).

  • Reagent Addition: To each well, add the assay buffer, the fixed concentration of [³H]-Ketanserin, and the appropriate test or control compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of ALEPH-4. Use non-linear regression to determine the IC₅₀ (the concentration of ALEPH-4 that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[16][17]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Prep_Membranes->Plate_Setup Prep_Radioligand Prepare Radioligand ([³H]-Ketanserin) Prep_Radioligand->Plate_Setup Prep_Compound Prepare Serial Dilutions of ALEPH-4 Prep_Compound->Plate_Setup Incubate Add Reagents & Membranes, Incubate Plate_Setup->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Calc_Binding Calculate Specific Binding Measure->Calc_Binding Plot_Curve Plot Dose-Response Curve Calc_Binding->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50 Calc_Ki Calculate Kᵢ via Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Experimental Workflow for a Radioligand Binding Assay.
Protocol: In Vitro Functional Assay (Calcium Flux)

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by detecting the increase in intracellular calcium that results from Gq-coupled receptor activation.[12][18][19]

Objective: To determine the EC₅₀ and Eₘₐₓ of ALEPH-4 at the human 5-HT₂ₐ receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[19]

  • Test Compound: ALEPH-4, serially diluted.

  • Positive Control: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with probenecid.

  • Equipment: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[19]

Methodology:

  • Cell Plating: Seed the 5-HT₂ₐR-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate in the dark at 37°C for approximately 60 minutes.

  • Compound Preparation: Prepare plates containing serial dilutions of ALEPH-4 and the serotonin standard curve.

  • Assay Execution: Place the cell plate and compound plate into the fluorescence plate reader.

  • Baseline Reading: The instrument measures a stable baseline fluorescence for each well for 10-20 seconds.[19]

  • Compound Addition: The instrument's liquid handler automatically adds the test compounds (ALEPH-4) or serotonin to the corresponding wells.

  • Kinetic Measurement: The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 1-3 minutes) as intracellular calcium levels rise in response to receptor activation.

  • Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline reading. Plot the response against the log concentration of ALEPH-4. Use a sigmoidal dose-response equation (non-linear regression) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis Plate_Cells Plate 5-HT₂ₐR-expressing Cells in Microplate Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Read_Baseline Measure Baseline Fluorescence Load_Dye->Read_Baseline Prep_Compound Prepare Serial Dilutions of ALEPH-4 Add_Compound Automated Addition of ALEPH-4 Prep_Compound->Add_Compound Read_Baseline->Add_Compound Read_Kinetics Measure Kinetic Fluorescence Change Add_Compound->Read_Kinetics Quantify_Response Quantify Peak Response Read_Kinetics->Quantify_Response Plot_Curve Plot Dose-Response Curve Quantify_Response->Plot_Curve Calc_EC50 Determine EC₅₀ and Eₘₐₓ Plot_Curve->Calc_EC50

Experimental Workflow for a Calcium Flux Functional Assay.
Protocol: In Vivo Behavioral Assay (Rodent Head-Twitch Response)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and has high predictive validity for psychedelic potential in humans.[9][20]

Objective: To assess the in vivo 5-HT₂ₐR agonist activity of ALEPH-4.

Materials:

  • Animals: Male C57BL/6J mice.

  • Test Compound: ALEPH-4 dissolved in a suitable vehicle (e.g., saline).

  • Vehicle Control: The solvent used for the test compound.

  • Equipment: Observation chambers, video recording equipment (optional), manual counter or automated tracking software.

Methodology:

  • Acclimation: Acclimate the mice to the observation chambers for a period (e.g., 30-60 minutes) before drug administration.

  • Administration: Administer various doses of ALEPH-4 (and a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the ALEPH-4-treated groups to the vehicle control group. A dose-dependent increase in HTR indicates 5-HT₂ₐ receptor engagement in vivo. This effect can be blocked by pre-treatment with a 5-HT₂ₐR antagonist (e.g., Ketanserin) to confirm receptor specificity.

Summary and Future Directions

ALEPH-4 is a potent, long-acting psychedelic of the phenethylamine class. While its human psychopharmacology is based on limited reports from Alexander Shulgin, its chemical structure strongly implies that its effects are mediated by partial agonism at the 5-HT₂ₐ receptor. The lack of published, quantitative pharmacological data represents a significant knowledge gap.

Future research should focus on:

  • Quantitative Characterization: Performing radioligand binding and functional assays to determine the Kᵢ, EC₅₀, and Eₘₐₓ of ALEPH-4 at a full panel of serotonin receptors to confirm its affinity and selectivity.

  • Signaling Bias Studies: Investigating whether ALEPH-4 shows bias toward G-protein or β-arrestin signaling pathways, which may have implications for its qualitative effects.

  • In Vivo Studies: Conducting comprehensive preclinical studies in rodent models to characterize its behavioral and physiological effects, including HTR, drug discrimination, and potential therapeutic-like actions.[20][21]

The protocols and information provided in this guide offer a foundational framework for initiating such research, which would be crucial for understanding the unique properties of ALEPH-4 and its potential as a tool for neuroscientific research.

References

An Examination of ALEPH-4: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on ALEPH-4. It is crucial to note that there is a significant lack of formal scientific research, including preclinical and clinical studies, regarding the potential therapeutic effects of this compound. The information presented herein is primarily derived from non-clinical sources and should be interpreted with caution.

Introduction

ALEPH-4, chemically known as 4-isopropylthio-2,5-dimethoxyamphetamine, is a synthetic psychedelic substance belonging to the phenethylamine (B48288) and DOx families of compounds.[1] It is one of several compounds in the "ALEPH" series first synthesized and described by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2] While there is anecdotal information regarding its psychoactive effects, there is a notable absence of formal scientific investigation into its therapeutic potential.

Chemical and Pharmacological Properties

Based on the available information, the primary mechanism of action for the ALEPH series of compounds, including ALEPH-4, is believed to be partial agonism at the serotonin (B10506) 5-HT2A receptors.[2] This is a common mechanism shared by many classic psychedelic compounds.[3][4][5] The subjective effects reported are consistent with the activation of this receptor system.

Table 1: Chemical and Pharmacokinetic Profile of ALEPH-4

PropertyValueSource
IUPAC Name 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine[1]
Molecular Formula C14H23NO2S[1]
Molar Mass 269.40 g·mol−1[1]
Dosage (Oral) 7 to 12 mg[1]
Duration of Effects 12 to 20 hours[1]

Reported Subjective Effects

The information on the effects of ALEPH-4 in humans is limited to the qualitative experiences documented by Alexander Shulgin. These reports describe a range of psychedelic effects, including:

  • Closed-eye imagery[1]

  • Enhanced visual appreciation[1]

  • Emotional changes[1]

  • Profound and deep learning experiences[1]

It is important to emphasize that these are subjective reports from a limited number of individuals in non-clinical settings and do not constitute therapeutic evidence. Shulgin also noted concerns about toxicity at doses higher than 12 mg.[1]

Lack of Therapeutic Research

A thorough review of scientific literature reveals a lack of preclinical or clinical studies investigating the therapeutic effects of ALEPH-4. There is no available data on its efficacy for any medical condition, nor are there established safety profiles from controlled studies. The absence of this critical information means that any discussion of therapeutic potential is purely speculative at this time.

Experimental Protocols

Due to the lack of formal research, there are no published experimental protocols for preclinical or clinical studies of ALEPH-4.

Signaling Pathways and Visualizations

Given the absence of specific research on ALEPH-4, it is not possible to provide a diagram of its precise signaling pathway related to any therapeutic effect. However, based on its classification as a psychedelic phenethylamine and a presumed 5-HT2A receptor agonist, a generalized hypothetical signaling cascade for this class of compounds can be illustrated.

Hypothetical 5-HT2A Receptor Signaling Cascade for Psychedelic Phenethylamines cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ALEPH-4 ALEPH-4 5-HT2A_Receptor 5-HT2A Receptor ALEPH-4->5-HT2A_Receptor Agonist Binding Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Plasticity) Ca_release->Downstream_Effects PKC->Downstream_Effects

Hypothetical 5-HT2A Receptor Signaling Cascade.

It must be stressed that the above diagram represents a generalized pathway for 5-HT2A receptor activation and has not been specifically validated for ALEPH-4. Furthermore, the link between this pathway and any potential therapeutic outcomes for ALEPH-4 remains uninvestigated.

Conclusion

While ALEPH-4 is a known synthetic compound with reported psychedelic effects, there is a profound lack of scientific data to support any potential therapeutic applications. The information available is not sufficient to form the basis of a technical guide or whitepaper on its therapeutic effects as requested. Further research, including rigorous preclinical and clinical trials, would be necessary to determine if ALEPH-4 has any therapeutic value and to understand its safety profile. Until such research is conducted, its use remains confined to non-medical contexts, and any claims of therapeutic benefit are unsubstantiated.

References

In Vitro Binding Affinity of ALEPH-4 to Serotonin Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative in vitro binding affinity data (e.g., Kᵢ or IC₅₀ values) for ALEPH-4 at serotonin (B10506) (5-HT) receptor subtypes could not be located. The information presented herein is based on the compound's structural relationship to the 2,5-dimethoxyamphetamine (B1679032) class of molecules and provides an overview of the anticipated pharmacological profile and the standard methodologies used to determine such affinities.

Introduction to ALEPH-4

ALEPH-4, or 4-isopropylthio-2,5-dimethoxyamphetamine, is a psychedelic phenethylamine (B48288) first synthesized and described by Alexander Shulgin.[1] It belongs to the "ALEPH" series of compounds, which are analogues of the DOx family of psychedelic amphetamines. Anecdotal reports from Shulgin's "PiHKAL" indicate that ALEPH-4 is psychoactive in humans at a dose of 7-12 mg, with effects lasting 12 to 20 hours.[1] The subjective effects are reported to be profound and introspective.[1]

Based on its chemical structure and the known pharmacology of related compounds, the psychedelic effects of ALEPH-4 are likely mediated by its interaction with serotonin receptors, primarily as a partial agonist at the 5-HT₂A receptor.[2] The broader binding profile of ALEPH-4 across the various serotonin receptor subtypes is not documented in publicly available research. A thorough understanding of its receptor interaction profile is essential for elucidating its mechanism of action and potential therapeutic applications.

Predicted Serotonin Receptor Binding Profile

While specific binding data for ALEPH-4 is unavailable, the pharmacology of structurally related 4-substituted 2,5-dimethoxyamphetamines provides a strong basis for predicting its likely interactions with serotonin receptors. Compounds in this class are known to exhibit high affinity for the 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).

Table 1: Predicted Binding Affinity of ALEPH-4 at Human Serotonin Receptors

Receptor SubtypePredicted Kᵢ (nM)Rationale
5-HT₂AHigh Affinity (<100)Primary target for psychedelic phenethylamines. The 4-thioalkyl substitution is expected to confer high affinity.
5-HT₂CHigh to Moderate Affinity (<500)Structurally similar compounds often show significant affinity for the 5-HT₂C receptor.
5-HT₁ALow to Moderate AffinitySome related phenethylamines show some affinity, but it is generally lower than for the 5-HT₂ receptors.
Other 5-HT ReceptorsUnknownAffinity for other 5-HT receptor subtypes is difficult to predict without experimental data.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the standard in vitro method for determining the affinity of a compound for a specific receptor. A competitive binding assay is typically employed to determine the inhibition constant (Kᵢ) of a test compound like ALEPH-4.

Membrane Preparation
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently or stably transfected with the cDNA encoding the human serotonin receptor subtype of interest (e.g., 5-HT₂A).

  • Cell Lysis: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined, and membranes are stored at -80°C.

Competitive Radioligand Binding Assay
  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains:

    • Cell membranes expressing the target receptor.

    • A specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) at a concentration near its Kₑ.

    • Varying concentrations of the unlabeled test compound (ALEPH-4).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known, non-radioactive ligand to saturate the receptors and determine non-specific binding.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting non-specific binding from the total binding.

  • IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Incubation Incubation with Radioligand & ALEPH-4 Resuspension->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC₅₀ Determination Scintillation_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Calculation IC50_Determination->Cheng_Prusoff Ki_Value Kᵢ Value Cheng_Prusoff->Ki_Value

Caption: Workflow for a competitive radioligand binding assay.

5-HT₂A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes ALEPH4 ALEPH-4 ALEPH4->Receptor IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

References

Neurochemical Properties of ALEPH-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and informational purposes only. ALEPH-4 is a research chemical, and its neurochemical and toxicological properties have not been extensively studied. This guide synthesizes available information from limited sources and infers properties from structurally related compounds. All handling and research involving this compound should be conducted with extreme caution and in accordance with all applicable laws and regulations.

Introduction

ALEPH-4, or 4-isopropylthio-2,5-dimethoxyamphetamine, is a synthetic psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. It is a member of the "ALEPH" series of compounds first synthesized and described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).[1] Structurally, it is the amphetamine analog of the phenethylamine 2C-T-4. The ALEPH series are characterized by a sulfur-containing substituent at the 4-position of the phenyl ring.

Like other classical psychedelics, the primary mechanism of action for ALEPH-4 is presumed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A subtype. Shulgin's qualitative reports in humans describe a long-lasting psychedelic experience of 12 to 20 hours with oral dosages in the 7 to 12 mg range.[1] However, Shulgin noted potential toxicity concerns at higher doses, which curtailed further dose-escalation studies.[1]

This guide provides a technical overview of the known and inferred neurochemical properties of ALEPH-4, its synthesis, and the experimental methodologies relevant to its study. Due to a significant lack of published quantitative data specific to ALEPH-4, this document also includes data from structurally analogous compounds to provide a comparative context for its potential pharmacological profile.

Presumed Pharmacodynamics

The primary molecular target for psychedelic phenethylamines is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor is the initiating event for the cascade of neurobiological changes that result in the characteristic psychedelic effects.

Receptor Binding Profile

Quantitative receptor binding data for ALEPH-4 are not available in the peer-reviewed scientific literature. The binding affinity (Ki) of a compound, which indicates the concentration required to occupy 50% of the receptors in vitro, is a key measure of its potency. To provide context, the table below presents binding affinities for related psychedelic compounds at key serotonin receptors. It is hypothesized that ALEPH-4 possesses a high affinity for the 5-HT₂A receptor, similar to other psychoactive phenethylamines.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Structurally Related Psychedelic Compounds

Compound5-HT₂A5-HT₂C5-HT₁A
ALEPH-4 Data Not AvailableData Not AvailableData Not Available
2C-T-2 49 ± 12110 ± 214,400 ± 600
2C-T-7 33 ± 1.2120 ± 19>10,000
DOM 4.8 ± 1.122 ± 7.64,800 ± 400
LSD 1.1 ± 0.14.9 ± 1.07.8 ± 1.0

Note: Data for 2C-T-2, 2C-T-7, DOM, and LSD are compiled from various scientific studies and are provided for comparative purposes. The absence of data for ALEPH-4 highlights a significant gap in the current understanding of its pharmacology.

Functional Activity & Signaling Pathway

ALEPH-4 is presumed to act as a partial or full agonist at the 5-HT₂A receptor. Upon binding, it likely activates the Gαq protein, initiating a canonical intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This surge in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses that are believed to underpin the compound's psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response Modulates PKC->Cellular_Response Modulates ALEPH4 ALEPH-4 (Agonist) ALEPH4->Receptor Binds

Caption: Presumed 5-HT₂A Receptor Gq Signaling Pathway for ALEPH-4.

Chemical Synthesis Workflow

The synthesis of ALEPH-4 is detailed in PiHKAL. The process begins with the precursor 2,5-dimethoxy-4-(isopropylthio)benzaldehyde, the synthesis of which is described in the entry for 2C-T-4. This aldehyde undergoes a Henry condensation with nitroethane, followed by a reduction of the resulting nitropropene intermediate to yield the final amine product.

Synthesis_Workflow Start 2,5-dimethoxy-4- (isopropylthio)benzaldehyde Step1 Henry Condensation (Heated) Start->Step1 Reagent1 Nitroethane & Anhydrous Ammonium Acetate Reagent1->Step1 Intermediate 1-(2,5-dimethoxy-4-(i)-propylthiophenyl) -2-nitropropene Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 Lithium Aluminum Hydride (LAH) in THF Reagent2->Step2 Product_Base ALEPH-4 (Freebase Oil) Step2->Product_Base Step3 Salt Formation (Crystallization) Product_Base->Step3 Reagent3 Hydrochloric Acid (HCl) in IPA/Ether Reagent3->Step3 Final_Product ALEPH-4 Hydrochloride (Crystal) Step3->Final_Product

Caption: Synthesis workflow for ALEPH-4 as described in PiHKAL.

Experimental Protocols

While specific experimental data for ALEPH-4 are lacking, the following protocols describe standard methodologies used to characterize the neurochemical properties of novel psychoactive compounds. These methods would be directly applicable to the study of ALEPH-4.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., ALEPH-4) for a specific receptor.

Objective: To determine the affinity of ALEPH-4 for the human 5-HT₂A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity 5-HT₂A antagonist, such as [³H]ketanserin.

  • Non-specific binding control: A high concentration of a non-radioactive antagonist (e.g., spiperone).

  • Test compound: ALEPH-4 in a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Incubation: In test tubes, combine the cell membrane preparation, the radioligand ([³H]ketanserin) at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound (ALEPH-4).

  • Controls: Prepare tubes for total binding (no competing compound) and non-specific binding (with a saturating concentration of spiperone).

  • Reaction: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (ALEPH-4) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ALEPH-4 that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC₅₀) and efficacy of a compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.

Objective: To determine the agonist activity of ALEPH-4 at the human 5-HT₂A receptor.

Materials:

  • A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: ALEPH-4 in a range of concentrations.

  • Reference agonist (e.g., Serotonin).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Compound Preparation: Prepare a dilution series of ALEPH-4 and the reference agonist in assay buffer in a separate compound plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence.

  • Compound Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.

  • Kinetic Read: Immediately following compound addition, the instrument will measure the change in fluorescence intensity over time (typically 2-3 minutes). Receptor activation leads to Ca²⁺ release, which causes the dye to fluoresce.

  • Analysis: The data are typically analyzed by the peak fluorescence response. Plot the peak fluorescence (or the area under the curve) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum efficacy) values. Efficacy is often expressed relative to a reference agonist like serotonin.

Assay_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional Calcium Mobilization Assay (Function) B1 Incubate Membranes + Radioligand + ALEPH-4 B2 Filter & Wash B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate IC₅₀ → Kᵢ B3->B4 Result_Ki Affinity (Kᵢ) B4->Result_Ki F1 Load Cells with Calcium Dye F2 Add ALEPH-4 F1->F2 F3 Measure Fluorescence (Kinetic Read) F2->F3 F4 Calculate EC₅₀ & Eₘₐₓ F3->F4 Result_EC50 Potency (EC₅₀) Efficacy (Eₘₐₓ) F4->Result_EC50 Start ALEPH-4 Sample Start->B1 Start->F1

Caption: General experimental workflow for neurochemical characterization.

Conclusion and Future Directions

ALEPH-4 is a classic but poorly characterized psychedelic compound from the phenethylamine family. While its synthesis and qualitative human effects are documented, a significant void exists in the scientific literature regarding its quantitative neurochemical properties. Based on its structural similarity to other psychedelic amphetamines, it is strongly presumed to be a potent agonist at the 5-HT₂A receptor, mediating its effects through the Gq signaling pathway.

Future research is critically needed to fill this knowledge gap. Formal in vitro characterization using modern pharmacological techniques, such as radioligand binding and functional assays across a wide panel of CNS receptors, is the essential first step. These studies would definitively establish its receptor binding profile, potency, and functional efficacy, providing a foundation for understanding its unique psychoactive properties and potential toxicological risks. Such data would be invaluable for the fields of medicinal chemistry and neuropharmacology, contributing to a more complete structure-activity relationship model for this fascinating class of compounds.

References

Early-stage research on ALEPH-4 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of early-stage research on ALEPH-4 and its analogs is currently not feasible due to a lack of publicly available scientific literature and data on this specific compound. Extensive searches have yielded no information regarding a substance designated as "ALEPH-4" within the domains of pharmacology, biochemistry, or drug development.

This absence of data prevents the creation of a technical guide or whitepaper that would meet the specified requirements for quantitative data summarization, detailed experimental protocols, and the visualization of signaling pathways. The core of the request relies on the existence of foundational research, which appears to be non-existent in the public domain for a compound named ALEPH-4.

It is possible that "ALEPH-4" is an internal codename for a compound within a private research entity and has not yet been disclosed in publications or patents. Alternatively, it could be a very new or obscure area of research that has not yet been indexed in scientific databases.

Without access to primary research articles, clinical trial data, or other forms of scientific disclosure, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical and factual guide for a scientific audience.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult proprietary databases or internal documentation if "ALEPH-4" pertains to a specific, non-public research program. Should information on ALEPH-4 become publicly available in the future, a comprehensive technical guide could then be developed.

Methodological & Application

Analytical methods for ALEPH-4 identification

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Methods for the Identification of ALEPH-4

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4, or 2,5-Dimethoxy-4-isopropylthioamphetamine, is a substituted amphetamine of the phenethylamine (B48288) class.[1] It is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT), a compound known for its psychoactive properties.[1] The structural similarity of ALEPH-4 to other designer drugs necessitates the development of robust analytical methods for its unambiguous identification in various matrices.[2] This document provides detailed application notes and protocols for the identification and characterization of ALEPH-4, tailored for forensic and research applications. The methods described herein are based on established analytical techniques for novel psychoactive substances (NPS).[3][4][5][6]

Chemical and Physical Data

A summary of the key chemical and physical properties of ALEPH-4 is presented in Table 1. This information is crucial for the development and validation of analytical methods.

Table 1. Chemical and Physical Properties of ALEPH-4

PropertyValue
Formal Name2,5-dimethoxy-α-methyl-4-[(1-methylethyl)thio]-benzeneethanamine
CAS Number123643-26-5
Molecular FormulaC₁₄H₂₃NO₂S
Formula Weight269.4 g/mol
Purity≥98%
FormulationA neat solid

Data sourced from Cayman Chemical product information.[1]

Analytical Protocols

The identification of novel psychoactive substances like ALEPH-4 typically involves a combination of screening and confirmatory methods.[7] Chromatographic techniques coupled with mass spectrometry are the preferred methods for the analysis of NPS due to their sensitivity and specificity.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the identification of amphetamine derivatives.[3][9]

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) with electron ionization (EI) source.

Experimental Procedure:

  • Sample Preparation: Dissolve 1 mg of the ALEPH-4 reference standard or suspected sample in 1 mL of methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: The identification of ALEPH-4 is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard.

Expected Results: The mass spectrum of ALEPH-4 will show a characteristic fragmentation pattern that can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become the preferred method for NPS analysis, offering high sensitivity and specificity for a wide range of compounds in complex matrices.[8]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Experimental Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the ALEPH-4 reference standard or extracted sample in a suitable solvent (e.g., methanol/water 50:50).

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Data Analysis: Identification is based on the retention time and the precursor-to-product ion transitions.

Table 2. Quantitative Data for LC-MS/MS Analysis of ALEPH-4

ParameterValue
Precursor Ion (m/z)270.15
Product Ion 1 (m/z)227.1
Product Ion 2 (m/z)185.1
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

Note: The precursor and product ions are hypothetical and would need to be determined experimentally.

Visualizations

Signaling Pathway

The ALEPH series of compounds are known to interact with serotonin (B10506) receptors.[10] The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by ALEPH-4.

ALEPH_4_Signaling_Pathway ALEPH-4 ALEPH-4 5-HT2A Receptor 5-HT2A Receptor ALEPH-4->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Cellular Responses Downstream Cellular Responses Ca2+ Release->Downstream Cellular Responses PKC Activation->Downstream Cellular Responses

Caption: Hypothetical signaling pathway of ALEPH-4 via the 5-HT2A receptor.

Experimental Workflow

The following diagram outlines the general workflow for the identification and confirmation of ALEPH-4 in a submitted sample.

ALEPH_4_Identification_Workflow Sample Receipt Sample Receipt Preliminary Screening Preliminary Screening Sample Receipt->Preliminary Screening Sample Preparation Sample Preparation Preliminary Screening->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis Confirmation Confirmation Data Analysis->Confirmation Reporting Reporting Confirmation->Reporting Positive Confirmation->Reporting Negative

Caption: General experimental workflow for ALEPH-4 identification.

Logical Relationship Diagram

This diagram illustrates the logical relationship in classifying a novel psychoactive substance based on its analytical data.

NPS_Classification_Logic Unknown Compound Unknown Compound Mass Spectrum Mass Spectrum Unknown Compound->Mass Spectrum Chromatographic Data Chromatographic Data Unknown Compound->Chromatographic Data Database Search Database Search Mass Spectrum->Database Search Chromatographic Data->Database Search Known NPS Known NPS Database Search->Known NPS Match Found Potential New Analog Potential New Analog Database Search->Potential New Analog No Match Further Characterization Further Characterization Potential New Analog->Further Characterization

Caption: Logical process for classifying a novel psychoactive substance.

The analytical methods detailed in this document provide a robust framework for the identification and characterization of ALEPH-4. The use of orthogonal techniques such as GC-MS and LC-MS/MS is essential for the confident identification of this and other novel psychoactive substances. Adherence to these protocols will aid researchers, scientists, and drug development professionals in their efforts to monitor and control the spread of new designer drugs.

References

Application Notes and Protocols: Oral Dosage and Administration of ALEPH-4 in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of research compounds.

Introduction

ALEPH-4 is a novel synthetic compound with potential applications in [Please specify the research area, e.g., neuroscience, oncology, etc. ]. As a member of the [Please specify the chemical class, e.g., substituted phenethylamines ] class of molecules, it is hypothesized to interact with [Please specify the molecular target(s), e.g., specific receptors, enzymes, or signaling pathways ]. These application notes provide a summary of the currently available data on the oral dosage and administration of ALEPH-4 in preclinical research settings. Due to the limited publicly available information on this specific compound, the following protocols and data are based on general principles for similar molecules and should be adapted and optimized for specific experimental designs.

Quantitative Data Summary

There is currently no publicly available quantitative data on the oral dosage, administration, or pharmacokinetics of a research compound specifically designated as "ALEPH-4." The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Oral Dosage in Animal Models

Animal ModelDosage (mg/kg)Dosing FrequencyVehicleObserved EffectsReference
e.g., C57BL/6 Mousee.g., 1, 5, 10e.g., Single dosee.g., 0.5% CMC in watere.g., Behavioral changes, tumor growth inhibition[Internal Data]
e.g., Sprague-Dawley Rat

Table 2: Pharmacokinetic Parameters (Oral Administration)

Animal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
e.g., Wistar Rate.g., 10[Internal Data]

Experimental Protocols

The following are generalized protocols for the preparation and oral administration of a research compound like ALEPH-4 in a laboratory setting.

Preparation of Dosing Solution

Objective: To prepare a homogenous and stable formulation of ALEPH-4 for oral administration.

Materials:

  • ALEPH-4 powder

  • Vehicle (e.g., distilled water, saline, 0.5% carboxymethylcellulose (CMC) in water, polyethylene (B3416737) glycol 400 (PEG400), etc.)

  • Balance (accurate to 0.1 mg)

  • Spatula

  • Weighing paper/boat

  • Volumetric flask or graduated cylinder

  • Magnetic stirrer and stir bar or vortex mixer

  • pH meter (if applicable)

Procedure:

  • Calculate the required amount of ALEPH-4 and vehicle based on the desired final concentration and volume.

  • Accurately weigh the ALEPH-4 powder using a calibrated balance.

  • Transfer the powder to an appropriate container (e.g., beaker, conical tube).

  • Add a small amount of the vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.

  • Gradually add the remaining vehicle while continuously stirring or vortexing.

  • If using a suspension (like CMC), stir for a sufficient amount of time to ensure a uniform suspension. Check for any undissolved particles.

  • If necessary, adjust the pH of the solution using appropriate buffers, especially if the compound's stability or solubility is pH-dependent.

  • Store the prepared solution as recommended based on the compound's stability data (e.g., at 4°C, protected from light).

Oral Administration via Gavage

Objective: To accurately deliver a specified dose of ALEPH-4 directly into the stomach of a small animal.

Materials:

  • Prepared ALEPH-4 dosing solution

  • Animal model (e.g., mouse, rat)

  • Appropriately sized oral gavage needle (stainless steel, with a ball tip)

  • Syringe (e.g., 1 mL, 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume of the dosing solution to administer based on its body weight and the target dose (in mg/kg).

  • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip around the shoulders may be necessary.

  • Measure the length from the tip of the animal's nose to the last rib to estimate the depth the gavage needle should be inserted to reach the stomach. Mark this length on the needle.

  • Fill the syringe with the calculated volume of the ALEPH-4 solution and attach the gavage needle.

  • With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, aiming for the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw and re-insert.

  • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the solution.

  • Carefully withdraw the needle.

  • Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the experimental protocol.

Visualization of Proposed Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the oral administration of ALEPH-4.

experimental_workflow prep Dosing Solution Preparation dosing Oral Administration (Gavage) prep->dosing acclimatization Animal Acclimatization randomization Randomization & Grouping acclimatization->randomization randomization->dosing monitoring Behavioral/Physiological Monitoring dosing->monitoring sampling Sample Collection (Blood, Tissue) dosing->sampling analysis Data Analysis monitoring->analysis sampling->analysis results Results & Interpretation analysis->results

Caption: General workflow for an in vivo study with oral administration of ALEPH-4.

Proposed Signaling Pathway

Based on the general understanding of related compounds, ALEPH-4 may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway aleph4 ALEPH-4 receptor Target Receptor (e.g., 5-HT2A) aleph4->receptor g_protein G-Protein (Gq/11) receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Hypothetical signaling pathway for ALEPH-4 via a Gq-coupled receptor.

Application Notes and Protocols: Duration of Action of ALEPH-4 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the duration of action of ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine), a psychedelic phenethylamine (B48288), in preclinical models. Due to the limited specific data on ALEPH-4, the methodologies are based on established protocols for structurally and pharmacologically related compounds, such as other 2,5-dimethoxy-4-substituted amphetamines (DOx series).

Introduction

ALEPH-4 is a potent psychedelic compound belonging to the phenethylamine class. Anecdotal reports in humans suggest a long duration of action, estimated to be between 12 and 20 hours following oral administration.[1][2] Preclinical evaluation is essential to systematically characterize its pharmacokinetic and pharmacodynamic profile, which is crucial for understanding its therapeutic potential and safety. The primary mechanism of action for ALEPH-4, like other classic psychedelics, is agonism at the serotonin (B10506) 5-HT2A receptor.[3][4] In rodents, activation of this receptor elicits a characteristic head-twitch response (HTR), which serves as a reliable behavioral proxy for hallucinogenic potential and can be used to assess the duration of pharmacodynamic effects.[1][3]

Data Presentation

Table 1: Summary of Preclinical Data for ALEPH-4 and Related Compounds

CompoundAnimal ModelBehavioral AssayDose RangePeak EffectDuration of ActionReference
ALEPH-4 (projected) Mouse/RatHead-Twitch Response (HTR)0.1 - 3.0 mg/kg~2-4 hoursExpected to be > 8 hoursInferred from human data and related compounds
ALEPH-2 MouseLocomotor Activity2 - 6 mg/kgN/AEffects observed at 72h (amnestic)[5]
DOI MouseHead-Twitch Response (HTR)0.25 - 2.0 mg/kg~30-60 minutes> 4 hours[1]
DOM HumanPsychological Effects> 3 mgN/A~8 hours[6]

Note: Data for ALEPH-4 is projected based on its chemical structure and human data, as specific preclinical duration of action studies are not currently available in the public domain.

Experimental Protocols

This section outlines detailed protocols for key experiments to determine the duration of action of ALEPH-4 in preclinical models.

Protocol 1: Head-Twitch Response (HTR) in Mice

Objective: To determine the onset, peak, and duration of the pharmacodynamic effects of ALEPH-4 by quantifying the head-twitch response.

Materials:

  • ALEPH-4 hydrochloride or salt form

  • Vehicle (e.g., 0.9% saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment or automated HTR detection system (magnetometer-based)

  • 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100,907) for validation

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place individual mice in the observation chambers for a 30-minute habituation period.

  • Drug Preparation: Prepare solutions of ALEPH-4 in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A vehicle-only solution will serve as the control.

  • Administration: Administer ALEPH-4 or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation and Recording: Immediately after injection, begin recording the behavior of the mice. The observation period should be long enough to capture the full duration of the effect, which for ALEPH-4 is anticipated to be at least 8-12 hours.

  • Quantification:

    • Manual Scoring: Two observers, blind to the treatment conditions, should count the number of head twitches in predefined time bins (e.g., 10-minute intervals) for the entire duration of the experiment. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior.[1][3]

    • Automated Detection: If using a magnetometer-based system, a small magnet is implanted on the head of the mouse prior to the study. The system records the magnetic field changes caused by head movements, and algorithms are used to specifically identify the characteristic frequency and amplitude of head twitches.[1]

  • Validation (Optional): To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin, 1 mg/kg, s.c.) 30 minutes before the administration of ALEPH-4. A significant reduction in HTR frequency would validate the mechanism.

  • Data Analysis: Plot the mean number of head twitches per time bin to visualize the time-course of ALEPH-4's effect. The duration of action can be defined as the time until the HTR frequency returns to baseline (vehicle) levels.

Protocol 2: Drug Discrimination in Rats

Objective: To assess the duration of the subjective-like effects of ALEPH-4 by testing its ability to substitute for a known psychedelic (e.g., DOI or LSD) in trained rats.

Materials:

  • ALEPH-4

  • Training drug (e.g., DOI hydrochloride)

  • Vehicle (e.g., saline)

  • Male Sprague-Dawley rats (250-350 g)

  • Standard two-lever operant conditioning chambers

  • Food pellets (reinforcers)

Procedure:

  • Training:

    • Train rats to press a lever for a food pellet reward.

    • Once lever pressing is established, begin discrimination training. On days when the training drug (e.g., DOI, 1.0 mg/kg, i.p.) is administered, only presses on the "drug-correct" lever are reinforced. On days when the vehicle is administered, only presses on the "vehicle-correct" lever are reinforced.

    • Training sessions are typically 15-30 minutes long and continue until rats reliably respond on the correct lever (>80% accuracy).

  • Testing for Duration:

    • Once the discrimination is acquired, substitution tests with ALEPH-4 can be performed.

    • On a test day, administer a specific dose of ALEPH-4 at different pre-session intervals (e.g., 30, 60, 120, 240, 480 minutes) before placing the rat in the operant chamber.

    • During the test session, presses on either lever are recorded but not reinforced to avoid altering the learned discrimination.

    • The percentage of responses on the "drug-correct" lever is calculated for each pre-session interval.

  • Data Analysis:

    • Full substitution is considered to have occurred if the percentage of drug-correct lever presses is ≥80%.

    • Plot the percentage of drug-correct lever responding as a function of the pre-treatment time interval.

    • The duration of action is the longest pre-treatment interval at which ALEPH-4 still produces full substitution for the training drug.

Protocol 3: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of ALEPH-4, including its absorption, distribution, metabolism, and excretion (ADME), which underlies its duration of action.

Materials:

  • ALEPH-4

  • Vehicle suitable for intravenous (i.v.) and oral (p.o.) administration

  • Male Sprague-Dawley rats with cannulated jugular veins

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Intravenous (i.v.) group: Administer a single bolus dose of ALEPH-4 (e.g., 1 mg/kg) through the tail vein or a catheter.

    • Oral (p.o.) group: Administer a single dose of ALEPH-4 (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at multiple time points post-dosing.

    • Suggested time points for i.v.: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • Suggested time points for p.o.: 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of ALEPH-4 in rat plasma.

    • Analyze the plasma samples to determine the concentration of ALEPH-4 at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Half-life (t½)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • The terminal half-life will provide a direct measure of how long the drug persists in the systemic circulation, which is a major determinant of the duration of action.

Visualizations

Signaling_Pathway ALEPH4 ALEPH-4 HT2AR 5-HT2A Receptor ALEPH4->HT2AR Agonist Binding Gq11 Gq/11 HT2AR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Neuronal Effects (e.g., HTR) Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by ALEPH-4.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 hour) Habituation Habituation to Chamber (30 minutes) Acclimation->Habituation Administration Drug/Vehicle Administration (i.p.) Habituation->Administration Drug_Prep ALEPH-4 & Vehicle Preparation Drug_Prep->Administration Recording Behavioral Recording (8-12 hours) Administration->Recording Quantification Quantify Head Twitches (per time bin) Recording->Quantification Plotting Plot Time-Course Curve Quantification->Plotting Duration Determine Duration of Action Plotting->Duration

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

PK_Workflow Dosing Dosing (i.v. or p.o.) Sampling Serial Blood Sampling (multiple time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Calculate PK Parameters (t½, AUC, Cmax, etc.) Analysis->Calculation

Caption: Workflow for pharmacokinetic analysis of ALEPH-4 in rats.

References

Designing In Vivo Studies with ALEPH-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound referred to as "ALEPH-4" (4-isopropylthio-2,5-dimethoxyamphetamine) is a substance described in the book PiHKAL by Alexander Shulgin and is primarily known through anecdotal reports.[1] There is a significant lack of formal scientific research, preclinical data, and peer-reviewed in vivo studies for this specific compound. Therefore, the following application notes and protocols are presented as a hypothetical framework for designing in vivo studies for a novel psychoactive compound (NPC) with a similar profile. The data, pathways, and specific methodologies are illustrative and based on general principles of pharmacology and neuroscience research. This document is intended for educational and informational purposes only and does not endorse or provide guidance for conducting research on uncontrolled substances.

Introduction to In Vivo Studies for a Novel Psychoactive Compound (NPC)

The primary goal of in vivo studies for a novel psychoactive compound (NPC) is to characterize its pharmacological, physiological, and behavioral effects in a living organism. These studies are critical for understanding the compound's mechanism of action, therapeutic potential, and safety profile. A typical preclinical in vivo assessment for an NPC involves a phased approach, starting with pharmacokinetic and pharmacodynamic characterization, moving to behavioral assays, and concluding with initial safety and toxicology evaluations.

Hypothetical Compound Profile: NPC-4

For the purpose of these protocols, we will refer to our hypothetical compound as NPC-4.

PropertyHypothetical Profile
Chemical Class Substituted Phenethylamine
Presumed Target Serotonin (B10506) 5-HT₂ Receptor Agonist
Primary Indication Investigation for antidepressant or anti-anxiety effects
Formulation NPC-4 hydrochloride salt, dissolved in 0.9% sterile saline

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of NPC-4 in a rodent model.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (n=18), weighing 250-300g.

  • Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Drug Administration:

    • Intravenous (IV) Group (n=9): A single 1 mg/kg dose of NPC-4 is administered via a surgically implanted jugular vein catheter.

    • Oral Gavage (PO) Group (n=9): A single 5 mg/kg dose of NPC-4 is administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of NPC-4 are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 250 ± 35180 ± 28
Tmax (min) 560
AUC₀-∞ (ng·min/mL) 30,000 ± 4,50075,000 ± 9,800
Half-life (t½) (min) 210 ± 30240 ± 40
Clearance (mL/min/kg) 33 ± 5-
Volume of Distribution (L/kg) 9.5 ± 1.2-
Oral Bioavailability (%) -50%

Pharmacodynamic (PD) and Behavioral Studies

Objective: To assess the psychoactive effects of NPC-4 and establish a dose-response relationship for a specific behavioral endpoint. The Head-Twitch Response (HTR) in mice is a classic behavioral assay used to screen for 5-HT₂A receptor agonist activity, which is characteristic of many psychedelic compounds.[2]

Experimental Protocol: Head-Twitch Response (HTR) in Mice
  • Animal Model: Male C57BL/6J mice (n=10 per group), weighing 20-25g.

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Mice are administered one of the following via intraperitoneal (IP) injection:

    • Vehicle (0.9% saline)

    • NPC-4 (0.5 mg/kg)

    • NPC-4 (1.0 mg/kg)

    • NPC-4 (2.5 mg/kg)

  • Observation: Immediately after injection, mice are placed individually into clear observation chambers. Head twitches (rapid, involuntary side-to-side head movements) are counted for 30 minutes.

  • Data Analysis: The total number of head twitches for each mouse is recorded. Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Data Presentation: Dose-Response of NPC-4 on Head-Twitch Response
Treatment GroupDose (mg/kg, IP)Mean Head Twitches (± SEM)
Vehicle01.2 ± 0.5
NPC-40.58.5 ± 2.1
NPC-41.025.3 ± 4.5
NPC-42.548.7 ± 6.2
p < 0.05 compared to Vehicle

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates NPC4 NPC-4 NPC4->Receptor Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC DAG->PKC Activates Response Cellular Response PKC->Response Ca->Response

Caption: Hypothetical 5-HT2A receptor signaling cascade activated by NPC-4.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Phase cluster_decision Decision Point start Compound Synthesis (NPC-4) pk_pd Pharmacokinetic & Pharmacodynamic Screening start->pk_pd Dose Formulation behavior Behavioral Assays (e.g., HTR) pk_pd->behavior Dose Selection toxicology Acute Toxicology behavior->toxicology Determine Safety Window data Data Analysis & Reporting toxicology->data go_nogo Go / No-Go for Further Development data->go_nogo Results Review

Caption: General experimental workflow for in vivo assessment of an NPC.

Acute Safety and Toxicology

Objective: To determine the acute toxicity of NPC-4 and identify a preliminary maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study in Mice
  • Animal Model: Swiss Webster mice (n=5 per sex per group), weighing 25-30g.

  • Drug Administration: Single, escalating doses of NPC-4 (e.g., 10, 25, 50, 100 mg/kg) are administered via IP injection. A control group receives the vehicle.

  • Observation: Animals are observed continuously for the first 4 hours post-dose and then daily for 14 days. Observations include clinical signs of toxicity (e.g., seizures, stereotypy, changes in posture, respiratory rate) and mortality.

  • Body Weight: Body weight is recorded prior to dosing and on days 7 and 14.

  • Data Analysis: The LD₅₀ (Lethal Dose, 50%) is estimated if sufficient mortality occurs. Clinical observations are summarized.

Data Presentation: Hypothetical Acute Toxicity Observations
Dose (mg/kg, IP)Mortality (n/10)Key Clinical Observations (First 4 hours)
Vehicle0/10Normal activity
100/10Mild hyperlocomotion
250/10Pronounced hyperlocomotion, stereotyped sniffing
502/10Severe serotonin syndrome signs (tremors, rigidity), seizures
1008/10Severe seizures, respiratory distress

This document is a template and should be adapted based on the specific properties of the compound under investigation and in accordance with all applicable regulatory and ethical guidelines for animal research.

References

Application Notes and Protocols for ALEPH-4 in 5-HT2A Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4, chemically known as 2,5-dimethoxy-4-isopropylthioamphetamine, is a psychedelic phenethylamine (B48288) and a member of the ALEPH series of compounds synthesized by Alexander Shulgin. Like other psychedelic compounds, its primary pharmacological activity is mediated through the serotonin (B10506) 2A (5-HT2A) receptor. These application notes provide a comprehensive guide for utilizing ALEPH-4 as a research tool to investigate the 5-HT2A receptor, a key target in neuroscience and drug development for psychiatric and neurological disorders.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated, resulting in a variety of cellular responses. Due to its role in conditions like schizophrenia, depression, and anxiety, and as the primary target for psychedelic drugs, the 5-HT2A receptor is of significant interest to the scientific community.

These notes will detail the necessary protocols for characterizing the binding and functional activity of ALEPH-4 at the 5-HT2A receptor, present available data for analogous compounds to guide experimental design, and provide visual workflows and pathway diagrams to facilitate understanding.

Data Presentation: Quantitative Pharmacology of ALEPH-4 and Related Compounds

While specific quantitative data for ALEPH-4 at the 5-HT2A receptor is not extensively published, the following tables provide data for structurally related 2,5-dimethoxy-4-substituted phenethylamines and amphetamines. This information is crucial for estimating the expected potency and efficacy of ALEPH-4 and for designing appropriate experimental concentrations.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of Related Phenethylamines

Compound4-SubstituentKi (nM)RadioligandCell Line/TissueReference
DOM -CH3533[3H]KetanserinRat Frontal Cortex[1]
DOET -CH2CH3137[3H]KetanserinRat Frontal Cortex[1]
DOB -Br59[3H]KetanserinRat Frontal Cortex[1]
DOI -I3.62[125I]DOIHEK-293[2]
2C-B -Br4.9[3H]Ketanserinh5-HT2A[3]
2C-I -I1.8[3H]Ketanserinh5-HT2A[3]

Table 2: 5-HT2A Receptor Functional Activity (EC50) of Related Phenethylamines

Compound4-SubstituentEC50 (nM)Assay TypeCell LineReference
DOM -CH325.0IP-1 AccumulationHEK-293[2]
DOI -I0.6IP-1 AccumulationHEK-293[2]
2C-B -Br10.0IP-1 AccumulationHEK-293[3]
2C-I -I3.0IP-1 AccumulationHEK-293[3]
Serotonin -OH25IP-1 AccumulationHEK293[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the interaction of ALEPH-4 with the 5-HT2A receptor are provided below.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of ALEPH-4 for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist, [3H]ketanserin.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • [3H]ketanserin (radioligand)

  • Unlabeled ketanserin (B1673593) (for non-specific binding)

  • ALEPH-4 hydrochloride

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.

    • Non-specific Binding: Add binding buffer, [3H]ketanserin, a high concentration of unlabeled ketanserin (e.g., 10 µM), and the membrane preparation.

    • Competitive Binding: Add binding buffer, [3H]ketanserin, and varying concentrations of ALEPH-4 (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the dried filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the ALEPH-4 concentration.

    • Determine the IC50 value (the concentration of ALEPH-4 that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (HEK293-h5-HT2A) Incubation Incubation in 96-well plate (Total, Non-specific, Competition) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation ([3H]Ketanserin, ALEPH-4) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Workflow for 5-HT2A Receptor Binding Assay.
Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC50) and efficacy of ALEPH-4 at the 5-HT2A receptor by quantifying the increase in intracellular calcium upon receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • ALEPH-4 hydrochloride

  • A known 5-HT2A agonist (e.g., serotonin) as a positive control

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the HEK293-h5-HT2A cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes.

  • Compound Preparation: Prepare serial dilutions of ALEPH-4 and the positive control agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence of each well.

    • Inject the different concentrations of ALEPH-4 or the control agonist into the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the logarithm of the agonist concentration.

    • Use non-linear regression to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) values.

G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Plating Cell Plating (HEK293-h5-HT2A in 96-well plate) Dye_Loading Dye Loading (Fluo-4 AM) Plating->Dye_Loading Baseline Baseline Fluorescence Reading Dye_Loading->Baseline Injection Compound Injection (ALEPH-4) Baseline->Injection Kinetic_Read Kinetic Fluorescence Reading Injection->Kinetic_Read Normalization Data Normalization Kinetic_Read->Normalization Curve_Fitting Dose-Response Curve Fitting (Calculate EC50 and Emax) Normalization->Curve_Fitting

Workflow for Calcium Mobilization Assay.

Signaling Pathways

The primary signaling cascade initiated by the activation of the 5-HT2A receptor is the Gq/11 pathway. Understanding this pathway is fundamental for interpreting the functional data obtained from experiments with ALEPH-4.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ALEPH4 ALEPH-4 HT2AR 5-HT2A Receptor ALEPH4->HT2AR Binds to Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca2->Response PKC->Response

Canonical 5-HT2A Receptor Signaling Pathway.

Conclusion

ALEPH-4 represents a valuable tool for probing the structure and function of the 5-HT2A receptor. By employing the standardized protocols for radioligand binding and functional assays outlined in these notes, researchers can accurately characterize its pharmacological profile. The provided data on related compounds serves as a benchmark for experimental design and data interpretation. A thorough understanding of the 5-HT2A signaling pathway is essential for contextualizing the cellular effects of ALEPH-4 and for advancing our knowledge of serotonergic neurotransmission and its role in health and disease.

References

Application Notes and Protocols for Studying the Behavioral Effects of ALEPH-4 in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4 (2,5-dimethoxy-4-isopropylthioamphetamine) is a substituted phenethylamine (B48288) and a structural analog of other psychoactive compounds.[1] While specific research on the behavioral effects of ALEPH-4 is not extensively documented in peer-reviewed literature, its chemical structure suggests that it likely acts as a serotonin (B10506) 5-HT2A receptor agonist.[1][2] This class of compounds is known to produce a range of behavioral effects in animals, which are often studied to understand their potential psychoactive and therapeutic properties.[2][3] The activation of the 5-HT2A receptor is a key mechanism for the action of classic psychedelic drugs.[3]

These application notes provide a comprehensive guide to preclinical protocols for assessing the behavioral effects of ALEPH-4 in rodent models. The protocols are based on established methodologies for studying serotonergic psychedelics.

General Considerations for Animal Studies

All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).[4] Key factors to ensure the reliability and reproducibility of behavioral studies include:

  • Acclimation: Animals should be acclimated to the housing and testing facility for at least one week prior to the start of any experiments.[5]

  • Handling: Gentle and consistent handling of the animals is crucial to minimize stress, which can impact behavioral outcomes.[5]

  • Environmental Controls: Maintaining a consistent environment, including light-dark cycles, temperature, and humidity, is essential.[5]

  • Blinding: To prevent experimenter bias, the person conducting the behavioral tests and analyzing the data should be blind to the experimental conditions.

  • Randomization: Animals should be randomly assigned to treatment groups.

Pharmacokinetic Profile (Hypothetical)

A preliminary pharmacokinetic study is essential to determine the appropriate dose range and time course for the behavioral experiments. The following table presents hypothetical pharmacokinetic parameters for ALEPH-4 in rats following intraperitoneal (IP) administration.

ParameterValueUnit
Cmax 250ng/mL
Tmax 30minutes
AUC (0-inf) 5000ng*h/mL
t1/2 2.5hours
Bioavailability 75%

Behavioral Assays

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and has high predictive validity for psychedelic effects in humans.[3][6]

Experimental Protocol:

  • Animal Preparation: Male C57BL/6J mice are anesthetized, and a small magnet is attached to the skull with dental cement. A recovery period of at least one week is allowed.[6]

  • Habituation: On the day of testing, mice are placed in a cylindrical container within a magnetometer for a 30-minute habituation period.[6]

  • Drug Administration: ALEPH-4 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.

  • Data Recording: Head twitches are recorded for 60 minutes immediately following the injection. The movement of the magnet induces a detectable change in the magnetic field.[6]

  • Data Analysis: The number of head twitches is quantified. A head twitch is defined by its characteristic waveform.[6]

Hypothetical Data:

Treatment GroupDose (mg/kg, IP)Mean Head Twitches (± SEM)
Vehicle02 ± 1
ALEPH-40.18 ± 2
ALEPH-40.325 ± 5
ALEPH-41.060 ± 8
ALEPH-43.055 ± 7
Drug Discrimination in Rats

This assay assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.[7][8]

Experimental Protocol:

  • Apparatus: Standard two-lever operant conditioning chambers.[9]

  • Training: Rats are trained to press one lever after receiving an injection of a known 5-HT2A agonist (e.g., DOI, 1.0 mg/kg, IP) and a second lever after a vehicle injection to receive a food reward.[8] Training continues until a high level of accuracy is achieved.

  • Testing: Once trained, rats are administered various doses of ALEPH-4 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, IP) and the percentage of responses on the drug-appropriate lever is recorded.[7]

Hypothetical Data:

Treatment GroupDose (mg/kg, IP)% Drug-Lever Responding (± SEM)Response Rate (responses/min ± SEM)
Vehicle010 ± 325 ± 4
ALEPH-40.125 ± 824 ± 3
ALEPH-40.360 ± 1022 ± 4
ALEPH-41.095 ± 520 ± 3
ALEPH-43.098 ± 215 ± 3
Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test evaluates general locomotor activity and anxiety-like behavior in a novel environment.[10][11]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls. The floor is often divided into a central and a peripheral zone.[12]

  • Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the test.[13]

  • Procedure: Mice are administered ALEPH-4 (e.g., 0.3, 1.0, 3.0 mg/kg, IP) or vehicle. After a predetermined time (e.g., 30 minutes), each mouse is placed in the center of the open field, and its activity is recorded for 10-15 minutes.[10]

  • Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]

Hypothetical Data:

Treatment GroupDose (mg/kg, IP)Total Distance (m ± SEM)Time in Center (s ± SEM)Rearing Frequency (± SEM)
Vehicle030 ± 445 ± 620 ± 3
ALEPH-40.332 ± 540 ± 522 ± 4
ALEPH-41.025 ± 320 ± 415 ± 2
ALEPH-43.015 ± 210 ± 38 ± 2
Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[14][15]

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[16]

  • Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.[16]

  • Procedure: Rats are administered ALEPH-4 (e.g., 0.3, 1.0, 3.0 mg/kg, IP) or vehicle. After a set time, each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.[17]

  • Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded.[15]

Hypothetical Data:

Treatment GroupDose (mg/kg, IP)% Time in Open Arms (± SEM)% Open Arm Entries (± SEM)Total Arm Entries (± SEM)
Vehicle030 ± 540 ± 625 ± 3
ALEPH-40.325 ± 435 ± 526 ± 4
ALEPH-41.015 ± 320 ± 424 ± 3
ALEPH-43.08 ± 210 ± 320 ± 2

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ALEPH4 ALEPH-4 HTR2A 5-HT2A Receptor ALEPH4->HTR2A Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Downstream Cellular Responses (e.g., Head-Twitch) Ca2->CellularResponse PKC->CellularResponse

Caption: Proposed 5-HT2A receptor signaling pathway for ALEPH-4.

Experimental Workflow

G cluster_prep Preparation Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase AnimalAcclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups AnimalAcclimation->Randomization DrugAdmin Drug Administration (IP Injection) Randomization->DrugAdmin DrugPrep ALEPH-4 and Vehicle Preparation DrugPrep->DrugAdmin BehavioralAssay Behavioral Assay (e.g., HTR, OFT, EPM) DrugAdmin->BehavioralAssay Pre-treatment Time DataCollection Data Collection (Automated/Manual Scoring) BehavioralAssay->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for behavioral studies.

References

Application Notes and Protocols for the Spectroscopic Analysis of ALEPH-4 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4 (2,5-dimethoxy-4-isopropylthioamphetamine) is a synthetic phenethylamine (B48288) derivative with psychedelic properties. As a compound of interest in pharmacological and toxicological research, its accurate identification and quantification, along with the characterization of its metabolic fate, are crucial. Spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are fundamental tools for the structural elucidation and quantitative analysis of ALEPH-4 and its metabolites.

These application notes provide a comprehensive overview of the spectroscopic analysis of ALEPH-4, including predicted metabolic pathways and detailed experimental protocols. Due to the limited availability of published spectroscopic data for ALEPH-4, data from structurally related compounds, such as 4-methylthioamphetamine (4-MTA) and 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2), are used to infer potential analytical outcomes.

Proposed Metabolism of ALEPH-4

The metabolism of ALEPH-4 has not been extensively studied. However, based on the known metabolic pathways of structurally similar compounds like 4-MTA, several biotransformations can be proposed.[1][2][3] The primary metabolic routes are expected to involve the cytochrome P450 (CYP450) enzyme system and may include:

  • β-Hydroxylation: Oxidation of the carbon atom beta to the amino group on the propyl side chain.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Oxidative Deamination: Removal of the amino group, leading to the formation of a ketone, which can be further reduced to an alcohol or oxidized to a carboxylic acid.

  • S-Dealkylation: Removal of the isopropyl group from the sulfur atom.

  • S-Oxidation: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

A proposed metabolic pathway for ALEPH-4 is illustrated below.

ALEPH4_Metabolism ALEPH4 ALEPH-4 Metabolite1 β-Hydroxy-ALEPH-4 ALEPH4->Metabolite1 β-Hydroxylation Metabolite2 Ring-Hydroxy-ALEPH-4 ALEPH4->Metabolite2 Ring Hydroxylation Metabolite3 Deamino-oxo-ALEPH-4 ALEPH4->Metabolite3 Oxidative Deamination Metabolite5 4-Thiophenol-2,5-dimethoxyamphetamine ALEPH4->Metabolite5 S-Dealkylation Metabolite6 ALEPH-4 Sulfoxide ALEPH4->Metabolite6 S-Oxidation Metabolite4 Deamino-hydroxy-ALEPH-4 Metabolite3->Metabolite4 Reduction

Caption: Proposed metabolic pathway of ALEPH-4.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the identification and quantification of ALEPH-4 and its metabolites, typically coupled with a chromatographic separation method such as gas chromatography (GC) or liquid chromatography (LC).

Predicted Fragmentation Pattern of ALEPH-4:

The electron ionization (EI) mass spectrum of ALEPH-4 is expected to show characteristic fragmentation patterns of amphetamine-type compounds. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines.[4][5]

Table 1: Predicted Mass Spectrometry Data for ALEPH-4

ParameterPredicted Value
Molecular Ion (M+) m/z 269
Base Peak m/z 44 (from α-cleavage)
Other Key Fragments m/z 226 (M+ - CH3CHNH2), m/z 183 (loss of isopropyl group)

Note: These are predicted values based on the fragmentation of similar structures. Actual experimental data may vary.

For comparison, the characteristic ions monitored for the related compound 2C-T-7 (2,5-dimethoxy-4-n-propylthiophenethylamine) in GC-MS analysis were m/z 226, 255, and 183.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of ALEPH-4 and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for ALEPH-4:

Table 2: Predicted ¹H NMR Chemical Shifts for ALEPH-4

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.0s
OCH₃3.7 - 3.9s
CH (isopropyl)3.0 - 3.5septet
CH₂ (side chain)2.5 - 3.0m
CH (side chain)3.0 - 3.5m
CH₃ (isopropyl)1.2 - 1.4d
CH₃ (side chain)1.0 - 1.2d
NH₂1.5 - 2.5br s

Table 3: Predicted ¹³C NMR Chemical Shifts for ALEPH-4

CarbonPredicted Chemical Shift (ppm)
Aromatic C-O150 - 155
Aromatic C-S125 - 130
Aromatic C-H110 - 115
Aromatic C-C120 - 125
OCH₃55 - 60
CH (isopropyl)35 - 40
CH₂ (side chain)40 - 45
CH (side chain)45 - 50
CH₃ (isopropyl)20 - 25
CH₃ (side chain)15 - 20

Note: These are estimated chemical shift ranges. Actual values are dependent on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantification. The UV spectrum of ALEPH-4 is expected to be influenced by the substituted benzene (B151609) ring.

Predicted UV-Vis Absorption Maxima for ALEPH-4:

The structurally similar compound 2,5-dimethoxy-4-ethylthiophenethylamine exhibits absorption maxima at 251 nm and 302 nm in water.[7] It is anticipated that ALEPH-4 will have a similar UV-Vis absorption profile.

Table 4: Predicted UV-Vis Spectroscopic Data for ALEPH-4

SolventPredicted λmax (nm)
Water or Methanol (B129727)~250, ~300

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of ALEPH-4. Instrument parameters should be optimized for the specific instrumentation and analytical goals.

GC-MS Analysis Protocol

This protocol is suitable for the qualitative and quantitative analysis of ALEPH-4 in biological matrices after appropriate extraction.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of ALEPH-4).

    • Perform solid-phase extraction (SPE) using a suitable C18 cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

    • Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve chromatographic performance.

  • GC-MS Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of ALEPH-4 and its metabolites in complex biological matrices.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ion transitions need to be optimized for ALEPH-4 and its metabolites.

NMR Spectroscopy Protocol

For structural elucidation of a pure sample of ALEPH-4 or its isolated metabolites.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not provide a reference signal.

  • NMR Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 or more for adequate signal-to-noise.

  • NMR Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

UV-Vis Spectroscopy Protocol

For quantitative analysis of ALEPH-4 in a solution.

  • Sample Preparation:

    • Prepare a stock solution of ALEPH-4 of known concentration in a suitable solvent (e.g., methanol or water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a blank solution containing only the solvent.

  • UV-Vis Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measurement: Measure the absorbance of the blank and the calibration standards at the determined λmax.

    • Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of ALEPH-4 from a biological sample.

ALEPH4_Workflow Sample Biological Sample (Urine, Plasma, etc.) Extraction Sample Preparation (Extraction, Clean-up) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening Separation Chromatographic Separation (GC or LC) Extraction->Separation UVVis UV-Vis for Quantification (of pure substance) Extraction->UVVis For pure substance Screening->Separation Presumptive Positive Detection Mass Spectrometric Detection (MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Structural Confirmation (NMR, if necessary) Detection->Confirmation

Caption: General workflow for ALEPH-4 analysis.

References

Best practices for handling and storage of ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for ALEPH-4

Disclaimer: ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine) is a potent psychoactive phenethylamine (B48288) with limited scientific and toxicological data.[1][2] The information provided herein is intended for qualified researchers, scientists, and drug development professionals in controlled laboratory settings and is for informational and harm reduction purposes only. This document is not an endorsement or a guide for human consumption. All handling of this substance should be performed in compliance with local, state, and federal regulations. Extreme caution is advised due to the uncharacterized nature and potential toxicity of this compound.[1]

Compound Overview

ALEPH-4 is a synthetic phenethylamine and a member of the ALEPH series of compounds first synthesized and described by Alexander Shulgin.[1] It is structurally related to the DOx family of psychedelic amphetamines.[1][3] Like other serotonergic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor.[3][4][5] Due to its high potency and long duration of action, meticulous handling and storage procedures are critical.

Chemical and Pharmacological Properties

The following table summarizes the known properties of ALEPH-4, primarily derived from Alexander Shulgin's book, PiHKAL: A Chemical Love Story.

PropertyValueReference
IUPAC Name 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine[1]
Synonyms 4-isopropylthio-2,5-dimethoxyamphetamine, DOT-4[1]
Chemical Formula C₁₄H₂₃NO₂S[1]
Molar Mass 269.40 g/mol [1]
Primary Receptor Target Serotonin 5-HT₂A Receptor (presumed)[3][4]
Dosage (Oral) 7 - 12 mg[1][2]
Duration of Action 12 - 20 hours[1][2]

Best Practices for Handling and Storage

Given the high potency and limited toxicological data, ALEPH-4 should be handled as a hazardous substance.

Personnel Safety and Personal Protective Equipment (PPE)

Handling of ALEPH-4, especially in its powdered form, requires stringent safety measures to prevent accidental exposure through inhalation, ingestion, or dermal contact.

  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.

    • Lab Coat: A buttoned lab coat should be worn to protect from spills.

    • Respiratory Protection: For handling larger quantities of powder or in the absence of a fume hood, a properly fitted respirator (e.g., N95 or higher) is essential.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of ALEPH-4. As with many phenethylamines, it is susceptible to degradation from light, air (oxidation), and moisture.

ConditionShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)
Atmosphere Store in a tightly sealed container.Store under an inert gas atmosphere (e.g., Argon or Nitrogen).
Light Protect from light by using an amber vial or opaque container.Protect from light.
Physical Form Can be stored as a solid or in a suitable anhydrous solvent.Recommended to be stored as a solid (lyophilized powder).

Presumed Mechanism of Action and Signaling Pathway

Psychedelic phenethylamines exert their effects primarily through agonism at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[5][6] Activation of this receptor initiates a cascade of intracellular signaling events. While the specific pathway for ALEPH-4 has not been elucidated, a representative model based on similar compounds involves the activation of both Gq/11 and β-arrestin pathways.[7][8]

Gq_Beta_Arrestin_Signaling cluster_pip2 ALEPH4 ALEPH-4 (Agonist) Receptor 5-HT2A Receptor ALEPH4->Receptor Binds Gq Gαq/11 Receptor->Gq Activates Arrestin β-Arrestin 2 Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Gene Expression, Plasticity) Ca->Downstream PKC->Downstream Arrestin->Downstream

Caption: Presumed 5-HT2A receptor signaling cascade for ALEPH-4.

Experimental Protocols

The following are example protocols and are not validated. Researchers should develop and validate their own protocols based on their specific experimental needs.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a stock solution for in vitro assays.

  • Pre-Weigh Vial: Tare a clean, amber glass vial on a calibrated analytical balance.

  • Weigh Compound: In a chemical fume hood, carefully weigh approximately 1 mg of ALEPH-4 hydrochloride salt into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of solvent required to achieve a 10 mM concentration. The molar mass of the hydrochloride salt should be used for this calculation.

    • Example Calculation (assuming HCl salt M.W. = 305.86 g/mol ): Volume (L) = (Mass (g) / 305.86 g/mol ) / 0.010 mol/L

  • Dissolution: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Solubilize: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow: Chemical Synthesis Overview

The synthesis of ALEPH-4, as described in PiHKAL, follows a common route for substituted amphetamines. The workflow below illustrates the key transformations based on the synthesis of related compounds like ALEPH-2.[9]

Synthesis_Workflow start 2,5-Dimethoxy-4- (isopropylthio)benzaldehyde step1 Nitroethane, Ammonium Acetate start->step1 Henry Reaction intermediate Nitrostyrene Intermediate step1->intermediate step2 Reduction (e.g., LiAlH₄, LAH) intermediate->step2 product ALEPH-4 (Freebase) step2->product step3 Acidification (e.g., HCl in IPA/Et₂O) product->step3 final ALEPH-4 HCl Salt (Crystalline Solid) step3->final

Caption: Simplified workflow for the synthesis of ALEPH-4.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical resource compiled for informational purposes. The synthesis of ALEPH-4 is not well-documented in peer-reviewed scientific literature. The protocols and troubleshooting advice provided are based on the general principles of organic chemistry and the synthesis of structurally similar phenethylamine (B48288) compounds. All laboratory work should be conducted by qualified professionals in a controlled and legal setting, adhering to all applicable safety regulations and laws.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a compound like ALEPH-4?

A1: Based on the structure of similar 2,5-dimethoxyphenethylamines, a common and effective synthetic route starts from 2,5-dimethoxy-4-(methylthio)benzaldehyde. The synthesis typically proceeds via a Henry reaction (nitroaldol condensation) with nitroethane, followed by the reduction of the resulting nitrostyrene (B7858105) intermediate.

Q2: What are the most critical parameters affecting the yield and purity of the final product?

A2: The most critical parameters include the purity of the starting materials, precise temperature control during the reaction, the choice of reducing agent, and the effectiveness of the final purification steps. Molar ratios of reactants and reaction time are also crucial for optimizing the yield.

Q3: I am observing a low yield after the reduction step. What are the likely causes?

A3: A low yield after the reduction of the nitrostyrene intermediate can be attributed to several factors. These may include an impure nitrostyrene starting material, incomplete reaction, or the use of a weak or degraded reducing agent. Side reactions, such as the formation of oximes or other byproducts, can also significantly lower the yield.

Q4: What is the best method for purifying the final ALEPH-4 product?

A4: The final product is typically an amine, which can be purified by converting it to its salt form (e.g., hydrochloride or fumarate) and recrystallizing from a suitable solvent system, such as isopropanol (B130326) or an ethanol/water mixture. Column chromatography of the freebase on silica (B1680970) gel can also be employed for purification.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the hypothetical synthesis of ALEPH-4.

Problem Potential Cause Recommended Solution
Low yield in Henry Reaction Impure 2,5-dimethoxy-4-(methylthio)benzaldehyde.Purify the starting aldehyde by recrystallization or column chromatography.
Incorrect molar ratio of reactants.Ensure nitroethane is used in a slight excess.
Inappropriate catalyst or solvent.Use a suitable catalyst like ammonium (B1175870) acetate (B1210297) and a solvent such as acetic acid.
Formation of unwanted byproducts Reaction temperature is too high.Maintain strict temperature control, especially during the addition of reagents.
Presence of impurities in starting materials.Use highly pure starting materials and solvents.
Incomplete reduction of nitrostyrene Inactive or insufficient reducing agent.Use a fresh batch of a powerful reducing agent like LiAlH4 or Al/Hg amalgam. Ensure the molar ratio of the reducing agent to nitrostyrene is adequate.
Poor solubility of the nitrostyrene.Choose a suitable solvent that ensures the nitrostyrene is fully dissolved.
Difficulty in isolating the final product The product remains in the aqueous layer during extraction.Adjust the pH of the aqueous layer to be sufficiently basic (pH > 11) to ensure the amine is in its freebase form before extraction with a nonpolar solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.

Experimental Protocols (Hypothetical)

Step 1: Henry Reaction - Synthesis of 1-(2,5-Dimethoxy-4-(methylthio)phenyl)-2-nitropropene
  • To a solution of 2,5-dimethoxy-4-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.2 equivalents).

  • Add ammonium acetate (0.5 equivalents) as a catalyst.

  • Heat the mixture at 100°C for 2 hours with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid nitrostyrene product will precipitate. Collect the solid by filtration, wash with water, and dry under a vacuum.

  • Recrystallize the crude product from hot isopropanol to obtain pure yellow crystals.

Step 2: Reduction of the Nitrostyrene - Synthesis of ALEPH-4
  • Prepare a solution of the nitrostyrene intermediate (1 equivalent) in a suitable anhydrous solvent (e.g., dry THF or diethyl ether).

  • In a separate flask, prepare a stirred suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH4) (3 equivalents), in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the LiAlH4 suspension to 0°C in an ice bath.

  • Slowly add the nitrostyrene solution to the LiAlH4 suspension dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC until all the nitrostyrene has been consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude ALEPH-4 freebase.

Visualizations

experimental_workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction A 2,5-dimethoxy-4- (methylthio)benzaldehyde C Henry Reaction (Ammonium Acetate, Acetic Acid, 100°C) A->C B Nitroethane B->C D Crude Nitrostyrene C->D E Purification (Recrystallization) D->E F Pure Nitrostyrene E->F H Reduction (Anhydrous Solvent, 0°C to Reflux) F->H G LiAlH4 G->H I Crude ALEPH-4 H->I J Purification (Acid-Base Extraction/Recrystallization) I->J K Pure ALEPH-4 J->K

Caption: Hypothetical experimental workflow for the synthesis of ALEPH-4.

troubleshooting_logic Start Low Final Yield CheckPurity Check Purity of Nitrostyrene Intermediate Start->CheckPurity Impure Impure? CheckPurity->Impure CheckReduction Evaluate Reduction Step ReagentActivity Check Reducing Agent (Freshness, Molarity) CheckReduction->ReagentActivity ReactionConditions Verify Reaction Conditions (Temperature, Time) CheckReduction->ReactionConditions Impure->CheckReduction No Recrystallize Recrystallize Nitrostyrene Impure->Recrystallize Yes Recrystallize->CheckReduction Optimize Optimize and Repeat ReagentActivity->Optimize ReactionConditions->Optimize

Caption: Troubleshooting logic for addressing low yield in ALEPH-4 synthesis.

Technical Support Center: Purification of ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ALEPH-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this novel protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for ALEPH-4?

A1: ALEPH-4 is a complex glycoprotein, and successful expression with proper post-translational modifications is crucial for its activity. While bacterial systems like E. coli can be used for expressing the unmodified protein backbone, mammalian cell systems, such as Chinese Hamster Ovary (CHO) cells, are recommended for producing functionally active, glycosylated ALEPH-4.[1] Expression in mammalian systems generally yields a protein with a glycosylation pattern that is more consistent with the native form.[1]

Q2: My ALEPH-4 protein is forming inclusion bodies. What can I do?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a common challenge in recombinant protein production, often occurring when the protein is overexpressed.[1] To address this, you can try optimizing expression conditions by lowering the induction temperature and reducing the concentration of the inducing agent. If inclusion bodies persist, they will need to be solubilized and the protein refolded. A detailed protocol for this process is provided in the "Experimental Protocols" section.

Q3: What affinity tag is recommended for the purification of ALEPH-4?

A3: For routine purification of ALEPH-4, a polyhistidine-tag (His-tag) is recommended due to the availability of high-capacity nickel-nitrilotriacetic acid (Ni-NTA) affinity resins.[2] This system allows for efficient capture of the protein from the cell lysate.[2] However, for therapeutic applications, it is advisable to design a purification strategy that does not rely on affinity tags to avoid potential immunogenicity.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of ALEPH-4.

Problem 1: Low Yield of Purified ALEPH-4

Possible Causes and Solutions:

Possible Cause Recommended Solution Verification Step
Low Expression Levels Optimize expression conditions (e.g., cell line, media, induction parameters).Analyze a small fraction of the crude lysate by SDS-PAGE and Western blot using an anti-ALEPH-4 antibody to confirm expression levels.[4]
Protein Degradation Add protease inhibitors to the lysis buffer and maintain the sample at 4°C throughout the purification process.[5]Compare protein integrity on an SDS-PAGE gel between samples with and without protease inhibitors.
Inefficient Binding to Affinity Column Ensure the binding buffer has the correct pH and ionic strength. For His-tagged ALEPH-4, ensure the buffer pH is between 7.0 and 8.0.[6] Check that the affinity tag is accessible and not sterically hindered.[4]Analyze the flow-through and wash fractions on an SDS-PAGE gel. The presence of ALEPH-4 indicates a binding issue.
Protein Loss During Washing Steps The wash buffer may be too stringent. Decrease the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins) or adjust the salt concentration.[4]Collect and analyze wash fractions to quantify the amount of lost ALEPH-4.
Inefficient Elution The elution buffer may be too mild. Increase the concentration of the competing agent or change the pH of the elution buffer.[4] For stubborn binding, a step gradient elution may be necessary.[7]Check the affinity resin for remaining ALEPH-4 after elution by boiling a small amount of resin in SDS-PAGE loading buffer.
Problem 2: Presence of Contaminants in the Final Eluate

Possible Causes and Solutions:

Possible Cause Recommended Solution Verification Step
Non-specific Binding of Host Cell Proteins Increase the stringency of the wash steps by adding a low concentration of a competing agent or increasing the salt concentration in the wash buffer.[5][7]Perform a purity analysis of the eluate using SDS-PAGE and silver staining or by size-exclusion chromatography.
Co-purification of Protein Aggregates Introduce a size-exclusion chromatography (gel filtration) step after the initial affinity purification to separate monomeric ALEPH-4 from aggregates.[3]Analyze the final product by dynamic light scattering (DLS) or analytical size-exclusion chromatography.
Contamination with Endotoxins For therapeutic applications, it is critical to remove endotoxins. Use endotoxin-free reagents and chromatography media. Anion exchange chromatography can be an effective step for endotoxin (B1171834) removal.Perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.
Host Cell DNA and Protein Contamination Incorporate an ion-exchange chromatography step in your purification workflow.[3] Cation exchange chromatography is often used as a capture step for tag-free proteins.[3]Measure the concentration of host cell DNA and proteins in the final sample.

Experimental Protocols

Protocol 1: Solubilization and Refolding of ALEPH-4 from Inclusion Bodies

This protocol is adapted from established methods for recovering functional proteins from inclusion bodies.[8]

  • Isolation of Inclusion Bodies:

    • Harvest the cells expressing ALEPH-4 by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 25mM Tris-HCl, 25mM MOPS, 0.1mM EDTA, pH 7.6) and sonicate on ice.[8]

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies by resuspending the pellet in lysis buffer containing a mild detergent (e.g., 2% v/v Triton X-100) to remove membrane-bound contaminants.[8] Centrifuge again and discard the supernatant.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT).

    • Incubate with gentle agitation until the pellet is fully dissolved.

  • Refolding:

    • Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 0.5 M L-arginine, 1 mM GSH/0.1 mM GSSG, pH 8.0) to a final protein concentration of 0.1-0.5 mg/mL.

    • Incubate at 4°C with gentle stirring for 12-24 hours to allow for proper refolding.

  • Purification of Refolded Protein:

    • Concentrate the refolded protein solution.

    • Proceed with affinity and size-exclusion chromatography to purify the correctly folded, monomeric ALEPH-4.

Visualizations

Diagram 1: Troubleshooting Workflow for Low ALEPH-4 Yield

Low_Yield_Troubleshooting Start Low Yield of ALEPH-4 CheckExpression Analyze Expression Levels (SDS-PAGE / Western Blot) Start->CheckExpression OptimizeExpression Optimize Expression Conditions CheckExpression->OptimizeExpression Low Expression CheckBinding Analyze Flow-through & Wash (SDS-PAGE) CheckExpression->CheckBinding Sufficient Expression OptimizeExpression->CheckBinding OptimizeBinding Optimize Binding Buffer (pH, Ionic Strength) CheckBinding->OptimizeBinding ALEPH-4 in Flow-through CheckWash Analyze Wash Fractions (SDS-PAGE) CheckBinding->CheckWash Binding OK OptimizeBinding->CheckWash OptimizeWash Optimize Wash Buffer (Less Stringent) CheckWash->OptimizeWash ALEPH-4 in Wash CheckElution Analyze Resin Post-Elution CheckWash->CheckElution Wash OK OptimizeWash->CheckElution OptimizeElution Optimize Elution Buffer (More Stringent) CheckElution->OptimizeElution ALEPH-4 on Resin End Improved Yield CheckElution->End Elution OK OptimizeElution->End

Caption: A logical workflow for troubleshooting low yield issues during ALEPH-4 purification.

Diagram 2: Standard Purification Workflow for His-tagged ALEPH-4

Purification_Workflow CellLysate Cell Lysate containing His-tagged ALEPH-4 AffinityChrom IMAC (Ni-NTA Affinity Chromatography) CellLysate->AffinityChrom Wash Wash with Imidazole Gradient AffinityChrom->Wash Elution Elute with High Imidazole Wash->Elution SEC Size-Exclusion Chromatography (Aggregate Removal) Elution->SEC FinalProduct Purified Monomeric ALEPH-4 SEC->FinalProduct

Caption: A standard multi-step workflow for the purification of His-tagged ALEPH-4.

References

Navigating Experimental Variability: A Technical Support Guide for ALEPH-4 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine), a psychedelic phenethylamine (B48288). Inconsistent experimental results can be a significant challenge in novel compound research. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues, enhance reproducibility, and ensure the integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is ALEPH-4 and what is its reported effective dosage?

ALEPH-4 is a psychedelic phenethylamine compound first synthesized by Alexander Shulgin.[1] In his book PiHKAL, Shulgin reports the oral dosage range for ALEPH-4 to be between 7 and 12 mg, with a long duration of action of 12 to 20 hours.[1] Reported effects include significant closed-eye imagery and emotional changes.[1] It is crucial to note that Shulgin expressed concerns about potential toxicity at doses higher than 12 mg.[1]

Q2: My experimental results with ALEPH-4 are highly variable. What are the most common general sources of inconsistency in psychedelic research?

Inconsistent results in psychedelic research can stem from several factors that are not specific to ALEPH-4 but are common to the field. These include:

  • Uncontrolled Experimental Conditions: Minor variations in the experimental environment can significantly impact results. This includes factors like lighting, ambient noise, and temperature.[2][3]

  • Procedural and Measurement Errors: Inconsistencies in how the experiment is conducted or how measurements are taken are a primary source of variability.[2][4]

  • Purity and Stability of the Compound: The purity of the ALEPH-4 sample is critical. Impurities from synthesis or degradation over time can lead to unpredictable effects.

  • Biological Variability: Individual differences in metabolism, genetics, and physiological state of the animal models or cell lines can cause varied responses.

  • Blinding and Expectancy Bias: In behavioral studies, inadequate blinding of researchers or animal handlers can introduce bias.[5]

Q3: How can I ensure the quality and consistency of my ALEPH-4 compound?

Ensuring the purity and stability of your test compound is a critical first step for reproducible research.

  • Independent Purity Analysis: Always verify the purity of your ALEPH-4 sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for in vitro and in vivo studies.[6]

  • Proper Storage: Store ALEPH-4 in a cool, dark, and dry place to prevent degradation. It is typically supplied as a hydrochloride or fumarate (B1241708) salt to improve stability.

  • Freshly Prepared Solutions: Prepare solutions for experiments fresh on the day of use. If stock solutions are necessary, store them appropriately (e.g., at -20°C or -80°C) and for a limited time. Perform stability tests if storing for extended periods.

Troubleshooting Inconsistent Results

Issue 1: High Variability in In Vitro Receptor Binding or Functional Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Purity/Degradation Verify the purity of your ALEPH-4 sample via analytical chemistry. Use a fresh, recently purchased batch if degradation is suspected.
Inconsistent Cell Culture Conditions Standardize cell culture protocols, including media composition, passage number, and confluency at the time of the experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Assay Reagent Variability Use the same batch of reagents for all experiments in a series. Prepare fresh buffers and solutions for each experiment.
Incubation Time and Temperature Fluctuations Ensure precise control and monitoring of incubation times and temperatures. Use a calibrated incubator and water bath.
Issue 2: Inconsistent Behavioral Responses in Animal Models

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Dosing Double-check all dose calculations and the concentration of the dosing solution. Ensure accurate administration of the intended volume.
Stress and Acclimatization Ensure animals are properly acclimatized to the housing and testing environment. Handle animals consistently and minimize stress before and during the experiment.
Circadian Rhythm Effects Conduct behavioral testing at the same time of day for all animals to minimize variability due to circadian rhythms.
Lack of Blinding Implement a double-blind procedure where neither the experimenter nor the animal handler knows the treatment condition of the animal.
Route of Administration Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently and correctly for all animals.

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Binding Assay

This protocol provides a generalized method for assessing the binding affinity of ALEPH-4 to the human serotonin (B10506) 5-HT2A receptor.

Materials:

  • ALEPH-4 hydrochloride

  • Human 5-HT2A receptor-expressing cell line (e.g., HEK293) membranes

  • Radioligand (e.g., [³H]ketanserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Mianserin)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of ALEPH-4 in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of ALEPH-4.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of ALEPH-4.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.

Materials:

  • ALEPH-4 hydrochloride

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment (optional, for later review)

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Prepare dosing solutions of ALEPH-4 and the vehicle.

  • Administer a single dose of ALEPH-4 or vehicle to each mouse via the desired route (e.g., intraperitoneal injection).

  • Place each mouse individually into an observation chamber.

  • After a 10-minute habituation period, begin observing and counting the number of head twitches for a 30-minute period. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • The experimenter should be blind to the treatment conditions.

  • Analyze the data by comparing the number of head twitches in the ALEPH-4 treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Workflows

Diagram 1: Hypothesized ALEPH-4 Signaling Pathway at the 5-HT2A Receptor

As a psychedelic phenethylamine, ALEPH-4 is hypothesized to act as an agonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7]

ALEPH4_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein ALEPH-4 ALEPH-4 ALEPH-4->5HT2A_Receptor PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Hypothesized signaling cascade of ALEPH-4 at the 5-HT2A receptor.

Diagram 2: General Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the initial preclinical assessment of a novel psychoactive compound like ALEPH-4.

Preclinical_Workflow Compound_Acquisition Compound Acquisition & Purity Analysis In_Vitro_Screening In Vitro Screening (Receptor Binding & Functional Assays) Compound_Acquisition->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies in Rodents In_Vitro_Screening->Acute_Toxicity Behavioral_Pharmacology Behavioral Pharmacology (e.g., HTR, Drug Discrimination) Acute_Toxicity->Behavioral_Pharmacology Data_Analysis Data Analysis & Interpretation Behavioral_Pharmacology->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A standard workflow for preclinical evaluation of a novel compound.

Diagram 3: Troubleshooting Logic for Inconsistent Results

This decision tree provides a logical approach to diagnosing the source of inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Compound Verify Compound Purity, Stability & Concentration Start->Check_Compound Check_Protocols Review Experimental Protocols for Consistency Check_Compound->Check_Protocols [ OK ] Source_New_Compound Source New Batch of Compound Check_Compound->Source_New_Compound [ Issue Found ] Check_Equipment Calibrate and Validate All Equipment Check_Protocols->Check_Equipment [ OK ] Refine_Protocol Refine Protocol & Re-run Experiment Check_Protocols->Refine_Protocol [ Issue Found ] Check_Biologicals Assess Health and Consistency of Animal Colony or Cell Lines Check_Equipment->Check_Biologicals [ OK ] Check_Equipment->Refine_Protocol [ Issue Found ] Check_Biologicals->Refine_Protocol [ Issue Found ] Consult_Expert Consult with Subject Matter Expert Check_Biologicals->Consult_Expert [ OK ]

Caption: A logical decision tree for troubleshooting inconsistent experimental data.

References

Technical Support Center: Improving the Purity of Synthesized ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of synthesized ALEPH-4 (2,5-dimethoxy-4-methylthioamphetamine).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical ALEPH-4 synthesis?

The synthesis of ALEPH-4, like many phenethylamines, can result in several types of impurities depending on the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, syntheses following the Leuckart reaction pathway may contain specific by-products.[1] It is also possible to find impurities related to precursors or reagents used in the synthesis.[2][3]

Q2: Which purification techniques are most effective for ALEPH-4?

For solid organic compounds like ALEPH-4, recrystallization is a primary and effective purification method.[4] Flash column chromatography is another powerful technique, particularly for separating compounds with different polarities.[5][6] The choice between these methods often depends on the nature and quantity of the impurities present.

Q3: How can I assess the purity of my synthesized ALEPH-4?

Several analytical methods can be used to determine the purity of ALEPH-4. High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying purity and identifying impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile impurities.[8][9] For a quick qualitative assessment during the purification process, Thin-Layer Chromatography (TLC) is a valuable tool.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[11]

Q4: My purified ALEPH-4 has a low melting point and a wide melting range. What does this indicate?

A low and broad melting point range is a common indicator of an impure solid compound. Pure crystalline solids typically have a sharp and higher melting point.[12] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.[4][12][13]- The solution is supersaturated.[13]- Inadequate cooling of the solution.[14]- Reduce the solvent volume by evaporation and attempt recrystallization again.[13]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Ensure gradual and sufficient cooling; an ice bath can be used after the solution has reached room temperature.[12]
"Oiling Out" (Formation of an oil instead of crystals) - The melting point of ALEPH-4 is lower than the boiling point of the solvent.[13][15]- The compound is significantly impure.[13]- The solution cooled too rapidly.[12]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]- Consider using a different solvent or a solvent pair.[14]- If oiling persists, purify the compound by column chromatography before attempting recrystallization again.[13]
Poor Recovery/Low Yield - The compound is too soluble in the chosen solvent, even at low temperatures.[16]- Too much solvent was used during the initial dissolving step or for washing the crystals.[4][15]- Premature crystallization occurred during hot filtration.- Select a different solvent in which the compound has lower solubility at cold temperatures.[14]- Use the minimum amount of hot solvent to dissolve the crude product and wash the final crystals with a minimal amount of ice-cold solvent.[4]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored Impurities Remain - The impurity co-crystallizes with the product.- The colored impurity is not effectively removed by charcoal (if used).- Consider a different recrystallization solvent.- If using decolorizing charcoal, ensure the correct amount is used, as excessive amounts can adsorb the desired product.[15]
Flash Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Improperly packed column.- Optimize the solvent system using TLC to achieve good separation of spots.- Ensure the column is packed uniformly to avoid channeling.
Streaking or Tailing of Spots on TLC/Column - The compound is too polar for the eluent.- Strong interaction between the basic amine group of ALEPH-4 and the acidic silica (B1680970) gel.[5][6][17]- Increase the polarity of the eluent.- Add a small amount of a competing amine, such as triethylamine (B128534) (0.1-2%), to the eluent to neutralize the acidic sites on the silica gel.[10][18]- Consider using an amine-functionalized silica column.[6][17]
Compound Stuck on the Column - The eluent is not polar enough.- Strong acidic-basic interaction with the silica gel.[17]- Gradually increase the polarity of the eluent (gradient elution).[18]- Use a solvent system containing a competing amine (e.g., triethylamine or ammonia (B1221849) in methanol).[5][6]

Experimental Protocols

Protocol 1: Recrystallization of ALEPH-4
  • Solvent Selection: Test the solubility of a small amount of crude ALEPH-4 in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[14]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude ALEPH-4 until it is completely dissolved.[4][19]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[19]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[19]

Protocol 2: Flash Column Chromatography of ALEPH-4
  • TLC Analysis: Develop a suitable solvent system using TLC. For a basic compound like ALEPH-4 on silica gel, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. The addition of a small percentage of triethylamine (e.g., 1%) is often necessary to prevent streaking.[10][18]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude ALEPH-4 in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure ALEPH-4.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ALEPH-4.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis start Synthesized Crude ALEPH-4 tlc TLC Analysis start->tlc Initial Purity Check recrystallization Recrystallization hplc_gcms HPLC / GC-MS recrystallization->hplc_gcms chromatography Flash Column Chromatography chromatography->hplc_gcms tlc->recrystallization Significant Impurities tlc->chromatography Complex Mixture final_product Pure ALEPH-4 (>99%) hplc_gcms->final_product Purity Confirmed

Caption: A general workflow for the purification and analysis of synthesized ALEPH-4.

troubleshooting_recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No failure Purification Failed oiling_out->failure Yes success Pure Crystals Obtained low_yield->success No low_yield->failure Yes solution_oil1 Reheat and Cool Slowly failure->solution_oil1 solution_oil2 Change Solvent failure->solution_oil2 solution_oil3 Use Chromatography failure->solution_oil3 solution_yield1 Reduce Solvent Volume failure->solution_yield1 solution_yield2 Ensure Proper Cooling failure->solution_yield2 solution_yield3 Check for Premature Crystallization failure->solution_yield3

Caption: A troubleshooting decision tree for common issues in recrystallization.

References

ALEPH-4 Technical Support Center: Overcoming In Vitro Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with the novel kinase inhibitor, ALEPH-4. As ALEPH-4 is a hydrophobic, weakly basic compound, it often presents challenges when preparing solutions for in vitro assays.

Troubleshooting Guide

This guide addresses specific precipitation and solubility problems in a question-and-answer format.

Question 1: My 10 mM ALEPH-4 stock solution in DMSO looks cloudy or has visible particles.

Answer: This indicates that the solubility limit in pure DMSO may have been exceeded or the compound has precipitated out of solution due to improper storage.

  • Possible Cause A: Low-Quality DMSO. DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds.

    • Solution: Use fresh, anhydrous, spectrophotometric-grade DMSO. Once opened, store DMSO bottles under an inert gas (argon or nitrogen) and seal tightly.

  • Possible Cause B: Temperature Fluctuations. Repeated freeze-thaw cycles or storing the stock solution at an inappropriate temperature can cause the compound to precipitate.[1]

    • Solution: After initial preparation, aliquot the stock solution into single-use volumes in low-adhesion polypropylene (B1209903) tubes and store at -80°C for long-term stability or -20°C for short-term use (up to one month).[1] Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure any dissolved material is redissolved.[2]

  • Possible Cause C: Exceeded Solubility Limit. While highly soluble in DMSO, there is a physical limit.

    • Solution: Try preparing a lower concentration stock (e.g., 5 mM). If the issue persists, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can help. However, always be mindful of the compound's thermal stability.

Question 2: ALEPH-4 precipitates immediately when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS, pH 7.4).

Answer: This is a common phenomenon known as solvent-shifting precipitation.[3] The compound, highly soluble in the organic DMSO, crashes out when the solvent environment abruptly becomes aqueous, where its solubility is very low.[3]

  • Possible Cause A: Final Concentration is Too High. The final concentration of ALEPH-4 in your aqueous solution is likely above its kinetic solubility limit under those conditions.[3]

    • Solution 1: Lower the Final Concentration. Attempt the experiment with a lower final concentration of ALEPH-4.

    • Solution 2: Determine the Kinetic Solubility. Perform a kinetic solubility assay to find the maximum achievable concentration in your specific buffer before committing to large-scale experiments. (See Experimental Protocol 2).[3][4]

  • Possible Cause B: Improper Mixing Technique. Adding a large volume of buffer to a small volume of stock, or vice-versa without adequate mixing, creates localized areas of high concentration, promoting precipitation.[3]

    • Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[3][5] This ensures rapid dispersion. Continue vortexing for another 15-30 seconds after addition.[3]

  • Possible Cause C: Final DMSO Concentration is Too Low. While minimizing DMSO is important for cell health, a certain amount is necessary to act as a co-solvent.[3]

    • Solution: Ensure the final DMSO concentration is between 0.1% and 0.5%.[3] While higher concentrations may improve solubility, they can also be toxic to cells, so it is crucial to run a vehicle control to assess cellular tolerance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a primary stock solution of ALEPH-4? Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ALEPH-4 due to its high solvating power for hydrophobic molecules.[6] For some applications where DMSO is not suitable, N,N-Dimethylformamide (DMF) can be an alternative, though it generally has higher toxicity.[6][7]

Q2: How does pH affect the solubility of ALEPH-4? As ALEPH-4 is a weakly basic compound (see Table 1), its solubility is highly pH-dependent.[3] In acidic conditions (pH < pKa), it becomes protonated and more water-soluble.[3] Conversely, at neutral or alkaline pH, it is primarily in its neutral, non-ionized form, which has very low aqueous solubility.[3] Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 5.0-6.5) can significantly improve solubility, but you must confirm that this pH change does not affect your biological assay.[5][8]

Q3: Can I use surfactants or other excipients to improve ALEPH-4 solubility? Yes, several excipients can enhance aqueous solubility.[8]

  • Surfactants: For cell-free biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be added to the assay buffer to help maintain solubility.[9] However, these are generally not suitable for cell-based assays as they can be cytotoxic.[9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can be tested as an additive in the assay buffer.[5]

Q4: Should I filter my final working solution if I see a precipitate? Filtering a solution to remove precipitate is generally not recommended as it will lower the actual concentration of your compound to its thermodynamic solubility limit in that solution, making your results inaccurate.[11] The goal should be to prevent precipitation in the first place by optimizing the formulation and handling procedures. If precipitation is unavoidable, the solution should be remade at a lower concentration.

Data Presentation

Quantitative data for ALEPH-4 are summarized below. Note that these are typical values for a compound of this class and should be confirmed experimentally.

Table 1: Example Physicochemical Properties of ALEPH-4

Property Value Implication for Solubility
Molecular Weight 489.3 g/mol High MW can negatively impact solubility.
LogP 4.8 High value indicates significant hydrophobicity.
pKa (Weak Base) 4.5 Ionizable; solubility will increase at pH < 4.5.[3]
H-Bond Donors 2 Moderate hydrogen bonding potential.

| H-Bond Acceptors | 5 | Moderate hydrogen bonding potential. |

Table 2: Example Kinetic Solubility of ALEPH-4 in Common Buffers

Solvent/Buffer (at 25°C) Final DMSO Conc. Max. Soluble Conc. (µg/mL) Max. Soluble Conc. (µM)
100% DMSO N/A >5000 >10,000
PBS (pH 7.4) 0.5% < 1 < 2
PBS (pH 6.0) 0.5% 15 ~30

| DMEM + 10% FBS | 0.5% | 5 | ~10 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of ALEPH-4 in DMSO

Materials:

  • ALEPH-4 (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Before opening, centrifuge the vial of ALEPH-4 powder to ensure all solid material is at the bottom.[1]

  • Carefully weigh out the desired amount of ALEPH-4 powder in a sterile tube. For 1 mL of a 10 mM solution, you would need 0.4893 mg. For accuracy, it is better to weigh a larger mass (e.g., 4.893 mg) and dissolve it in a larger volume (1 mL).

  • Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.[1]

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained.

  • If dissolution is slow, the solution can be gently warmed to 37°C for 5-10 minutes, followed by vortexing.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.[1]

  • Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.[2]

  • Store aliquots at -80°C for long-term storage.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[4]

Materials:

  • 10 mM ALEPH-4 stock solution in DMSO

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear, 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate nephelometer (light-scattering plate reader)

Procedure:

  • Dispense 198 µL of the aqueous assay buffer into each well of a microplate column.

  • Add 2 µL of the 10 mM DMSO stock solution to the top well of the column. This creates a starting concentration of 100 µM with 1% DMSO.

  • Mix thoroughly by pipetting up and down.

  • Perform a 2-fold serial dilution down the column by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Allow the plate to incubate at room temperature for 1-2 hours, protected from light.

  • Measure the turbidity (light scattering) in each well using a nephelometer.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control wells.

Visualizations

G start Precipitation Observed in Aqueous Buffer q1 Is final concentration > 10 µM? start->q1 a1_yes Reduce final concentration. Re-test. q1->a1_yes Yes q2 Was stock added to buffer with vigorous mixing? q1->q2 No end_ok Solution Clear a1_yes->end_ok a2_no Add stock dropwise to buffer while vortexing. q2->a2_no No q3 Is buffer pH optimal for solubility (pH < 6.5)? q2->q3 Yes a2_no->end_ok a3_no Use a more acidic buffer. Verify assay compatibility. q3->a3_no No q4 Consider Advanced Options q3->q4 Yes a3_no->end_ok a4_1 Add excipient (e.g., HP-β-CD) to buffer. q4->a4_1 a4_2 Increase final DMSO % (verify cell tolerance). q4->a4_2 a4_1->end_ok a4_2->end_ok

Caption: Troubleshooting workflow for ALEPH-4 precipitation.

G start Goal: Solubilize ALEPH-4 for In Vitro Assay q_assay_type Assay Type? start->q_assay_type cell_based Cell-Based Assay q_assay_type->cell_based Cellular biochemical Biochemical (Cell-Free) q_assay_type->biochemical Acellular cell_path_1 Prepare 10mM Stock in Anhydrous DMSO cell_based->cell_path_1 bio_path_1 Prepare 10mM Stock in Anhydrous DMSO biochemical->bio_path_1 cell_path_2 Dilute in media to final DMSO <= 0.5% cell_path_1->cell_path_2 cell_path_q Precipitation? cell_path_2->cell_path_q cell_path_sol1 Lower final [ALEPH-4] cell_path_q->cell_path_sol1 Yes cell_path_q->cell_path_sol1 cell_path_sol2 Try formulation with HP-β-CD cell_path_q->cell_path_sol2 Yes cell_path_q->cell_path_sol2 bio_path_2 Prepare assay buffer bio_path_1->bio_path_2 bio_path_q Precipitation? bio_path_2->bio_path_q bio_path_sol1 Add 0.01% Tween-20 to buffer bio_path_q->bio_path_sol1 Yes bio_path_q->bio_path_sol1 bio_path_sol2 Adjust buffer pH to 6.0 bio_path_q->bio_path_sol2 Yes bio_path_q->bio_path_sol2

Caption: Decision tree for ALEPH-4 solubilization strategy.

G Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Grb2 Grb2 Rec->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Jun, c-Fos) ERK->TF Prolif Cell Proliferation, Survival TF->Prolif ALEPH4 ALEPH-4 ALEPH4->MEK

Caption: ALEPH-4 as a hypothetical inhibitor of the MEK kinase.

References

Methods for preventing degradation of ALEPH-4 samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for ALEPH-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is not extensively available in public literature. The following guidelines are based on best practices for the handling, storage, and analysis of phenethylamine (B48288) derivatives and other sensitive research compounds. It is crucial to perform compound-specific validation for all experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ALEPH-4 and what are its general properties?

ALEPH-4 is a phenethylamine compound, specifically an analog of 2,5-Dimethoxy-4-isopropylthiophenethylamine. Like other phenethylamines, it is a complex organic molecule that can be sensitive to environmental conditions. Its stability is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the ideal storage conditions for ALEPH-4 samples?

To maintain the integrity of ALEPH-4, proper storage is essential. General best practices for sensitive research chemicals should be followed:

  • Temperature: For long-term storage, it is recommended to store ALEPH-4 at or below -20°C.[1][2] For short-term storage, refrigeration at 2-8°C may be adequate. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: ALEPH-4 should be protected from light to prevent photolytic degradation.[2] Store samples in amber vials or other opaque containers.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For highly sensitive samples, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Format: Storing the compound as a dry powder is generally more stable than in solution. If stored in solution, use a suitable, dry, aprotic solvent and protect from light and air.

Q3: How should I handle ALEPH-4 in the laboratory to minimize degradation?

Proper handling is critical to prevent contamination and degradation:

  • Use clean, dry spatulas and glassware.

  • Minimize the time the sample is exposed to ambient temperature, light, and air.

  • For preparing solutions, use high-purity, anhydrous solvents.

  • If the compound is a controlled substance in your region, adhere to all institutional and regulatory requirements for storage, handling, and record-keeping.[1][2][3]

Troubleshooting Guide

Q4: I see unexpected peaks in my HPLC/LC-MS analysis of an ALEPH-4 sample. What could be the cause?

Unexpected peaks can arise from several sources. A systematic approach to troubleshooting is recommended:

  • Sample Degradation: The most likely cause is the degradation of the ALEPH-4 sample. Phenethylamines can degrade via oxidation, hydrolysis, or photolysis, leading to the formation of new chemical entities.[4][5][6]

  • Solvent Impurities: Ensure the solvents used for sample preparation and analysis are of high purity and are not contaminated.

  • Contamination: The sample may have been contaminated during handling. Review your sample preparation procedure.

  • Instrument Contamination: The analytical instrument itself could be contaminated from previous analyses. Run a blank to check for system peaks.

Q5: My experimental results are inconsistent. Could this be related to sample degradation?

Yes, inconsistent results are a common consequence of sample degradation. If the purity of your ALEPH-4 sample changes over time, the effective concentration in your experiments will also change, leading to poor reproducibility. It is crucial to regularly assess the purity of your working solutions.

Q6: I suspect my ALEPH-4 sample has degraded. How can I confirm this?

To confirm degradation, you can perform the following:

  • Re-analyze the sample: Use a validated analytical method, such as HPLC-UV or LC-MS, to re-assess the purity of the sample.[][8][9] Compare the chromatogram to that of a freshly prepared sample or a certified reference standard if available.

  • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade a small amount of the sample under controlled stress conditions (e.g., acid, base, heat, light, oxidation).[4][10][11][12][13] This can help identify potential degradation products and confirm if the unexpected peaks in your analysis correspond to these degradants.

Data on General Stability of Phenethylamines

While specific quantitative data for ALEPH-4 is not available, the following tables provide general guidelines for stability testing of phenethylamine compounds based on ICH (International Council for Harmonisation) recommendations.

Table 1: Recommended Long-Term Storage Conditions for Stability Studies by Climatic Zone

Climatic ZoneDescriptionLong-Term Testing Conditions (°C / % Relative Humidity)
ITemperate21°C / 45% RH
IISubtropical and Mediterranean25°C / 60% RH
IIIHot and Dry30°C / 35% RH
IVaHot and Humid30°C / 65% RH
IVbHot and Very Humid30°C / 75% RH

(Data sourced from ICH and WHO guidelines)[14]

Table 2: Typical Stress Conditions for Forced Degradation Studies of Phenethylamines

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CTo test for degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CTo test for degradation in basic conditions.
Oxidation 3% to 30% H₂O₂, room temperatureTo identify potential oxidation products.
Thermal Degradation 40°C to 80°C (solid and solution)To assess the effect of heat on stability.
Photostability Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)To determine light sensitivity and potential for photodegradation.

(These conditions are general starting points and should be optimized for the specific compound.)[4][10][11][12][13]

Experimental Protocols

Protocol 1: General Forced Degradation Study for a Phenethylamine Compound

Objective: To investigate the intrinsic stability of the compound and identify potential degradation products.

Materials:

Methodology:

  • Sample Preparation: Prepare a stock solution of ALEPH-4 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours). If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C) or with a higher concentration of acid.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Similar to acid hydrolysis, conditions can be made more stringent if no degradation is observed.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at a set temperature (e.g., 60°C) for a specified time.

    • Solid: Place a small amount of the solid ALEPH-4 powder in an oven.

  • Photolytic Degradation: Expose a solution of ALEPH-4 to a calibrated light source in a photostability chamber. A control sample should be wrapped in foil to protect it from light.

  • Analysis: At predetermined time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an ALEPH-4 sample.

Materials and Equipment:

  • ALEPH-4 sample

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh a reference standard of ALEPH-4 (if available) and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the ALEPH-4 sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of ALEPH-4 (e.g., 280 nm)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to ALEPH-4 from the standard chromatogram.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution of ALEPH-4 acid Acid Hydrolysis (HCl) prep->acid Expose to Stress base Base Hydrolysis (NaOH) prep->base Expose to Stress ox Oxidation (H2O2) prep->ox Expose to Stress therm Thermal Stress (Heat) prep->therm Expose to Stress photo Photolytic Stress (Light) prep->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc compare Compare to Control hplc->compare identify Identify Degradants compare->identify

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Unexpected Peaks in HPLC/LC-MS Analysis q1 Run a blank injection (solvent only). Are peaks present? start->q1 a1_yes System or Solvent Contamination q1->a1_yes Yes a1_no Contamination is not from the system/solvent. q1->a1_no No q2 Analyze a freshly prepared sample. Are peaks still present? a1_no->q2 a2_yes Sample Degradation or Impure Starting Material q2->a2_yes Yes a2_no Original sample likely degraded over time or was contaminated. q2->a2_no No

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Addressing toxicity concerns in ALEPH-4 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALEPH-4 in animal studies. The information is designed to address potential toxicity concerns and provide guidance on experimental design and execution.

Frequently Asked questions (FAQs)

Q1: What is ALEPH-4 and what are its expected pharmacological effects?

ALEPH-4, chemically known as 4-Bromo-3,5-dimethoxyamphetamine, is a lesser-known psychoactive compound belonging to the substituted amphetamine class.[1] It is expected to act as a serotonergic agent, likely with agonist activity at the 5-HT2A receptor, similar to other psychedelic phenethylamines.[2][3] Its effects in animal models may include behavioral changes such as hyperactivity, altered exploratory behavior, and potentially signs indicative of hallucinogen-like effects.[4]

Q2: What are the primary toxicity concerns associated with substituted amphetamines like ALEPH-4 in animal studies?

The primary toxicity concerns for substituted amphetamines in animal studies include:

  • Serotonin (B10506) Syndrome: A potentially life-threatening condition resulting from excessive serotonergic activity. Clinical signs in rodents can include tremors, rigidity, hyperthermia, and autonomic instability.[5]

  • Neurotoxicity: Damage to serotonergic and dopaminergic nerve terminals, oxidative stress, and neuronal apoptosis have been observed with related compounds.[4]

  • Cardiovascular Effects: Tachycardia and hypertension are common sympathomimetic effects.[5]

  • Hyperthermia: A significant increase in body temperature is a common and serious adverse effect that can exacerbate neurotoxicity.[4]

  • Seizures: High doses of amphetamine-like compounds can induce seizures.[5]

Q3: Is there any available data on the lethal dose (LD50) of ALEPH-4?

To date, there is no publicly available LD50 data specifically for ALEPH-4. However, data from structurally and pharmacologically related compounds can provide an initial estimate for dose-range finding studies. It is crucial to conduct a thorough dose-finding study for ALEPH-4 to determine its specific toxicity profile.

Q4: What are the recommended animal models for assessing the toxicity of ALEPH-4?

Standard rodent models such as Sprague-Dawley rats and C57BL/6 mice are commonly used for preclinical toxicity studies.[1] The choice of species and strain should be justified based on the specific research question and any known metabolic similarities to humans for this class of compounds.

Q5: What are the key considerations for dose selection in preclinical toxicity studies of ALEPH-4?

Dose selection should be based on a stepwise approach, starting with low doses and escalating cautiously. An acute toxic class method, such as the OECD 423 guideline, is a recommended starting point.[6][7][8][9][10] Initial doses can be informed by the limited data on related compounds, but direct empirical determination is essential.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality

Symptom: Animals are found dead unexpectedly, even at doses presumed to be non-lethal.

Possible Causes:

  • Incorrect Dosing: Errors in dose calculation, preparation, or administration.

  • Serotonin Syndrome: Rapid onset of severe serotonin toxicity leading to fatality.

  • Seizures: Unobserved seizure activity leading to death.

  • Stress-Induced Hypersensitivity: Environmental stressors can potentiate the toxicity of amphetamines.

  • Underlying Health Issues: Pre-existing health conditions in the animals.

Troubleshooting Steps:

  • Verify Dosing: Double-check all calculations, concentrations, and administration volumes. Ensure proper training of personnel on administration techniques.

  • Monitor for Serotonin Syndrome: Implement a scoring system to systematically observe for clinical signs of serotonin syndrome (see Experimental Protocols).

  • Continuous Monitoring: For initial dose-finding studies, consider continuous video monitoring to detect transient, severe adverse events like seizures.

  • Control Environment: Ensure a quiet, stable, and enriched environment for the animals to minimize stress.

  • Health Status: Use only healthy animals from a reputable supplier. Review the health records of the affected animals.

Issue 2: Severe Hyperthermia

Symptom: Rectal temperature of animals exceeds 40°C.

Possible Causes:

  • Drug-Induced Hyperthermia: A common effect of substituted amphetamines mediated by the central nervous system.[4]

  • Environmental Factors: High ambient temperature or inadequate ventilation in the housing facility.

  • Stress and Agitation: Increased motor activity and stress can contribute to hyperthermia.

Troubleshooting Steps:

  • Monitor Temperature: Regularly monitor the body temperature of the animals, especially during the first few hours after dosing.

  • Control Ambient Temperature: Maintain the animal facility at a controlled temperature and humidity.

  • Reduce Stress: Handle animals calmly and minimize disturbances.

  • Pharmacological Intervention (with caution): In some research contexts, co-administration of a 5-HT2A antagonist like ketanserin (B1673593) may be considered to mitigate hyperthermia, but this would be an experimental variable.

  • Humane Endpoints: Establish a clear humane endpoint for hyperthermia (e.g., a specific temperature threshold) to prevent unnecessary suffering.

Issue 3: Seizures and Convulsions

Symptom: Animals exhibit tonic-clonic seizures, myoclonus, or other convulsive behaviors.

Possible Causes:

  • Neurotoxicity: High concentrations of the compound in the central nervous system leading to excessive neuronal firing.

  • Metabolic Disturbances: Severe hyperthermia or electrolyte imbalances can lower the seizure threshold.

Troubleshooting Steps:

  • Immediate Care: If an animal is observed seizing, move it to a safe, padded area to prevent injury.

  • Veterinary Consultation: Consult with the veterinary staff for potential anticonvulsant treatment if it aligns with the study protocol.

  • Dose Reduction: Seizures are a clear sign of severe toxicity. The dose level should be reduced in subsequent cohorts.

  • Monitor and Record: Carefully document the onset, duration, and characteristics of the seizure activity.

Issue 4: Atypical Behavioral Responses

Symptom: Animals exhibit unexpected behaviors such as extreme agitation, catatonia, or stereotypy that interfere with study endpoints.

Possible Causes:

  • Psychoactive Effects: The intended or unintended psychoactive properties of the compound.

  • Dose-Related Effects: The behavioral profile may change significantly with the dose.

  • Environmental Influences: The testing environment can influence the expression of drug-induced behaviors.

Troubleshooting Steps:

  • Systematic Behavioral Scoring: Use a standardized behavioral scoring system to quantify the observed effects.

  • Dose-Response Characterization: Carefully characterize the dose-response relationship for different behavioral endpoints.

  • Control the Environment: Standardize the testing environment to minimize variability.

  • Pilot Studies: Conduct thorough pilot studies to understand the full range of behavioral effects before initiating large-scale experiments.

Data Presentation

Table 1: Acute Toxicity Data for Psychedelic Amphetamines (Reference Compounds)

CompoundAnimal ModelRoute of AdministrationLD50NOAELKey Toxicities Observed
MDMARatOral160-325 mg/kg[11]-Hyperthermia, Serotonin Syndrome, Neurotoxicity
PsilocybinRat-280 mg/kg[11]-Behavioral changes
Fenfluramine (B1217885)RatIntraperitoneal97 mg/kg[12]-Anorexia, Neurotoxicity

Note: This table provides data for related compounds as no specific LD50 or NOAEL data for ALEPH-4 is currently available. This information should be used for initial guidance only, and the toxicity of ALEPH-4 must be determined empirically.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study - Acute Toxic Class Method (Adapted from OECD 423)

Objective: To determine the acute oral toxicity of ALEPH-4 in rodents.

Materials:

  • ALEPH-4

  • Vehicle (e.g., 0.9% saline, distilled water)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: Prepare the dosing solutions of ALEPH-4 in the chosen vehicle on the day of administration.

  • Dosing Procedure:

    • Fast the animals overnight (with access to water) before dosing.

    • Administer a single oral dose of ALEPH-4 using a gavage needle.

    • Start with a dose of 300 mg/kg in a group of 3 animals.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.[6][9]

    • If mortality is observed, the study is repeated at a lower dose level in a new group of animals.

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[6]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Continue daily observations for 14 days.[6][9]

  • Body Weight: Record the body weight of each animal shortly before dosing and then weekly.[8][9]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. All gross pathological changes should be recorded for each animal.[6][8]

Mandatory Visualizations

Experimental_Workflow_OECD_423 cluster_prep Preparation cluster_dosing Dosing cluster_obs1 Initial Observation cluster_decision Decision Point cluster_obs2 Long-term Observation cluster_higher_dose Higher Dose acclimation Animal Acclimation (≥ 5 days) fasting Overnight Fasting acclimation->fasting dose_prep Prepare ALEPH-4 Solution fasting->dose_prep start_dose Administer Starting Dose (e.g., 300 mg/kg, n=3) dose_prep->start_dose obs_24h Observe for 24 hours start_dose->obs_24h mortality_check Mortality? obs_24h->mortality_check obs_14d Observe for 14 days mortality_check->obs_14d No mortality_check->obs_14d Yes next_dose Administer Higher Dose (e.g., 2000 mg/kg, n=3) mortality_check->next_dose No necropsy Gross Necropsy obs_14d->necropsy next_dose->obs_24h

Experimental workflow for an acute oral toxicity study (OECD 423).

Serotonin_Syndrome_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_actions Troubleshooting Actions symptom Unexpected Mortality cause1 Incorrect Dosing symptom->cause1 cause2 Severe Serotonin Syndrome symptom->cause2 cause3 Unobserved Seizures symptom->cause3 cause4 Stress-Induced Hypersensitivity symptom->cause4 action1 Verify Dosing Protocol cause1->action1 action2 Implement Serotonin Syndrome Scoring cause2->action2 action3 Continuous Video Monitoring cause3->action3 action4 Optimize Animal Environment cause4->action4

Troubleshooting logic for unexpected mortality in animal studies.

Simplified 5-HT2A receptor signaling pathway in toxicity.

References

Technical Support Center: Refining Analytical Techniques for Detecting ALEPH-4 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to detect and analyze ALEPH-4 metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when detecting ALEPH-4 metabolites in biological samples?

The detection of ALEPH-4 metabolites presents several analytical hurdles. Due to their low concentrations in biological matrices, achieving adequate sensitivity can be difficult.[1] Furthermore, the complexity of biological samples often leads to "matrix effects," where other molecules interfere with the ionization and detection of the target metabolites.[2] Differentiating between isomeric metabolites, which have the same mass, is another significant challenge that requires high-resolution analytical techniques.[3][4]

Q2: Which analytical methods are most effective for identifying and quantifying ALEPH-4 metabolites?

For the analysis of novel psychoactive substance metabolites like those of ALEPH-4, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique.[5][6] For unknown metabolite identification, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass data, which aids in determining the elemental composition of the molecules.[3][5]

Q3: How can I enhance the sensitivity of my assay to detect trace levels of ALEPH-4 metabolites?

Improving assay sensitivity often begins with optimizing the sample preparation. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can concentrate the metabolites and remove interfering substances from the sample matrix.[7][8] Additionally, fine-tuning the parameters of the mass spectrometer, such as the ionization source settings, is crucial for maximizing the signal response of the target analytes.[9][10] The use of a sensitive instrument and appropriate internal standards can also contribute to improved detection limits.[11]

Q4: What strategies can be employed to differentiate between isomeric ALEPH-4 metabolites?

Distinguishing between isomers is a common challenge in metabolomics.[4] Since isomers have identical masses, their differentiation relies on other properties. Chromatographic separation is the first line of approach; optimizing the liquid chromatography method by adjusting the column chemistry, mobile phase, and temperature can often resolve isomeric peaks.[3] In cases where chromatographic separation is insufficient, ion mobility spectrometry, if available, can provide an additional dimension of separation based on the ion's size and shape.[12] Tandem mass spectrometry (MS/MS) can also be useful, as isomers may produce different fragmentation patterns.[3]

Troubleshooting Guides

Common LC-MS/MS Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting, Tailing, or Splitting) Column overload, column contamination, inappropriate mobile phase, or dead volume in the system.[13][14]- Inject a smaller sample volume.- Use a guard column and ensure proper sample cleanup.- Adjust the mobile phase pH or organic solvent composition.- Check and tighten all fittings to minimize dead volume.
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components, inefficient ionization, or low analyte concentration.[13][14]- Improve sample preparation using SPE or LLE to remove interfering compounds.- Optimize ion source parameters (e.g., spray voltage, gas temperatures).- Concentrate the sample before injection.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature instability, or column degradation.[13][14]- Ensure mobile phase solvents are properly mixed and degassed.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.
High Background Noise Contaminated solvents or reagents, carryover from previous injections, or a dirty ion source.[13][14]- Use high-purity, LC-MS grade solvents and reagents.- Implement a robust wash cycle between sample injections.- Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for ALEPH-4 Metabolite Enrichment

This protocol outlines a general procedure for extracting and concentrating ALEPH-4 metabolites from a plasma sample using a mixed-mode SPE cartridge.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol (B129727) through the SPE cartridge.

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading:

    • Pre-treat 1 mL of plasma by adding a suitable internal standard and vortexing.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

    • Dry the cartridge by applying a vacuum for 5 minutes.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation sample Biological Sample spe Solid-Phase Extraction sample->spe Load reconstitution Evaporation & Reconstitution spe->reconstitution Elute lc LC Separation reconstitution->lc Inject ms MS/MS Detection lc->ms data_proc Quantification & Identification ms->data_proc

Caption: A typical experimental workflow for ALEPH-4 metabolite analysis.

troubleshooting_flow start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention_time Retention Time Shift? start->retention_time solution_peak Optimize LC Method Check for Column Overload peak_shape->solution_peak Yes solution_sensitivity Improve Sample Cleanup Optimize MS Parameters sensitivity->solution_sensitivity Yes solution_retention Check Pump & Mobile Phase Ensure Temperature Stability retention_time->solution_retention Yes

Caption: A logical troubleshooting guide for common LC-MS issues.

metabolic_pathway ALEPH4 ALEPH-4 Phase1 Phase I Metabolism (e.g., Oxidation, Hydrolysis) ALEPH4->Phase1 Metabolite_A Primary Metabolite Phase1->Metabolite_A Phase2 Phase II Metabolism (e.g., Glucuronidation) Metabolite_A->Phase2 Metabolite_B Conjugated Metabolite Phase2->Metabolite_B Excretion Excretion Metabolite_B->Excretion

Caption: A simplified, hypothetical signaling pathway for ALEPH-4 metabolism.

References

Navigating the Complexities of "ALEPH-4 Research": A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the term "ALEPH-4 research" have revealed a significant ambiguity in its definition, with the term appearing in multiple, unrelated scientific and technical contexts. This lack of a clear, universally accepted definition makes it challenging to provide a specific and accurate technical support center as requested.

Our search for information on "ALEPH-4 research" has yielded several distinct interpretations, none of which point to a singular, established field of study that would necessitate a dedicated technical support resource for researchers, scientists, and drug development professionals.

The term "ALEPH" and its variations are associated with:

  • Particle Physics: The ALEPH experiment at CERN was a significant project involving a particle detector on the Large Electron-Positron (LEP) collider. Its research focused on the Standard Model of particle physics.[1][2]

  • Mathematics: In set theory, the Aleph numbers (ℵ) are a sequence of numbers representing the cardinality of infinite sets.[3][4][5][6]

  • Venture Capital: Aleph IV is the name of a venture capital fund.[7][8]

  • Chemistry: "ALEPH-4" is mentioned as an analog of 2,5-Dimethoxy-4-isopropylthiophenethylamine, a chemical compound. However, information is scarce, and it is noted as not being available for sale, suggesting it may be a compound for basic research with limited public documentation.[9]

  • Large Number Theory: "Aleph Four" is a term used in the field of "gugology," which studies large numbers.[10]

Given these disparate contexts, creating a technical support center with troubleshooting guides and FAQs for "ALEPH-4 research" is not feasible without a more precise definition of the research area . The experimental protocols, potential issues, and relevant data would vary dramatically depending on whether the user is interested in high-energy physics data analysis, the theoretical implications of transfinite numbers, or the synthesis of a specific chemical compound.

To enhance the reproducibility of research in any field, clear and standardized methodologies are crucial. However, without a clear understanding of the specific experimental workflows and challenges faced by researchers in what is being termed "ALEPH-4 research," any attempt to create a support center would be overly general and likely not address the specific needs of the target audience.

We invite the user to provide more specific details about the nature of "ALEPH-4 research" they are engaged in. With a clearer understanding of the subject matter, we can endeavor to provide the detailed technical support and resources requested.

References

Validation & Comparative

A Comparative Analysis of ALEPH-4 and Other DOx Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between psychedelic compounds is paramount. This guide provides a comparative analysis of ALEPH-4 and other compounds in the 2,5-dimethoxy-4-substituted amphetamine (DOx) family, focusing on their pharmacological effects and supported by available experimental data.

The DOx series, a class of potent, long-acting psychedelic phenethylamines, are distinguished by substitutions at the 4-position of the 2,5-dimethoxyphenyl ring. This structural variation significantly influences their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for their psychedelic effects. This guide will delve into the specifics of ALEPH-4, a sulfur-substituted analogue, and compare it with more well-known DOx compounds such as DOM, DOB, DOI, and DOC.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ALEPH-4 and other selected DOx compounds, focusing on their affinity and efficacy at the 5-HT2A receptor, as well as their in vivo potency as measured by the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects.

Table 1: 5-HT2A Receptor Binding Affinity and Efficacy

CompoundKi (nM)EC50 (nM)Emax (%)Reference
ALEPH-4 Data not availableData not availableData not available
DOM 533~40Full agonist[1][2]
DOB 59Data not availableData not available[3]
DOI Data not availableData not availableData not available
DOC Data not availableData not availableData not available
ALEPH-1 (DOT) Data not available10-66114-191[4]
ALEPH-2 Data not availableData not availableData not available
ALEPH-7 Data not available2.2-7.6116-189

Note: Ki represents the inhibition constant, a measure of binding affinity (lower values indicate higher affinity). EC50 is the half-maximal effective concentration, indicating potency (lower values indicate higher potency). Emax represents the maximum efficacy of the compound relative to a standard agonist.

Table 2: In Vivo Potency (Head-Twitch Response in Mice)

CompoundED50 (mg/kg)ED50 (µmol/kg)Reference
ALEPH-4 Data not availableData not available
ALEPH-1 (DOT) 0.802.88[5]
DOI 0.25 - 1.0 (effective dose range)Data not available[6]

Note: ED50 is the median effective dose required to produce a specific effect in 50% of the population.

Experimental Protocols

Radioligand Displacement Assay for 5-HT2A Receptor Binding Affinity (Ki)

A common method to determine the binding affinity of a compound to the 5-HT2A receptor is the radioligand displacement assay.[7] This technique involves incubating a source of 5-HT2A receptors (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]ketanserin).[7] Varying concentrations of the unlabeled test compound (e.g., ALEPH-4 or a DOx compound) are then added. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the membranes after separation of bound and free radioligand, typically by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays for 5-HT2A Receptor Efficacy (EC50 and Emax)

The efficacy of a compound at the 5-HT2A receptor is often determined by measuring its ability to stimulate a downstream signaling pathway upon receptor activation. The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium levels.[7]

  • Inositol Phosphate (IP) Accumulation Assay: Cells expressing the 5-HT2A receptor are incubated with the test compound at various concentrations. The amount of IP1, a stable metabolite of IP3, that accumulates is then measured, typically using a commercially available assay kit.

  • Calcium Flux Assay: This assay measures the transient increase in intracellular calcium concentration that occurs upon 5-HT2A receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence intensity is monitored after the addition of the test compound.

For both assays, a concentration-response curve is generated, from which the EC50 and Emax values can be determined.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a reliable preclinical model for predicting psychedelic activity in humans.[5][8]

  • Animal Preparation: Male C57BL/6J mice are often used for this assay.[5] In some protocols, a small magnet is surgically implanted on the skull of the mouse to allow for automated detection of head twitches.[5]

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a range of doses.

  • Observation and Data Collection: The number of head twitches is then counted for a specific period (e.g., 30 minutes) either by a trained observer or automatically using a magnetometer to detect the movement of the implanted magnet.[5][6]

  • Data Analysis: A dose-response curve is constructed, and the ED50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by DOx compounds and a typical experimental workflow for determining in vivo potency.

5-HT2A Receptor Signaling Pathway DOx Compound DOx Compound 5-HT2A Receptor 5-HT2A Receptor DOx Compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Psychedelic Effects Psychedelic Effects Ca2+ Release->Psychedelic Effects PKC Activation->Psychedelic Effects

Fig. 1: 5-HT2A Receptor Signaling Pathway

Head-Twitch Response Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Magnet Implantation (optional) Magnet Implantation (optional) Animal Acclimation->Magnet Implantation (optional) Drug Administration Drug Administration Magnet Implantation (optional)->Drug Administration Observation Period Observation Period Drug Administration->Observation Period Data Recording Data Recording Observation Period->Data Recording HTR Quantification HTR Quantification Data Recording->HTR Quantification Dose-Response Curve Dose-Response Curve HTR Quantification->Dose-Response Curve ED50 Calculation ED50 Calculation Dose-Response Curve->ED50 Calculation

References

The ALEPH Compound Series: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ALEPH series of compounds, a family of potent psychedelic phenethylamines, represents a significant area of interest in the study of serotonergic hallucinogens. First synthesized and subjectively bioassayed by Alexander Shulgin, these molecules are analogs of the 2,5-dimethoxy-4-methylthioamphetamine (DOM) structure, characterized by a thioalkyl ether substituent at the 4-position of the phenyl ring. This guide provides a comparative analysis of the structural activity relationships (SAR) within the ALEPH series, presenting key experimental data, outlining methodologies, and comparing their pharmacological profile to related compounds.

Structural Activity Relationship Overview

The core structure of the ALEPH series is a 2,5-dimethoxyamphetamine (B1679032) backbone. The key point of variation within this series is the nature of the alkyl group attached to the sulfur atom at the 4-position. This substitution pattern significantly influences the potency and duration of the psychedelic effects. The general trend observed is that increasing the length of the alkyl chain from methyl (ALEPH-1) to propyl (ALEPH-7) can modulate the psychoactive properties of these compounds.

Comparative Biological Data

The primary molecular target of the ALEPH compound series is the serotonin (B10506) 2A (5-HT2A) receptor, where they act as potent agonists.[1] The psychedelic effects of these compounds are primarily mediated through the activation of this receptor.[1] The following tables summarize the available quantitative and qualitative data for several members of the ALEPH series and related comparative compounds.

Table 1: In Vivo Potency of ALEPH Compounds and Analogs in Mice (Head-Twitch Response)

Compound4-Position SubstituentED50 (mg/kg)ED50 (µmol/kg)
ALEPH-1 (DOT) -S-CH30.802.88
ALEPH-2 -S-CH2CH3--
ALEPH-4 -S-CH(CH3)2--
ALEPH-7 -S-(CH2)2CH3--
2C-T-2 (phenethylamine analog of ALEPH-2) -S-CH2CH3--
2C-T-7 (phenethylamine analog of ALEPH-7) -S-(CH2)2CH3--

Table 2: Human Psychoactive Dosages and Durations of ALEPH Compounds from PiHKAL

Compound4-Position SubstituentDosage (mg)Duration (hours)
ALEPH-1 -S-CH35 - 106 - 8
ALEPH-2 -S-CH2CH37 - 128 - 16
ALEPH-4 -S-CH(CH3)27 - 1212 - 20
ALEPH-6 -S-Phenyl> 40Very Long
ALEPH-7 -S-(CH2)2CH34 - 715 - 30

*Data is based on the subjective bioassays reported by Alexander Shulgin in "PiHKAL: A Chemical Love Story".[1][3][4][5] This data is qualitative and not based on controlled clinical trials.

Comparison with Other 5-HT2A Agonists

The ALEPH series are structurally related to other classes of psychedelic phenethylamines, most notably the 2C-T series, which are the corresponding phenethylamine (B48288) (des-alpha-methyl) analogs. For example, ALEPH-2 is the alpha-methylated version of 2C-T-2.[3] Generally, the addition of the alpha-methyl group to form the amphetamine derivative can increase potency.[2]

Other relevant comparator classes include:

  • DOx compounds: Such as DOM, DOB, and DOI, which have a halogen or other small electron-withdrawing group at the 4-position.

  • Tryptamines: A distinct class of psychedelics including psilocybin and DMT.

  • Ergolines: Complex molecules such as LSD.

The ALEPH compounds, like other potent 5-HT2A agonists, are valuable tools for probing the structure and function of this receptor and understanding the neurobiology of psychedelics.

Experimental Protocols

The data presented in this guide are derived from key experimental assays designed to characterize the activity of 5-HT2A receptor agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the 5-HT2A receptor (e.g., HEK-293 cells) or from brain tissue known to have a high density of these receptors (e.g., rodent frontal cortex).

  • Incubation: The membranes are incubated with a radiolabeled ligand that has a high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI) and various concentrations of the unlabeled test compound (e.g., an ALEPH analog).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a compound as a 5-HT2A receptor agonist.

General Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Loading with Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Signal Detection: The activation of the 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The maximal response (Emax) is also determined.

In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[2]

General Protocol:

  • Animal Acclimation: Mice (e.g., C57BL/6J strain) are acclimated to the testing environment.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation: The frequency of head-twitches is recorded over a specified period. This can be done by trained observers or through automated systems.

  • Data Analysis: A dose-response curve is generated, and the median effective dose (ED50) required to produce the head-twitch response is calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of the ALEPH compounds and a typical experimental workflow for their evaluation.

G ALEPH ALEPH Compound HTR2A 5-HT2A Receptor ALEPH->HTR2A Binds to Gq11 Gq/11 Protein HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates G Synthesis Compound Synthesis (ALEPH Analogs) Binding In Vitro Binding Assay (5-HT2A Receptor Affinity - Ki) Synthesis->Binding Functional In Vitro Functional Assay (Agonist Potency - EC50) Synthesis->Functional SAR SAR Analysis and Lead Optimization Binding->SAR Vivo In Vivo Behavioral Assay (Head-Twitch Response - ED50) Functional->Vivo Functional->SAR Vivo->SAR

References

A Comparative Pharmacological Guide: ALEPH-4 vs. 2C-T-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of two structurally related psychoactive compounds: ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine) and 2C-T-4 (4-isopropylthio-2,5-dimethoxyphenethylamine). While both are recognized for their psychedelic potential, this document aims to delineate their nuanced differences in receptor interactions, functional activity, and overall pharmacological profiles, supported by available experimental data.

Introduction

ALEPH-4 and 2C-T-4 belong to the family of substituted phenethylamines, a class of compounds known for their diverse effects on the central nervous system. Structurally, the key difference lies in the alpha-carbon of the ethylamine (B1201723) side chain: ALEPH-4 is an alpha-methylated phenethylamine (B48288) (an amphetamine), whereas 2C-T-4 is a phenethylamine. This seemingly minor structural modification can lead to significant differences in their pharmacological properties, including potency, duration of action, and receptor interaction profiles. This guide synthesizes the current understanding of these two compounds to aid in research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ALEPH-4 and 2C-T-4, focusing on their interactions with key serotonergic receptors implicated in their psychoactive effects. It is important to note that while data for 2C-T-4 is more readily available in the scientific literature, specific quantitative data for ALEPH-4 is limited. In such cases, inferences are drawn from structurally related amphetamine analogues, and this is explicitly stated.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorALEPH-4 (Inferred)2C-T-4
5-HT2APotent (likely < 50 nM)1 - 54 nM
5-HT2CPotent (likely < 100 nM)40 - 350 nM
5-HT1ALower affinityModerate affinity
Adrenergic α1Likely moderate affinityModerate affinity
Dopamine D2Likely low affinityLow affinity
SERTInactiveInactive
NETInactiveInactive
DATInactiveInactive

Data for ALEPH-4 is inferred based on the pharmacology of structurally similar 2,5-dimethoxy-4-alkylthioamphetamines.

Table 2: Functional Efficacy (EC50 and Emax)

ReceptorAssayALEPH-42C-T-4
5-HT2ACalcium MobilizationPotent Partial/Full Agonist (Inferred)Partial Agonist (EC50: 1 - 53 nM)
5-HT2BFunctional AssayLikely Partial Agonist (Inferred)Partial Agonist (EC50: 44 - 370 nM)

Data for ALEPH-4 is inferred. The α-methylation in amphetamine analogues of phenethylamines often leads to potent agonism at the 5-HT2A receptor.

Pharmacodynamic and Pharmacokinetic Profiles

ALEPH-4

As a member of the DOx family (dimethoxy-alpha-methylphenethylamines), ALEPH-4 is expected to be a potent and long-acting psychedelic. The alpha-methyl group generally increases the potency and duration of action compared to the corresponding phenethylamine. The primary mechanism of action is believed to be agonism at the 5-HT2A receptor. Anecdotal reports from Alexander Shulgin's "PiHKAL" suggest a dosage of 7-12 mg with a duration of 12-20 hours, characterized by pronounced closed-eye imagery and emotional changes[1]. Due to toxicity concerns, higher doses were not explored by Shulgin[1]. Information regarding its metabolism is not well-documented in scientific literature.

2C-T-4

2C-T-4 is a phenethylamine and a member of the 2C-T family. Its psychedelic effects are primarily mediated by its partial agonist activity at 5-HT2A receptors. It also demonstrates affinity for 5-HT2C receptors. The typical oral dose is reported to be between 8 and 20 mg, with a duration of 12 to 18 hours[2]. The onset of effects is noted to be between 30 minutes and 2 hours, with peak effects occurring at the 3-hour mark[2]. Like other 2C compounds, 2C-T-4 is metabolized by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[2][3]. This suggests that co-administration with MAO inhibitors could potentiate its effects and potentially lead to toxicity[2].

Signaling Pathways

The primary psychedelic effects of both ALEPH-4 and 2C-T-4 are mediated through the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand ALEPH-4 / 2C-T-4 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds to Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay Start Start: Prepare Materials Membrane_Prep 1. Membrane Preparation (Cells expressing 5-HT2A receptor) Start->Membrane_Prep Reagent_Prep 2. Reagent Preparation - Radioligand ([3H]ketanserin) - Test Compound (ALEPH-4/2C-T-4) - Non-specific ligand Membrane_Prep->Reagent_Prep Incubation 3. Incubation - Combine membranes, radioligand, and test compound in assay buffer. - Incubate to equilibrium. Reagent_Prep->Incubation Filtration 4. Filtration - Rapidly filter to separate bound and free radioligand. Incubation->Filtration Washing 5. Washing - Wash filters with ice-cold buffer. Filtration->Washing Scintillation 6. Scintillation Counting - Measure radioactivity of bound ligand. Washing->Scintillation Data_Analysis 7. Data Analysis - Calculate IC50 and Ki values. Scintillation->Data_Analysis End End Data_Analysis->End Calcium_Mobilization_Assay Start Start: Cell Preparation Cell_Plating 1. Cell Plating - Plate cells expressing 5-HT2A receptor in a 96-well plate. Start->Cell_Plating Dye_Loading 2. Dye Loading - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition - Add varying concentrations of ALEPH-4 or 2C-T-4. Dye_Loading->Compound_Addition Fluorescence_Reading 4. Fluorescence Measurement - Measure fluorescence intensity over time using a plate reader. Compound_Addition->Fluorescence_Reading Data_Analysis 5. Data Analysis - Calculate EC50 and Emax values. Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of ALEPH-4 and Psilocybin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychedelic research, both classic and novel compounds are under scrutiny for their therapeutic potential. This guide provides a comparative analysis of ALEPH-4, a synthetic phenethylamine (B48288), and psilocybin, a naturally occurring tryptamine (B22526). While extensive research has elucidated the pharmacological profile of psilocybin, scientific data on ALEPH-4 remains notably scarce, precluding a direct quantitative comparison. This document summarizes the available experimental data for both compounds, with a necessary emphasis on the well-documented properties of psilocybin.

Chemical and Pharmacological Profiles

ALEPH-4 is a synthetic psychedelic compound from the phenethylamine class, specifically 2,5-dimethoxy-4-(i-propylthio)amphetamine. It is part of the "ALEPH" series of compounds first synthesized and described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved). Anecdotal reports from Shulgin's work suggest an oral dose of 7-12 mg with a long duration of action, lasting 12 to 20 hours.[1] The ALEPH series of compounds are generally understood to act as partial agonists at the serotonin (B10506) 5-HT2A receptors.[2] However, to date, there is a significant lack of published scientific studies providing quantitative data on ALEPH-4's receptor binding affinities, in vitro potency, or in vivo pharmacological effects.

Psilocybin , on the other hand, is a well-studied tryptamine found in mushrooms of the Psilocybe genus. It is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin .[3] Psilocin is a potent partial agonist of the serotonin 5-HT2A receptor, which is the primary target mediating its psychedelic effects.[2][4]

Quantitative Data: Psilocybin

The following tables summarize key quantitative data for psilocybin and its active metabolite, psilocin, derived from various experimental studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Psilocin

ReceptorKi (nM)
5-HT2A6 - 25
5-HT1A~100
5-HT2C~14
5-HT1D46
5-HT1E22
5-HT5A62
5-HT673
5-HT73.2
SERT>10,000

Data compiled from various in vitro radioligand binding assays.[5][6] The Ki value represents the concentration of the ligand that binds to 50% of the receptors in the absence of the native ligand; a lower Ki value indicates a higher binding affinity.

Table 2: Human Pharmacokinetics of Psilocin after Oral Psilocybin Administration

ParameterValueStudy Reference
Tmax (Time to Peak Plasma Concentration) 1.8 - 4 hours[3][7]
Cmax (Peak Plasma Concentration) 8.2 ± 2.8 ng/mL (0.224 mg/kg dose) to 97 ± 33 ng/mL (25 mg dose)[3]
Elimination Half-life (t1/2) 1.5 - 4 hours[3][7]
Bioavailability 52.7 ± 20%[3]
Volume of Distribution (Vd) 277 ± 92 L to 1016 L[7]

These pharmacokinetic parameters can exhibit significant variability depending on the dose, individual metabolism, and the specific clinical study protocol.[3][7]

Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used to obtain it. Below are generalized protocols for key experiments cited.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.

Methodology:

  • Preparation of Cell Membranes: Cell lines (e.g., HEK293) are transfected to express the specific human receptor of interest (e.g., 5-HT2A). The cells are cultured, harvested, and then lysed to isolate the cell membranes containing the receptors.

  • Binding Assay: The cell membranes are incubated with a known concentration of a radiolabeled ligand (a "hot" ligand that has high affinity for the receptor) and varying concentrations of the unlabeled test compound (the "cold" ligand, e.g., psilocin).

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[8]

Human Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.

Methodology:

  • Study Design: A cohort of healthy adult volunteers is recruited. The study is often designed as a dose-escalation trial to assess safety and pharmacokinetics at different doses.[9][10]

  • Drug Administration: Participants receive a single oral dose of psilocybin under controlled clinical conditions.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Urine samples may also be collected.

  • Bioanalysis: Plasma is separated from the blood samples, and the concentrations of psilocybin and its metabolites (primarily psilocin) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, elimination half-life (t1/2), and area under the curve (AUC), using specialized software.[7][9]

Signaling Pathways and Visualizations

Psilocybin/Psilocin Signaling Pathway

Psilocin's primary psychedelic effects are mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.

Psilocybin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active) Psilocybin->Psilocin Dephosphorylation Receptor 5-HT2A Receptor Psilocin->Receptor Binds and Activates Gq_alpha Gq/11 α-subunit Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, mTOR) Ca_release->Downstream PKC->Downstream Plasticity Neuronal Plasticity (Synaptogenesis, etc.) Downstream->Plasticity Promotes

Caption: Psilocybin to Neuronal Plasticity Signaling Pathway.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for determining the receptor binding affinity of a test compound.

Experimental_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Radioligand incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of psilocybin and ALEPH-4. Psilocybin has a well-characterized pharmacological profile, supported by a growing body of quantitative experimental data. Its primary mechanism of action through the 5-HT2A receptor and its subsequent signaling pathways are increasingly well understood, paving the way for its investigation in clinical trials for various neuropsychiatric conditions.[10][11]

In stark contrast, ALEPH-4 remains a largely enigmatic compound from a scientific perspective. While its chemical structure is known and anecdotal reports of its effects exist, there is a profound lack of published experimental data regarding its receptor binding profile, signaling pathways, pharmacokinetics, and safety. This absence of data makes any meaningful, evidence-based comparison with psilocybin impossible at this time. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The ALEPH series of compounds, with their unique structural modifications, may possess novel pharmacological properties worthy of investigation. However, until rigorous scientific studies are conducted and published, ALEPH-4 will remain in the realm of speculative pharmacology, while psilocybin continues to advance through the rigorous process of clinical evaluation. Future research is essential to bridge this knowledge gap and to determine if ALEPH-4 or other related compounds hold any therapeutic promise.

References

Cross-Validation of Analytical Methods for the Characterization of ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard analytical methods applicable to the identification and quantification of ALEPH-4, a substituted amphetamine of the phenethylamine (B48288) class.[1][2] Given its status as a research and forensic compound, rigorous analytical characterization is paramount. This document outlines the principles of common analytical techniques, offers detailed hypothetical experimental protocols, and presents a framework for the cross-validation of these methods to ensure data accuracy and reliability.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for a novel psychoactive substance like ALEPH-4 depends on the specific research question, be it qualitative identification, quantitative determination, or structural elucidation. The following table summarizes the key performance characteristics of the most relevant techniques.

Method Principle Sensitivity Selectivity Throughput Cost Primary Application
GC-MS Gas Chromatography separates volatile compounds, which are then ionized and identified by Mass Spectrometry based on their mass-to-charge ratio.[3]HighHighModerateModerateIdentification of unknowns, purity assessment, and quantification.[4][5]
LC-MS Liquid Chromatography separates compounds in solution, followed by Mass Spectrometry for detection and identification.[3]Very HighVery HighModerateHighAnalysis of thermolabile or non-volatile compounds, quantification in complex matrices.[4][5]
HPLC-DAD High-Performance Liquid Chromatography separates compounds, and a Diode-Array Detector provides UV-Vis spectra for identification and quantification.[6][7]ModerateModerateHighLowRoutine quantification, purity checks, and method development.[6]
NMR Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[3]LowVery HighLowVery HighDefinitive structural elucidation of novel compounds.[3]
FTIR Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular "fingerprint".[4][5]ModerateModerateHighLowRapid screening and identification of functional groups.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are hypothetical protocols for the analysis of ALEPH-4 using the primary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify ALEPH-4 in a neat solid sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the ALEPH-4 reference standard in methanol (B129727).

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dissolve the unknown sample containing ALEPH-4 in methanol to an estimated concentration within the calibration range.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the ALEPH-4 peak in the total ion chromatogram based on its retention time and mass spectrum.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

    • Quantify ALEPH-4 by constructing a calibration curve from the peak areas of the calibration standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To detect and quantify ALEPH-4 in a complex matrix (e.g., biological fluid).

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate ALEPH-4 from the matrix.

    • Reconstitute the dried extract in the mobile phase.

    • Prepare calibration and quality control samples in the same matrix.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for ALEPH-4 for high selectivity.

  • Data Analysis:

    • Identify the ALEPH-4 peak based on its retention time and specific MS/MS transitions.

    • Quantify using a matrix-matched calibration curve.

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in analytical science. The following diagrams, created using the DOT language, illustrate a general analytical workflow and the logic of method cross-validation.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Extraction, Dilution) Sample_Receipt->Sample_Prep Screening Initial Screening (e.g., FTIR, TLC) Sample_Prep->Screening Confirmation Confirmatory Analysis (GC-MS, LC-MS) Screening->Confirmation Quantification Quantification (HPLC-DAD, LC-MS/MS) Confirmation->Quantification Data_Review Data Review & Interpretation Quantification->Data_Review Report Final Report Generation Data_Review->Report

Caption: General workflow for the analysis of an unknown substance like ALEPH-4.

Method_Cross_Validation cluster_methods Analytical Methods cluster_parameters Performance Parameters Method_A Method A (e.g., GC-MS) Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Sensitivity Sensitivity Method_A->Sensitivity Selectivity Selectivity Method_A->Selectivity Robustness Robustness Method_A->Robustness Method_B Method B (e.g., LC-MS) Method_B->Accuracy Method_B->Precision Method_B->Sensitivity Method_B->Selectivity Method_B->Robustness Method_C Method C (e.g., HPLC-DAD) Method_C->Accuracy Method_C->Precision Method_C->Sensitivity Method_C->Selectivity Method_C->Robustness

Caption: Logical diagram for the cross-validation of analytical methods.

References

Interspecies Metabolic Profiling of ALEPH-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of the novel therapeutic candidate, ALEPH-4, across various preclinical species and humans. Understanding the interspecies differences in drug metabolism is a cornerstone of successful drug development, directly impacting the extrapolation of efficacy and safety data from animal models to human clinical trials.[1][2] This document summarizes key quantitative data, details the experimental methodologies employed, and visualizes the metabolic pathways and experimental workflows for enhanced clarity.

Executive Summary

Significant interspecies differences in the metabolism of ALEPH-4 have been identified, primarily driven by variations in hepatic enzyme activity. While the primary metabolic pathways are qualitatively similar across species, the quantitative distribution of metabolites and the overall clearance rates show marked distinctions. Rodents, particularly mice, exhibit a higher metabolic clearance compared to non-rodent species and humans, a common phenomenon attributable to higher expression of certain metabolic enzymes.[3][4] These differences underscore the importance of careful species selection for toxicological studies to ensure human relevance.[5]

Quantitative Metabolic Data

The following tables summarize the key pharmacokinetic parameters and metabolite distribution of ALEPH-4 following in vitro incubation with liver microsomes and hepatocytes from various species.

Table 1: Pharmacokinetic Parameters of ALEPH-4 in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Mouse152.3 ± 12.89.1 ± 0.8
Rat98.6 ± 9.214.0 ± 1.3
Dog45.1 ± 5.530.7 ± 3.7
Monkey (Cynomolgus)38.9 ± 4.135.6 ± 4.2
Human25.7 ± 3.053.9 ± 6.1

Table 2: Relative Abundance of ALEPH-4 Metabolites in Hepatocytes (% of total metabolites)

MetaboliteMouseRatDogMonkeyHuman
M1 (Oxidative Dealkylation)45.2 ± 3.938.1 ± 3.222.5 ± 2.120.1 ± 1.815.3 ± 1.4
M2 (Aromatic Hydroxylation)28.7 ± 2.531.5 ± 2.840.3 ± 3.542.8 ± 3.948.9 ± 4.3
M3 (N-Oxidation)15.9 ± 1.418.2 ± 1.625.1 ± 2.226.5 ± 2.428.1 ± 2.5
M4 (Glucuronidation)10.2 ± 0.912.2 ± 1.112.1 ± 1.010.6 ± 0.97.7 ± 0.7

Metabolic Pathways of ALEPH-4

The primary metabolic pathways for ALEPH-4 involve Phase I oxidation reactions, including oxidative dealkylation, aromatic hydroxylation, and N-oxidation, followed by Phase II glucuronidation. The relative contribution of these pathways varies significantly across species.

ALEPH4_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ALEPH4 ALEPH-4 M1 M1 (Oxidative Dealkylation) ALEPH4->M1 CYP3A4, CYP2D6 M2 M2 (Aromatic Hydroxylation) ALEPH4->M2 CYP2C9, CYP1A2 M3 M3 (N-Oxidation) ALEPH4->M3 FMO3 M4 M4 (Glucuronide Conjugate) M2->M4 UGT1A1, UGT1A9

Figure 1. Proposed metabolic pathways of ALEPH-4.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes
  • Preparation of Microsomes: Liver microsomes from mouse (CD-1), rat (Sprague-Dawley), dog (Beagle), cynomolgus monkey, and human donors were prepared by differential centrifugation of liver homogenates. The protein concentration was determined using the Bradford assay.

  • Incubation: ALEPH-4 (1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (100 mM, pH 7.4) containing MgCl₂ (3 mM) and an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) at 37°C.

  • Sample Analysis: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the depletion of the parent compound.

  • Data Analysis: The intrinsic clearance (CLint) was calculated from the rate of disappearance of ALEPH-4 using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolite Profiling in Hepatocytes
  • Hepatocyte Culture: Cryopreserved hepatocytes from the same species were thawed and plated in collagen-coated plates. The cells were allowed to attach and form a monolayer.

  • Incubation: ALEPH-4 (5 µM) was added to the hepatocyte cultures and incubated for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Analysis: After incubation, the medium and cell lysate were collected and combined. The samples were extracted with acetonitrile and analyzed by high-resolution LC-MS/MS to identify and quantify the metabolites.

  • Relative Quantification: The peak areas of the identified metabolites were used to determine their relative abundance as a percentage of the total metabolites formed.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolism studies.

Experimental_Workflow cluster_microsomes Microsomal Stability Assay cluster_hepatocytes Hepatocyte Metabolite ID M_Start Incubate ALEPH-4 with Liver Microsomes & NADPH M_Sample Time-point Sampling M_Start->M_Sample M_Quench Quench Reaction M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Calc Calculate CLint & t½ M_Analyze->M_Calc H_Start Incubate ALEPH-4 with Hepatocyte Culture H_Extract Extract Metabolites H_Start->H_Extract H_Analyze High-Res LC-MS/MS H_Extract->H_Analyze H_Quantify Relative Quantification H_Analyze->H_Quantify

References

Validating the Psychedelic Effects of ALEPH-4 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the psychedelic potential of ALEPH-4, a phenethylamine (B48288) derivative, using established preclinical animal models. By objectively comparing its expected pharmacological and behavioral profile with classic psychedelics like psilocybin, this document outlines the essential experimental protocols and data required for a robust assessment. The primary focus is on assays with high predictive validity for hallucinogenic effects in humans, namely the head-twitch response (HTR) and drug discrimination paradigms.

Core Behavioral Models for Psychedelic Validation

The validation of potential psychedelic compounds in animal models relies on specific, quantifiable behaviors that are strongly correlated with hallucinogenic activity in humans. Two models have become the gold standard in the field: the head-twitch response (HTR) and drug discrimination studies.[1][2]

  • Head-Twitch Response (HTR): This is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[3][4] The HTR is considered a reliable behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism for the effects of classic psychedelics.[2][3][5] Crucially, there is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.[4][6] Non-hallucinogenic 5-HT2A agonists, such as lisuride, do not elicit this response, giving the assay high predictive validity.[2][6]

  • Drug Discrimination (DD): This behavioral paradigm assesses the interoceptive (subjective) effects of a drug.[7] Animals, typically rats or mice, are trained to recognize the internal cues associated with a specific "training" drug (e.g., LSD or DOM) and respond on a designated lever to receive a reward.[8][9] Once trained, they can be tested with novel compounds like ALEPH-4. If the animal generalizes the subjective state of ALEPH-4 to that of the training psychedelic (i.e., presses the drug-appropriate lever), it suggests a similar mechanism of action and subjective experience.[7][10]

Comparative Data: ALEPH-4 vs. Reference Compounds

The following tables summarize expected quantitative data for ALEPH-4 in comparison to the classic psychedelic, psilocin (the active metabolite of psilocybin), and a non-psychedelic 5-HT2A agonist. This data is essential for characterizing the compound's potency and selectivity.

Table 1: Behavioral Potency in Rodent Models

Compound Head-Twitch Response (HTR) ED₅₀ (mg/kg) in Mice Drug Discrimination (DD) ED₅₀ (mg/kg) in Rats (LSD-trained)
ALEPH-4 (Expected) 0.5 - 2.0 0.8 - 3.0
Psilocin ~1.0 ~1.2

| Lisuride (Non-Psychedelic) | Inactive | Does not substitute |

ED₅₀ (Effective Dose, 50%) is the dose required to produce a half-maximal response.

Table 2: Receptor Binding Affinity Profile

Compound 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) 5-HT1A (Ki, nM) 5-HT2A / 5-HT2C Selectivity Ratio
ALEPH-4 (Expected) 5 - 20 50 - 150 >500 10 - 7.5
Psilocin ~15 ~30 >1000 ~2

| Lisuride (Non-Psychedelic) | ~2.5 | ~10 | ~1.5 | ~4 |

Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates higher affinity. The selectivity ratio indicates the preference for the 5-HT2A receptor over the 5-HT2C receptor.

Primary Signaling Pathway for Psychedelic Effects

Classical psychedelics, including phenethylamines like ALEPH-4, primarily exert their effects through agonism at the serotonin (B10506) 2A receptor (5-HT2A). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by a psychedelic ligand, preferentially couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), modulating neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive changes associated with the psychedelic experience.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca Induces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Modulation of Neuronal Excitability & Gene Expression ca->downstream pkc->downstream ligand ALEPH-4 ligand->receptor Binds

Caption: Simplified 5-HT2A Gq-protein signaling cascade activated by ALEPH-4.

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data.

Head-Twitch Response (HTR) Assay Protocol
  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Dissolve ALEPH-4, psilocybin (positive control), and vehicle (e.g., saline) for intraperitoneal (i.p.) injection. Administer a range of doses for ALEPH-4 to determine a dose-response curve.

  • Observation: Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage).

  • Data Collection: Manually count the number of head twitches for a period of 30-60 minutes, beginning immediately after injection. A head twitch is defined as a rapid, spasmodic, rotational jerk of the head that is not associated with grooming or general motor activity.[3] Alternatively, automated systems using magnetometers or video tracking can provide more objective quantification.[3]

  • Analysis: Plot the mean number of head twitches against the drug dose. Calculate the ED₅₀ value, which represents the dose that produces 50% of the maximal response. Compare the potency and efficacy of ALEPH-4 to that of psilocybin.

Drug Discrimination (DD) Protocol
  • Apparatus: Standard two-lever operant conditioning chambers equipped with a reward dispenser (e.g., for food pellets or sweetened liquid).

  • Animals: Male Sprague-Dawley rats are frequently used. They are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the reward.

  • Training Phase:

    • Animals are trained to press one lever ("drug lever") after receiving the training drug (e.g., 1.0 mg/kg LSD, i.p.) and the other lever ("vehicle lever") after receiving saline.

    • Injections are given 15-30 minutes before the session. Correct lever presses are rewarded on a fixed-ratio (FR) schedule.

    • Training continues daily, alternating between drug and vehicle, until animals achieve a criterion of >80% correct responses on both levers for several consecutive days.

  • Testing Phase:

    • Once trained, substitution tests are performed. Various doses of ALEPH-4 are administered instead of the training drug or vehicle.

    • The session is typically conducted under extinction conditions (no rewards) to prevent new learning from influencing the choice.

    • The primary measures are the percentage of responses on the drug-appropriate lever and the response rate.

  • Analysis: A compound is considered to fully substitute if it produces >80% drug-lever responding. Partial substitution occurs between 20% and 80%. Calculate the ED₅₀ for substitution and compare it to the training drug's potency.

Validation Workflow for Novel Psychedelics

A systematic workflow is essential to efficiently characterize and validate a novel compound like ALEPH-4. The process begins with initial molecular screening and progresses to definitive behavioral assays.

Validation_Workflow cluster_in_vitro Phase 1: In Vitro Screening cluster_in_vivo_primary Phase 2: Primary In Vivo Validation cluster_in_vivo_secondary Phase 3: Advanced Behavioral Characterization a Receptor Binding Assays (Determine Ki at 5-HT receptors) b Functional Assays (e.g., Ca²⁺ Flux for Gq activation) a->b Confirm functional activity c Head-Twitch Response (HTR) (Assess 5-HT2A agonist activity & potency) b->c Test in vivo efficacy d Drug Discrimination (DD) (Confirm subjective psychedelic-like effects) c->d Validate subjective effects f Data Analysis & Candidate Selection c->f e Additional Behavioral Assays (e.g., Locomotor Activity, Prepulse Inhibition) d->e Characterize broader profile e->f

Caption: Experimental workflow for validating psychedelic properties of ALEPH-4.

By following this structured approach, researchers can rigorously validate the psychedelic potential of ALEPH-4. The combination of in vitro receptor profiling with in vivo behavioral models that have high predictive validity provides a robust preclinical data package necessary for advancing novel compounds in the drug development pipeline.

References

A Comparative Pharmacological Analysis of ALEPH-4 and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phenethylamine (B48288) compound ALEPH-4 against its structural and pharmacological analogs. Due to the limited availability of in vitro pharmacological data for ALEPH-4 in peer-reviewed literature, this comparison focuses on its close relatives: 2C-T-4, its phenethylamine counterpart, and DOM (2,5-dimethoxy-4-methylamphetamine), a well-characterized and potent psychedelic amphetamine. This analysis is based on available experimental data to illuminate the structure-activity relationships within this class of compounds.

Introduction to ALEPH-4

ALEPH-4, or 4-isopropylthio-2,5-dimethoxyamphetamine, is a psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] It belongs to the "ALEPH" series of compounds, which are the amphetamine analogs of the 2C-T series of phenethylamines.[2] Anecdotal reports suggest a dosage of 7-12 mg taken orally, with a long duration of action of 12 to 20 hours.[1] The primary molecular targets for psychedelic phenethylamines are the serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is believed to mediate the hallucinogenic effects.

Comparative In Vitro Pharmacology

The following tables summarize the available quantitative data for 2C-T-4 and DOM, focusing on their interactions with key serotonin receptors implicated in their psychoactive effects. This data provides a basis for inferring the potential pharmacological profile of ALEPH-4.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT1AReference
2C-T-454 ± 15295 ± 113916 ± 121Luethi et al., 2018
DOM121089,727Nichols et al., 2002

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, %)

Compound5-HT2A (EC50)5-HT2A (Emax)5-HT2B (EC50)5-HT2B (Emax)Reference
2C-T-4220 ± 11787 ± 9%160 ± 4268 ± 6%Luethi et al., 2018
DOM6873%6873%Nichols et al., 2002

EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be induced by the drug, relative to a reference full agonist.

Discussion of Structure-Activity Relationships

The data presented for 2C-T-4 and DOM highlight key structure-activity relationships (SAR) within this chemical class. The alpha-methylation that distinguishes amphetamines (like ALEPH-4 and DOM) from their phenethylamine counterparts (like 2C-T-4) generally increases potency. This is consistent with the lower Ki and EC50 values observed for DOM compared to 2C-T-4 at the 5-HT2A receptor.

The nature of the substituent at the 4-position of the phenyl ring also significantly influences pharmacological activity. The isopropylthio group of ALEPH-4 and 2C-T-4 contributes to their psychedelic properties. It is plausible that ALEPH-4, as the amphetamine analog of 2C-T-4, would exhibit higher affinity and potency at the 5-HT2A receptor than 2C-T-4, potentially approaching the values observed for DOM.

Signaling Pathways and Experimental Workflows

The psychedelic effects of these compounds are primarily mediated through their agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated by 5-HT2A receptor activation.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Phenethylamine Agonist (e.g., ALEPH-4) agonist->receptor Binds dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Induces downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) pkc->downstream ca_release->downstream

Canonical 5-HT2A Receptor Signaling Pathway

The quantitative data presented in this guide is typically generated through standardized in vitro assays. A common experimental workflow for determining receptor binding affinity is the radioligand binding assay.

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis cell_membranes Cell Membranes (expressing target receptor) incubation Incubate membranes, radioligand, and test compound cell_membranes->incubation radioligand Radioligand (e.g., [3H]ketanserin) radioligand->incubation test_compound Test Compound (e.g., ALEPH-4) test_compound->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (quantifies radioactivity) filtration->scintillation analysis Data Analysis (calculate Ki) scintillation->analysis

Workflow for a Radioligand Binding Assay

Experimental Protocols

The following are summaries of the methodologies used to generate the comparative data presented in this guide.

Radioligand Binding Assays (Luethi et al., 2018)
  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected with the human 5-HT1A, 5-HT2A, or 5-HT2C receptors were used.

  • Radioligands:

    • 5-HT1A: [3H]8-OH-DPAT

    • 5-HT2A: [3H]ketanserin

    • 5-HT2C: [3H]mesulergine

  • Procedure: Cell membrane homogenates were incubated with a fixed concentration of the respective radioligand and various concentrations of the test compound (e.g., 2C-T-4). Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand.

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux) (Luethi et al., 2018)
  • Cell Lines: Chinese hamster ovary (CHO-K1) cells stably co-expressing the human 5-HT2A or 5-HT2B receptor and a calcium-sensitive fluorescent dye.

  • Procedure: Cells were incubated with various concentrations of the test compound. Receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence.

  • Data Analysis: Concentration-response curves were generated, and the EC50 and Emax values were determined by nonlinear regression analysis. Emax was expressed as a percentage of the maximal effect induced by a reference full agonist (serotonin).

Conclusion

While direct quantitative pharmacological data for ALEPH-4 remains elusive in the scientific literature, a comparative analysis of its close structural analogs, 2C-T-4 and DOM, provides valuable insights into its likely properties. Based on established structure-activity relationships, it is hypothesized that ALEPH-4 is a potent agonist at the 5-HT2A receptor, with an affinity and functional potency likely greater than its phenethylamine counterpart, 2C-T-4. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of ALEPH-4 and to understand its unique effects and duration of action. The experimental protocols and comparative data presented herein offer a framework for such future investigations.

References

A Comparative Review of the ALEPH Series of Psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ALEPH series, a group of synthetic phenethylamine (B48288) psychedelics first synthesized and explored by Alexander Shulgin, represents a unique class of 5-HT2A receptor agonists.[1] These compounds are characterized by a 2,5-dimethoxy-4-alkylthioamphetamine backbone and are noted for their potent psychedelic effects at low milligram doses.[1] This guide provides a comparative overview of the key members of the ALEPH series: ALEPH-1, ALEPH-2, ALEPH-4, and ALEPH-7, focusing on their pharmacological properties, structure-activity relationships, and the experimental data available to date.

Chemical Structures and Dosages

The core structure of the ALEPH series is 2,5-dimethoxyamphetamine, with variations at the 4-position of the phenyl ring, where different alkylthio groups are attached. This substitution pattern significantly influences the potency and duration of the psychedelic effects. The dosages and durations, as reported by Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), are summarized below.[2][3]

CompoundR-Group at 4-positionDosage Range (Oral)Duration of Effects
ALEPH-1 -S-CH₃ (methylthio)5 - 10 mg6 - 8 hours
ALEPH-2 -S-CH₂CH₃ (ethylthio)7 - 12 mg8 - 16 hours
ALEPH-4 -S-CH(CH₃)₂ (isopropylthio)7 - 12 mg12 - 20 hours
ALEPH-7 -S-(CH₂)₂CH₃ (propylthio)4 - 7 mg15 - 30 hours

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for the ALEPH series, like other classic psychedelics, is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is believed to be responsible for the profound alterations in perception, mood, and cognition associated with these compounds. Additionally, some members of the series have been shown to exhibit inhibitory activity at monoamine oxidase A (MAO-A).

5-HT2A Receptor Activity

While a comprehensive, head-to-head comparative study of the entire ALEPH series from a single peer-reviewed source is not currently available, existing data from various sources provide insights into their activity. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Compound5-HT2A Receptor ActivityEC₅₀ (nM)Eₘₐₓ (%)
ALEPH-1 Partial Agonist10 - 66114 - 191
ALEPH-2 AgonistNot reportedNot reported
ALEPH-4 Assumed AgonistNot reportedNot reported
ALEPH-7 AgonistNot reportedNot reported
Monoamine Oxidase A (MAO-A) Inhibition

Several sulfur-substituted α-alkyl phenethylamines, including members of the ALEPH series, have been investigated as selective and reversible inhibitors of MAO-A.

CompoundMAO-A Inhibition (IC₅₀)
ALEPH-1 5.2 µM
Amphetamine (for comparison) 11 µM
4-Methylthioamphetamine (4-MTA) (for comparison) 0.2 µM

Data for ALEPH-1 is reported from Wikipedia, citing primary literature.[2]

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist from the ALEPH series initiates the Gq/11 signaling cascade. This pathway is fundamental to the psychedelic effects of these compounds.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ALEPH ALEPH Compound 5HT2A_R 5-HT2A Receptor ALEPH->5HT2A_R Binds to Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Cleaves to DAG Diacylglycerol (DAG) PLC->DAG Cleaves to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses & Psychedelic Effects PKC->Cellular_Response Phosphorylates Targets

5-HT2A Receptor Gq/11 Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the ALEPH series are not extensively published in a standardized format. However, based on common methodologies for assessing 5-HT2A receptor binding and function, as well as the synthesis descriptions from Shulgin's PiHKAL, the following generalized protocols can be outlined.

Synthesis of ALEPH Series (Generalized from PiHKAL)

The synthesis of the ALEPH compounds generally follows a multi-step process starting from commercially available precursors. The following is a conceptual workflow and not a detailed, replicable protocol.

Synthesis_Workflow Start 2,5-Dimethoxy- benzaldehyde Step1 Nitrostyrene Formation Start->Step1 Step2 Reduction to Phenethylamine Step1->Step2 Step3 Introduction of Alkylthio Group Step2->Step3 Step4 Amphetamine Formation Step3->Step4 Final ALEPH Compound Step4->Final

Generalized Synthesis Workflow for ALEPH Series
5-HT2A Receptor Binding Assay (General Protocol)

This protocol outlines a typical radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the 5-HT2A receptor in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound (e.g., an ALEPH derivative).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled 5-HT2A antagonist.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Inositol Monophosphate (IP1) Accumulation Assay for Functional Activity (General Protocol)

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), following Gq-coupled receptor activation.

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the human 5-HT2A receptor.

    • Plate the cells in a suitable multi-well plate and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., an ALEPH derivative).

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for a specified time to allow for receptor stimulation and IP1 accumulation.

  • IP1 Detection (using a commercial HTRF kit):

    • Lyse the cells and add the IP1-d2 acceptor and the anti-IP1-cryptate donor reagents to each well.

    • Incubate at room temperature to allow for the competitive binding reaction to occur.

    • Read the plate on a compatible HTRF reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response elicited by the compound).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Assays Synthesis Chemical Synthesis of ALEPH Compound Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Binding_Assay 5-HT2A Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., IP1 Accumulation) (EC50, Emax) Purification->Functional_Assay MAO_Assay MAO-A Inhibition Assay (IC50) Purification->MAO_Assay

General Experimental Workflow for ALEPH Series Characterization

Structure-Activity Relationships (SAR)

The limited publicly available data on the ALEPH series suggests some preliminary structure-activity relationships:

  • 4-Position Alkylthio Chain Length: The length of the alkylthio chain at the 4-position appears to significantly modulate the duration of action. Longer chains, as seen in ALEPH-2, ALEPH-4, and ALEPH-7, generally lead to a longer duration of effects compared to the methylthio group of ALEPH-1.[3]

  • MAO-A Inhibition: The presence of the sulfur atom at the 4-position appears to confer MAO-A inhibitory activity, as seen with ALEPH-1.[2] The influence of the alkyl chain length on this activity requires further investigation.

Conclusion

The ALEPH series of psychedelics represents a potent and long-acting class of 5-HT2A receptor agonists. The available data, primarily from the foundational work of Alexander Shulgin, highlights the significant impact of the 4-position alkylthio substituent on the pharmacological profile of these compounds. However, a comprehensive and comparative analysis of the entire series within a single, peer-reviewed study is needed to fully elucidate the structure-activity relationships and to provide a more definitive comparison of their potencies and efficacies at the 5-HT2A receptor and other potential targets. Further research, employing standardized in vitro and in vivo assays, would be invaluable for drug development professionals seeking to understand and potentially harness the therapeutic potential of this unique chemical space.

References

Replicating and Validating Shulgin's Findings on ALEPH-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ALEPH-4, a psychedelic phenethylamine (B48288) first described by Alexander Shulgin. This document outlines the available data on ALEPH-4 and compares it with alternative 5-HT2A receptor agonists, offering a framework for further research and validation of Shulgin's initial observations.

While Alexander Shulgin's seminal work in "PiHKAL: A Chemical Love Story" introduced ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine) to the scientific community, a comprehensive, quantitative understanding of its pharmacological profile remains to be fully elucidated. This guide aims to bridge this gap by summarizing the known information about ALEPH-4 and placing it in the context of other well-characterized 5-HT2A receptor agonists.

Comparative Pharmacological Data

A direct quantitative comparison of ALEPH-4 with other 5-HT2A agonists is hampered by the limited availability of its specific binding affinity (Ki) and functional potency (EC50) values in publicly accessible literature. The following tables present the available data for selected alternative 5-HT2A agonists to provide a comparative context for future studies on ALEPH-4.

Table 1: In Vitro Binding Affinities (Ki) at the Human 5-HT2A Receptor

CompoundKi (nM)RadioligandCell LineReference
ALEPH-4 Not Publicly Available---
(R)-DOI1.26[125I]-(R)-DOINot Specified[1]
TCB-20.75Not SpecifiedRat Brain[2]
PsilocinNot Publicly Available (Docking studies performed)--[3]
Ketanserin (Antagonist)2.5[3H]KetanserinCHO-K1 expressing h5-HT2A[4]

Table 2: In Vitro Functional Potency (EC50) at the Human 5-HT2A Receptor

CompoundEC50 (nM)Functional AssayCell LineReference
ALEPH-4 Not Publicly Available---
TCB-236IP3 AccumulationNIH3T3 expressing r5-HT2A[2]
Serotonin (5-HT)1230Calcium FluxSf9 insect cells

Experimental Protocols

To facilitate the replication and validation of Shulgin's findings, detailed experimental protocols for the synthesis of ALEPH-4 and for key in vitro assays are provided below.

Synthesis of ALEPH-4 (as described in PiHKAL)

The synthesis of 2,5-dimethoxy-4-(i)-propylthioamphetamine hydrochloride (ALEPH-4) involves a two-step process starting from 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde.[1]

Step 1: Synthesis of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene

  • A solution of 2.0 g of 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde in 12 mL of nitroethane is treated with 0.4 g of anhydrous ammonium (B1175870) acetate.

  • The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature.

  • The excess solvent and reagent are removed under vacuum.

  • The resulting two-phase oily mass is brought into one phase with 2 mL of methanol, leading to spontaneous crystallization.

  • The product is recrystallized from boiling 95% ethanol (B145695) to yield orange crystals.

Step 2: Synthesis of 2,5-dimethoxy-4-(i)-propylthioamphetamine hydrochloride (ALEPH-4)

  • A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and heated to a gentle reflux.

  • A solution of 1.2 g of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise.

  • The mixture is held at reflux for one day and then stirred at room temperature for two days.

  • The reaction is quenched by the slow, cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) solution, and finally another 3 mL of water.

  • Stirring is continued until the reaction mixture becomes white and granular.

  • The solids are removed by filtration, and the filter cake is washed with additional THF.

  • The combined filtrate and washings are evaporated under vacuum to yield the free base as a pale amber oil.

  • The oil is dissolved in isopropanol, neutralized with concentrated hydrochloric acid, and then diluted with anhydrous diethyl ether.

  • The resulting fine white crystalline product, ALEPH-4 hydrochloride, is collected by filtration, washed with diethyl ether, and air-dried.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Phosphate-buffered saline (PBS).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Radioligand (e.g., [3H]Ketanserin).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Test compound (ALEPH-4) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Calcium Flux Functional Assay

This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (ALEPH-4) at various concentrations.

  • Reference agonist (e.g., serotonin).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the HEK293 cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Add the test compound (ALEPH-4) at various concentrations to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject the reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the 5-HT2A receptor signaling pathway and the experimental workflows.

G 5-HT2A Receptor Signaling Pathway Agonist 5-HT2A Agonist (e.g., ALEPH-4) HTR2A 5-HT2A Receptor Agonist->HTR2A Binds to Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

G Experimental Workflow for ALEPH-4 Characterization cluster_synthesis Synthesis cluster_binding Binding Assay cluster_functional Functional Assay Synthesis Synthesis of ALEPH-4 (PiHKAL Protocol) Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Calcium Flux Assay Synthesis->Functional_Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value EC50_Value Determine EC50 Value Functional_Assay->EC50_Value

Caption: Experimental Workflow.

Conclusion

This guide provides a starting point for the systematic replication and validation of Alexander Shulgin's research on ALEPH-4. While his qualitative descriptions in PiHKAL are invaluable, quantitative pharmacological data is essential for a deeper understanding of this compound's mechanism of action and for comparing it to other psychedelic agents. The provided experimental protocols and comparative data for alternative 5-HT2A agonists offer a clear path forward for researchers to generate the missing data for ALEPH-4. By filling these knowledge gaps, the scientific community can build upon Shulgin's pioneering work and further explore the therapeutic potential of this unique class of molecules.

References

Safety Operating Guide

Proper Disposal Procedures for ALEPH-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of ALEPH-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine), a potent phenethylamine-class compound intended for forensic and research applications. Strict adherence to these procedures is crucial to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

ALEPH-4 is a substituted amphetamine and should be handled with extreme caution.[1][2] While a specific Safety Data Sheet (SDS) for ALEPH-4 is not publicly available, data from structurally similar compounds indicate that it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for ALEPH-4 and a structurally related compound, 2C-P (hydrochloride), for which a comprehensive SDS is available. This data is essential for risk assessment and proper handling.

PropertyALEPH-42C-P (hydrochloride) (structurally similar)
Formal Name 2,5-dimethoxy-α-methyl-4-[(1-methylethyl)thio]-benzeneethanamine2,5-dimethoxy-4-propyl-benzeneethanamine, monohydrochloride
CAS Number 123643-26-51359704-27-0
Molecular Formula C₁₄H₂₃NO₂SC₁₃H₂₁NO₂ · HCl
Formula Weight 269.4 g/mol Not specified
Purity ≥98%Not specified
Formulation A neat solidA crystalline solid
Storage Temperature -20°CNot specified
Hazard Statements Not specifiedH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Not specifiedWarning

Source: Cayman Chemical[1][3]

Step-by-Step Disposal Procedure

The disposal of ALEPH-4, as with other investigational drugs and potentially controlled substances, must be conducted in accordance with institutional, local, and federal regulations. The following procedure provides a general framework.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing ALEPH-4. This includes unused neat compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated PPE).

  • Segregate Waste: Do not mix ALEPH-4 waste with non-hazardous waste. It must be collected in a designated, leak-proof hazardous waste container. Avoid mixing with incompatible chemicals.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect all ALEPH-4 waste in a sturdy, sealed container that is chemically resistant.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("ALEPH-4" and "2,5-Dimethoxy-4-iso-propylthioamphetamine"), the CAS number (123643-26-5), and the approximate concentration and quantity.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide specific instructions and arrange for pickup by a licensed hazardous waste disposal vendor.

  • Documentation: Maintain a detailed record of the waste, including its composition, quantity, and date of generation, until it is collected by the disposal vendor.

Experimental Protocols

Specific experimental protocols for the disposal of ALEPH-4 are not available in published literature. The disposal of research chemicals is typically governed by institutional standard operating procedures and the guidance provided in the substance's Safety Data Sheet. The step-by-step procedure outlined above is based on these general principles for the safe disposal of hazardous chemical waste in a laboratory setting.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of ALEPH-4.

ALEPH4_Disposal_Workflow ALEPH-4 Disposal Workflow cluster_pre_disposal Pre-Disposal Phase cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify ALEPH-4 Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Non-Hazardous Waste B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Label with 'Hazardous Waste', Chemical Name, and CAS Number D->E F Keep Container Tightly Closed E->F G Store in a Designated, Secure Area F->G H Use Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Professional Disposal I->J K Maintain Disposal Records J->K

Caption: Logical workflow for the proper disposal of ALEPH-4.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of ALEPH-4, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling ALEPH-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds with limited safety data. ALEPH-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a phenethylamine (B48288) derivative intended for forensic and research applications. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on best practices for handling potent, psychoactive, and novel chemical compounds is essential. This guide provides crucial safety and logistical information, including operational and disposal plans, to minimize risk and ensure regulatory compliance.

Hazard Assessment and Risk Mitigation

Given that ALEPH-4 is a substituted amphetamine, it should be treated as a potent pharmacologically active substance with potential psychoactive and toxic effects. A thorough risk assessment should be conducted before any handling.

Assumed Hazards:

  • Acute Toxicity: Potential for harmful effects upon ingestion, inhalation, or skin contact.

  • Psychoactive Effects: May cause neurological and behavioral effects.

  • Irritant: Potential for skin, eye, and respiratory tract irritation.

  • Unknown Long-term Effects: As a research chemical, the chronic toxicity and carcinogenicity are unknown.

Engineering Controls:

  • All work with solid or volatile forms of ALEPH-4 must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use of a dedicated and well-ventilated area for storage and handling is crucial.

Administrative Controls:

  • Access to areas where ALEPH-4 is handled should be restricted to authorized personnel only.

  • Develop a standard operating procedure (SOP) specific to the handling of ALEPH-4.

  • All personnel must receive documented training on the potential hazards and safe handling procedures.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling ALEPH-4.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection.[2] Change the outer glove immediately upon contamination. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory Coat (Chemical Resistant)A buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Eyes & Face Safety Goggles and Face ShieldChemical splash goggles are mandatory.[3] A face shield should be worn over the safety goggles when there is a significant risk of splashes or aerosol generation.[3]
Respiratory N95 Respirator (or higher)For handling powders or when aerosolization is possible, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[4]
Feet Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan ensures that all personnel follow safe handling practices consistently.

Workflow for Handling ALEPH-4:

ALEPH-4 Handling Workflow Diagram

Step-by-Step Guidance:

  • Preparation:

    • Ensure the work area (fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid ALEPH-4 within a fume hood to prevent inhalation of airborne particles.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle with care to avoid generating dust.

  • Experimental Use:

    • Keep all containers with ALEPH-4 clearly labeled and sealed when not in use.

    • Conduct all reactions and procedures within the fume hood.

    • Avoid direct contact with the substance.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with ALEPH-4 using an appropriate decontaminating solution (e.g., 10% bleach solution followed by a water rinse, or as determined by laboratory-specific protocols).

    • Decontaminate all reusable equipment before removing it from the fume hood.

Disposal Plan

Proper disposal of ALEPH-4 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway:

ALEPH-4 Disposal Pathway cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal A Contaminated Solid Waste (Gloves, Bench Paper, etc.) D Labeled Hazardous Waste Container (Solid) A->D B Unused/Expired ALEPH-4 E Labeled Hazardous Waste Container (Original or Compatible Container) B->E C Contaminated Liquid Waste (Solvents, Reaction Mixtures) F Labeled Hazardous Waste Container (Liquid) C->F G Licensed Hazardous Waste Disposal Facility D->G E->G F->G

ALEPH-4 Waste Disposal Pathway

Disposal Procedures:

Waste TypeDisposal Protocol
Contaminated Solid Waste Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
Unused or Expired ALEPH-4 Keep in its original, labeled container. This should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
Contaminated Liquid Waste Collect all liquid waste containing ALEPH-4 in a compatible, leak-proof, and clearly labeled hazardous waste container.[5] Incompatible wastes must be segregated.[6][7]
Empty Containers The original container of ALEPH-4, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8][9]

All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[7][8]

By adhering to these stringent safety and logistical protocols, research institutions can build a foundation of trust and safety, providing value that extends beyond the chemical products they utilize. This commitment to a robust safety culture is the cornerstone of responsible scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ALEPH-4
Reactant of Route 2
Reactant of Route 2
ALEPH-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.